1,1-Diethoxy-2-nitroethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxy-2-nitroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-3-10-6(11-4-2)5-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYWSMNYPFOQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406738 | |
| Record name | 1,1-diethoxy-2-nitroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34560-16-2 | |
| Record name | 1,1-diethoxy-2-nitroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,1-Diethoxy-2-nitroethane synthesis from triethyl orthoformate and nitromethane
An In-Depth Technical Guide to the Synthesis of 1,1-Diethoxy-2-nitroethane
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound, a valuable bifunctional building block in organic synthesis. The synthesis is achieved through the zinc-chloride-catalyzed condensation of triethyl orthoformate and nitromethane. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It delves into the underlying reaction mechanism, provides a robust, step-by-step laboratory procedure derived from established methods, outlines critical safety protocols, and presents the necessary data for successful execution and product characterization.
Introduction and Significance
This compound, also known as nitroacetaldehyde diethyl acetal, is a versatile synthetic intermediate.[1][2] Its structure incorporates a protected aldehyde (the diethyl acetal) and a nitro group, allowing for a wide range of selective chemical transformations. The nitro group can be reduced to an amine, converted into a carbonyl via the Nef reaction, or used as a carbon nucleophile in C-C bond-forming reactions like the Henry (nitroaldol) reaction.[2][3][4] The acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality. This orthogonal reactivity makes it an important precursor for the synthesis of complex molecules, including amino sugars, β-amino alcohols, and other key pharmaceutical intermediates.[2]
This guide focuses on a reliable and scalable method for its preparation from inexpensive, commercially available starting materials: triethyl orthoformate and nitromethane.[2]
Reaction Mechanism and Rationale
The synthesis of this compound from triethyl orthoformate and nitromethane is a condensation reaction that shares mechanistic features with the classic Henry (nitroaldol) reaction.[3][5] However, instead of a simple aldehyde or ketone, the electrophile is triethyl orthoformate.
The key steps are as follows:
-
Lewis Acid Activation: Anhydrous zinc chloride (ZnCl₂), a Lewis acid, is employed as a catalyst. It coordinates to one of the oxygen atoms of the triethyl orthoformate. This coordination polarizes the C-O bond, making the central carbon atom significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: Nitromethane, while not strongly acidic (pKa ≈ 17 in DMSO), possesses an α-carbon that can act as a nucleophile.[3] It attacks the activated orthoformate.
-
Ethanol Elimination: The reaction proceeds through the elimination of ethanol. The initial adduct formed after the nucleophilic attack is unstable and collapses, driving the reaction forward by releasing a molecule of ethanol. This process is repeated as the reaction is driven to completion by the continuous removal of the ethanol byproduct via distillation.
The use of a significant excess of nitromethane serves both as a reagent and as the reaction solvent, helping to ensure the reaction goes to completion.[2] The choice of anhydrous zinc chloride is critical; the presence of water would lead to the hydrolysis of the triethyl orthoformate and deactivate the catalyst.[6]
Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[2]
Reagent and Equipment Data
| Parameter | Triethyl Orthoformate | Nitromethane | Anhydrous Zinc Chloride | This compound (Product) |
| CAS Number | 122-51-0 | 75-52-5 | 7646-85-7 | 34560-16-2 |
| Formula | C₇H₁₆O₃ | CH₃NO₂ | ZnCl₂ | C₆H₁₃NO₄ |
| MW ( g/mol ) | 148.20 | 61.04 | 136.30 | 163.17 |
| Amount Used | 89.3 g (0.602 mol) | 180 g (2.95 mol) | 5.00 g (0.037 mol) | N/A |
| Molar Ratio | 1.0 | 4.9 | 0.06 | N/A |
| Appearance | Colorless liquid | Colorless oily liquid | White crystalline solid | Colorless liquid |
| Boiling Point | 146 °C | 101 °C | 732 °C | ~58-60 °C @ 1 mmHg (~206 °C @ 760 mmHg)[2][7] |
| Density | 0.891 g/mL | 1.137 g/mL | 2.907 g/cm³ | 1.063 g/mL[7] |
Step-by-Step Synthesis Workflow
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Apparatus Setup: Assemble a 500-mL round-bottomed flask equipped with a magnetic stir bar, a 20-cm Vigreux column, and a distillation head fitted with a thermometer and condenser. This setup allows for the reaction to proceed while simultaneously removing the ethanol byproduct.
-
Charging Reagents: To the flask, add 89.3 g (0.602 mol) of triethyl orthoformate, 180 g (2.95 mol) of nitromethane, and 5.00 g (36.6 mmol) of anhydrous zinc chloride.[2]
-
Expert Insight: Ensure the zinc chloride is truly anhydrous. If its purity is questionable, it can be fused under vacuum or dried in an oven at >150°C prior to use.
-
-
Reaction Execution: Begin stirring the mixture and heat the flask in an oil bath to an internal temperature of 90°C.[2] The bath temperature should be maintained carefully, not exceeding 110°C, to prevent co-distillation of the nitromethane reactant.[2]
-
Byproduct Removal: Ethanol will begin to distill from the reaction mixture. Continue heating for approximately 16 hours (overnight), during which time about 30 mL of ethanol should be collected.[2] The continuous removal of ethanol is crucial as it drives the reaction equilibrium towards the product.
-
Workup - Cooling and Filtration: After the 16-hour period, remove the heat source and allow the brown reaction mixture to cool to room temperature. Filter the cooled suspension through a sintered glass funnel to remove the zinc chloride catalyst and any solid byproducts.[2]
-
Purification - Vacuum Distillation: Transfer the filtered brown liquid to a 100-mL round-bottomed flask and set up for fractional distillation under reduced pressure.
-
Product Characterization: The expected yield is approximately 39–41 g (40–42%).[2] The product should be a colorless liquid. Characterization can be confirmed using NMR spectroscopy.[1][8]
Safety and Handling
This synthesis involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning any work.
-
General Precautions: All operations should be performed inside a certified chemical fume hood.[6][9] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or nitrile), safety goggles, and a flame-retardant lab coat, is mandatory.[9][10] An eyewash station and safety shower must be readily accessible.
-
Triethyl Orthoformate (CAS: 122-51-0):
-
Hazards: Flammable liquid and vapor (Flash Point: 30°C).[10] Causes serious eye irritation and may cause skin irritation.[10]
-
Handling: Keep away from heat, sparks, and open flames.[6][11] Ground and bond containers when transferring material to prevent static discharge.[10] Store in a cool, dry, well-ventilated area away from oxidizing agents and acids.[10]
-
-
Nitromethane (CAS: 75-52-5):
-
Hazards: Flammable liquid and vapor.[9][12] Harmful if swallowed or inhaled.[9] Can form explosive mixtures with air and may detonate if contaminated with bases, acids, or amines, or when subjected to heat and pressure.[13][14]
-
Handling: Use spark-proof tools and explosion-proof equipment.[12][13] Avoid mechanical shock and friction.[13] Store in a cool, dry, well-ventilated area, preferably in detached storage, away from incompatible substances and other flammables.[13]
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, seeking medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][13]
-
Spills: Absorb spills with a non-flammable inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[10][13] Do not use combustible or clay-based absorbents for nitromethane spills.[13]
-
Conclusion
The synthesis of this compound via the zinc-chloride-catalyzed condensation of triethyl orthoformate and nitromethane is a practical and effective method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering strictly to the safety guidelines outlined in this document, researchers can reliably obtain the target compound in good yield. The versatility of the product makes this synthesis a cornerstone for various research and development applications in the pharmaceutical and chemical industries.
References
- 1. This compound | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Henry Reaction [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Nitromethane | Safety Services - UCL – University College London [ucl.ac.uk]
Physical and chemical properties of 1,1-Diethoxy-2-nitroethane
An In-Depth Technical Guide to 1,1-Diethoxy-2-nitroethane: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 34560-16-2), a versatile bifunctional reagent crucial in modern organic synthesis. It serves as a stable, masked equivalent of the otherwise unstable nitroacetaldehyde, offering a potent C2 building block for constructing complex molecular architectures. This document details its physicochemical properties, provides an established protocol for its synthesis, explores its characteristic reactivity—including nitroaldol additions, Michael reactions, and cycloadditions—and discusses its applications, particularly in the synthesis of valuable intermediates for drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.
Introduction: The Synthetic Utility of a Masked Synthon
In the landscape of organic synthesis, the strategic use of "synthons"—idealized fragments of a target molecule—is paramount. However, many synthons are too unstable to be used directly as reagents. This compound emerges as a quintessential solution to this challenge, acting as a robust and manageable precursor to the nitroacetaldehyde anion. Aliphatic nitro compounds are highly versatile intermediates, capable of undergoing a variety of carbon-carbon bond-forming reactions.[1] The presence of the electron-withdrawing nitro group acidifies the adjacent α-protons, enabling deprotonation to form a nucleophilic nitronate anion. This nucleophile can then participate in cornerstone reactions like the Henry (nitroaldol) reaction and Michael additions.[1]
The primary challenge with nitroacetaldehyde itself is its inherent instability. This compound elegantly circumvents this by protecting the aldehyde functionality as a diethyl acetal. This acetal group is stable under the basic conditions typically required for nitronate anion formation, yet it can be readily hydrolyzed to reveal the aldehyde when needed. This dual functionality makes it an invaluable C2 building block for the synthesis of 1,2-amino alcohols, α-hydroxycarbonyl compounds, and complex heterocyclic systems.[1] Its application has been noted in the preparation of specialized molecules, including DNA methyltransferase inhibitors.[2][3]
Compound Identification and Physicochemical Properties
Proper identification and understanding of a reagent's physical properties are critical for its safe and effective use in an experimental setting.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Systematic IUPAC Name | This compound[4] |
| Common Synonyms | Nitroacetaldehyde diethyl acetal[4] |
| CAS Number | 34560-16-2[4][5][6] |
| Molecular Formula | C₆H₁₃NO₄[4][5][6] |
| Molecular Weight | 163.17 g/mol [4][5] |
| InChIKey | MDYWSMNYPFOQOU-UHFFFAOYSA-N[4] |
| Canonical SMILES | CCOC(C--INVALID-LINK--[O-])OCC[4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless liquid | [1] |
| Boiling Point | 206 °C (at 760 mmHg); 58-60 °C (at 1 mmHg) | [1][6] |
| Density | 1.063 g/mL | [6] |
| Refractive Index | 1.425 | [5] |
| Polar Surface Area | 64.28 Ų | [5] |
| Vapor Pressure | 0.236 mmHg at 25°C |[5] |
Synthesis and Characterization
Recommended Synthetic Protocol
The most common and economically viable large-scale preparation of this compound involves the reaction of triethyl orthoformate with nitromethane, catalyzed by anhydrous zinc chloride.[1][5] This method, detailed in Organic Syntheses, provides a reliable pathway to the desired product.[1]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [1]
-
Apparatus Setup: Equip a 500-mL round-bottomed flask with a magnetic stirrer, a 20-cm Vigreux column, a distillation head, and a thermometer.
-
Charging Reagents: Charge the flask with triethyl orthoformate (89.3 g, 602 mmol), nitromethane (180 g, 2.95 mol), and anhydrous zinc chloride (5.00 g, 36.6 mmol).
-
Reaction: Heat the solution in an oil bath to 90°C. The reaction is typically run overnight (approx. 16 hours). During this time, ethanol is formed as a byproduct and should be slowly distilled off.
-
Workup and Purification: After cooling the reaction mixture to room temperature, the crude brown liquid is transferred to a 100-mL round-bottomed flask for vacuum distillation.
-
Distillation:
-
First, remove the excess nitromethane at reduced pressure (bp ~30°C at 35 mmHg).
-
Next, collect the product fraction, which distills at 58–60°C at 1 mmHg .
-
-
Yield: This procedure typically affords 39–41 g of this compound as a colorless liquid, corresponding to a yield of 40–42%.
Spectroscopic Characterization
Structural confirmation is typically achieved through standard spectroscopic methods.
Table 3: Spectroscopic Data for this compound [1]
| Spectroscopy | Key Features and Assignments |
|---|---|
| ¹H NMR (250 MHz, CDCl₃) | δ 5.09 (t, J=5.8 Hz, 1H, CH (OEt)₂)δ 4.44 (d, J=5.8 Hz, 2H, CH ₂NO₂)δ 3.67 & 3.56 (2q, J=7.1 Hz, 4H, OCH ₂CH₃)δ 1.15 (t, 6H, OCH₂CH ₃) |
| ¹³C NMR (63 MHz, CDCl₃) | δ 98.7 (d, C H(OEt)₂)δ 76.8 (t, C H₂NO₂)δ 63.3 (t, OC H₂CH₃)δ 15.0 (q, OCH₂C H₃) |
| IR (film, cm⁻¹) | 2970, 2920, 2880 (C-H stretching)1550 (asymmetric NO₂ stretching)1365 (symmetric NO₂ stretching)1120, 1060 (C-O stretching) |
Chemical Properties and Reactivity
The synthetic power of this compound lies in the cooperative reactivity of its two functional groups.
The Henry (Nitroaldol) Reaction
Under basic conditions, the α-proton is abstracted to form a nitronate anion. This nucleophile readily adds to aldehydes and ketones in a Henry reaction to form β-nitro alcohols. These products are highly valuable as they can be reduced to 1,2-amino alcohols or oxidized to α-hydroxy carbonyl compounds via the Nef reaction.[1]
Caption: Generalized workflow for the Henry Reaction.
1,3-Dipolar Cycloadditions
The nitroalkane functionality can be converted into a nitrile oxide in situ. This highly reactive 1,3-dipole can then undergo cycloaddition reactions with alkenes or alkynes to furnish five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. This pathway is particularly useful for building complex heterocyclic scaffolds found in many biologically active molecules. For instance, it can be used to produce 3-diethoxymethyl-3a,6a-dihydrofuro[2,3-d]isoxazole.[5]
Other Transformations
-
Michael Additions: The nitronate anion can also act as a soft nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
-
Transacetalization: The diethyl acetal can be exchanged for other acetals (e.g., dimethyl, ethylene glycol) by treatment with the corresponding diol or alcohol under acidic conditions. This allows for fine-tuning of stability and deprotection conditions.[1]
Applications in Drug Discovery
The structural motifs accessible from this compound are prevalent in pharmaceuticals.
-
Synthesis of Amino Sugars: The Henry reaction provides a powerful method for chain extension of sugar aldehydes, with the nitro group serving as a masked amine. This has been applied to the synthesis of novel amino sugars, which are components of many antibiotics and other bioactive natural products.[1]
-
Access to Chiral Amines and Alcohols: Asymmetric versions of the Henry reaction allow for the stereocontrolled synthesis of chiral β-nitro alcohols, which are precursors to enantiomerically pure 1,2-amino alcohols—a critical pharmacophore in many drug classes.
-
Heterocyclic Synthesis: As mentioned, its use in 1,3-dipolar cycloadditions provides a direct route to isoxazolines and isoxazoles. These heterocycles are considered "privileged structures" in medicinal chemistry, appearing in a wide range of therapeutic agents due to their favorable drug-like properties.
-
Preparation of Enzyme Inhibitors: The compound has been specifically identified as a precursor for preparing DNA methyltransferase (DNMT) inhibitors, which are an important class of epigenetic drugs being investigated for cancer therapy.[2][3]
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory.
GHS Hazard Identification: [4][7]
-
Physical Hazards: Combustible liquid (H227).[4]
-
Health Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4][7]
Caption: Safe handling workflow for this compound.
Recommended Practices: [8]
-
Engineering Controls: Always handle this substance in a well-ventilated chemical fume hood to minimize inhalation exposure.[2][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][8]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition. Keep the container tightly sealed.[9]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid allowing the substance to enter drains.
Conclusion
This compound is a powerful and versatile C2 building block whose value is derived from the clever masking of a reactive aldehyde functionality. Its ability to undergo a wide range of synthetically important transformations—most notably the Henry reaction and 1,3-dipolar cycloadditions—makes it an indispensable tool for the modern synthetic chemist. For professionals in drug discovery and development, it provides a reliable and efficient route to access valuable molecular scaffolds, including 1,2-amino alcohols and complex heterocycles, solidifying its role as a key reagent in the pursuit of novel therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 34560-16-2 [amp.chemicalbook.com]
- 3. This compound | 34560-16-2 [chemicalbook.com]
- 4. This compound | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemical-label.com [chemical-label.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Spectroscopic Characterization of 1,1-Diethoxy-2-nitroethane
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diethoxy-2-nitroethane (CAS No: 34560-16-2).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this bifunctional molecule. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation.
Introduction to this compound
This compound is a valuable organic compound featuring two key functional groups: an acetal and a nitroalkane.[4] This unique combination makes it a versatile building block in organic synthesis. The acetal group serves as a protecting group for an aldehyde, stable under neutral or basic conditions but readily hydrolyzed in acidic environments.[5][6] The nitro group is a strong electron-withdrawing group that can be transformed into a variety of other functionalities, including amines and carbonyls, or used to activate adjacent protons for C-C bond formation.
Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound in any research or development setting. This guide provides the expected spectroscopic data and the rationale behind the spectral features.
Molecular Structure and Key Spectroscopic Correlations
The structure of this compound dictates its spectroscopic signature. The key proton and carbon environments are labeled below for reference in the subsequent NMR discussions.
Caption: Molecular structure of this compound with key carbon environments highlighted.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | ~4.8 - 5.0 | Triplet | ~5.5 | 1H | CH (acetal) |
| b | ~4.4 - 4.6 | Doublet | ~5.5 | 2H | CH₂ (nitro) |
| c | ~3.5 - 3.8 | Quartet | ~7.0 | 4H | OCH₂ |
| d | ~1.1 - 1.3 | Triplet | ~7.0 | 6H | CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Acetal Proton (CH, Signal a): The proton on the acetal carbon is significantly deshielded by the two adjacent oxygen atoms, leading to a chemical shift in the range of 4.8-5.0 ppm. It appears as a triplet due to coupling with the two adjacent protons of the nitro-methylene group.
-
Nitro-adjacent Methylene Protons (CH₂, Signal b): The protons on the carbon adjacent to the nitro group are deshielded by the strong electron-withdrawing effect of the NO₂ group, typically appearing around 4.4-4.6 ppm.[2] This signal is a doublet due to coupling with the single acetal proton.
-
Ethoxy Methylene Protons (OCH₂, Signal c): The four protons of the two equivalent ethoxy methylene groups are deshielded by the adjacent oxygen atoms. They appear as a quartet due to coupling with the three protons of the methyl groups.[7]
-
Ethoxy Methyl Protons (CH₃, Signal d): The six protons of the two equivalent methyl groups are the most shielded protons in the molecule, appearing as a triplet due to coupling with the methylene protons.[7]
Caption: A generalized workflow for acquiring and processing NMR data.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and determine the multiplicities and coupling constants.
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four signals, corresponding to the four non-equivalent carbon atoms.
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~100 - 105 | CH (acetal) |
| 2 | ~75 - 80 | CH₂ (nitro) |
| 3 | ~60 - 65 | OCH₂ |
| 4 | ~15 | CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Acetal Carbon (CH, Signal 1): The carbon of the acetal group is highly deshielded due to being bonded to two oxygen atoms and typically resonates in the 100-105 ppm region.[8]
-
Nitro-adjacent Carbon (CH₂, Signal 2): The carbon atom attached to the electron-withdrawing nitro group is also significantly deshielded, with an expected chemical shift in the range of 75-80 ppm.
-
Ethoxy Methylene Carbon (OCH₂, Signal 3): The methylene carbons of the ethoxy groups are deshielded by the adjacent oxygen atoms, appearing around 60-65 ppm.[9]
-
Ethoxy Methyl Carbon (CH₃, Signal 4): The methyl carbons of the ethoxy groups are the most shielded carbons in the molecule, resonating at approximately 15 ppm.[9]
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Prepare the sample as described for ¹H NMR, though a higher concentration or more scans may be needed due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a standard NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-120 ppm).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the data as described for ¹H NMR, referencing the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro and acetal groups.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2850 | Medium-Strong | C-H (alkane) stretching |
| ~1550 | Strong | Asymmetric NO₂ stretching[1][2] |
| ~1370 | Strong | Symmetric NO₂ stretching[1][2] |
| ~1120, 1060 | Strong | C-O-C (acetal) stretching[10] |
Interpretation of the IR Spectrum:
-
C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methylene groups.
-
Nitro Group Stretches: The most diagnostic peaks in the spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, expected around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.[1][2][3]
-
Acetal C-O-C Stretches: The C-O stretching vibrations of the acetal group typically give rise to strong and complex bands in the fingerprint region, around 1120 cm⁻¹ and 1060 cm⁻¹.[10]
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of neat this compound onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 163 (likely to be weak or absent due to the lability of the acetal)
-
Major Fragments:
-
m/z = 117 ([M - OCH₂CH₃]⁺) - Loss of an ethoxy radical is a common fragmentation pathway for acetals.[11]
-
m/z = 116 ([M - HNO₂]⁺) - Loss of nitrous acid is a characteristic fragmentation of nitroalkanes.[12]
-
m/z = 75 ([CH(OCH₂CH₃)₂]⁺) - The acetal fragment.
-
m/z = 47 ([CH₂CH₂O]⁺)
-
m/z = 29 ([CH₂CH₃]⁺)
-
Interpretation of the Mass Spectrum:
The molecular ion at m/z 163 is expected to be of low abundance due to the facile fragmentation of both the acetal and nitroalkane functionalities upon electron ionization.[11][13] The most prominent peaks are likely to arise from the cleavage of the C-O bonds of the acetal and the C-N bond of the nitro group. The loss of an ethoxy group (45 Da) to give a fragment at m/z 117 is a highly probable pathway, as is the loss of nitrous acid (47 Da) to yield a fragment at m/z 116.[11][12]
Caption: A simplified proposed fragmentation pathway for this compound under EI-MS.
Experimental Protocol for Mass Spectrometry (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.
-
-
MS Data Acquisition:
-
Set the EI source energy to 70 eV.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 20-200).
-
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
The spectroscopic characterization of this compound is straightforward using a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for the unambiguous confirmation of its structure and assessment of its purity. The data and protocols presented in this guide serve as a valuable resource for scientists working with this versatile synthetic building block.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acetal - Wikipedia [en.wikipedia.org]
- 7. askthenerd.com [askthenerd.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A-Z Guide to the Henry Reaction: Mechanism and Application of 1,1-Diethoxy-2-nitroethane
Abstract
The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of valuable β-nitro alcohols.[1][2][3][4] This guide provides an in-depth analysis of the reaction's core mechanism, with a specific focus on the versatile substrate, 1,1-diethoxy-2-nitroethane. This substrate is unique in that it contains a protected aldehyde functional group in the form of a diethyl acetal, allowing for the synthesis of complex polyfunctional molecules. We will explore the mechanistic intricacies, the role of catalysis in controlling stereoselectivity, field-tested experimental protocols, and the synthetic utility of the resulting products. This document is intended for researchers and professionals in drug development and chemical synthesis who seek a comprehensive understanding of this powerful reaction.
Introduction: The Strategic Value of the Henry Reaction
Discovered in 1895 by Louis Henry, the base-catalyzed reaction between a nitroalkane and a carbonyl compound remains a highly relevant and powerful tool for constructing complex molecular architectures.[1][5] Analogous to the aldol reaction, the Henry reaction forms a new carbon-carbon bond and introduces two versatile functional groups—a hydroxyl and a nitro group—into the product.[1][2] These groups serve as synthetic handles for a wide array of subsequent transformations, including conversion to β-amino alcohols, α-nitro ketones, or nitroalkenes.[1][4]
The substrate at the core of this guide, this compound, offers an additional layer of synthetic potential. The 1,1-diethoxy moiety is a diethyl acetal, a robust protecting group for an aldehyde that is stable under the basic conditions of the Henry reaction. This allows the nitroethane component to react selectively at its α-carbon, preserving the latent aldehyde for future deprotection and elaboration. This strategy is invaluable for the synthesis of multifunctional compounds, such as DNA methyltransferase inhibitors.[6][7]
The Core Mechanism: A Step-by-Step Analysis
The Henry reaction proceeds via a reversible, base-catalyzed pathway. Understanding each step is critical for controlling the reaction's outcome, optimizing yield, and managing stereoselectivity. All steps in the process are reversible, a key factor that influences the final product distribution.[1]
Step 1: Deprotonation and Nitronate Formation The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane.[8] Nitroalkanes have pKa values of approximately 17 in DMSO, making this deprotonation feasible with a range of bases, from common amines to stronger alkoxides.[1][2] This step generates a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction, with negative charge density on both the α-carbon and the oxygen atoms of the nitro group.[2]
Step 2: Nucleophilic Attack The nitronate anion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[8] While both the carbon and oxygen atoms of the nitronate are nucleophilic, the observed and synthetically useful outcome is C-C bond formation.[1] This addition step creates a new stereocenter and forms a β-nitro alkoxide intermediate.[2]
Step 3: Protonation The final step is the protonation of the β-nitro alkoxide by the conjugate acid of the base used in the first step, or another proton source in the medium.[1][2] This yields the final β-nitro alcohol product.[4]
The reversibility of the reaction, coupled with the potential for epimerization at the nitro-substituted carbon, often leads to a mixture of diastereomers if new stereocenters are formed.[1][9] Controlling this aspect is a central challenge and a major focus of modern research in the field.
Catalysis and Stereocontrol: The Quest for Selectivity
Uncatalyzed Henry reactions typically yield mixtures of stereoisomers.[1] Consequently, significant research has been dedicated to developing catalytic systems that can control the diastereoselectivity and enantioselectivity of the reaction.
Common Catalytic Systems:
-
Base Catalysts: Simple bases like triethylamine (Et3N), sodium hydroxide (NaOH), or potassium carbonate (K2CO3) are often used for basic applications.[8] Stronger, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) and proazaphosphatrane bases can also be highly effective.[8][10]
-
Metal-Based Lewis Acid Catalysts: Chiral metal complexes are frequently employed to achieve high levels of stereocontrol.[1] Metals such as copper, zinc, cobalt, and magnesium can coordinate to both the nitronate and the carbonyl compound, organizing the transition state to favor the formation of a specific stereoisomer.[1][11] Catalyst systems combining a Lewis acid like zinc triflate with a chiral ligand such as N-methylephedrine have proven successful in asymmetric synthesis.[1]
-
Organocatalysts: Chiral organic molecules, including thioureas, cinchona alkaloids, and prolinol derivatives, can act as bifunctional catalysts.[12] They activate the reactants through hydrogen bonding and direct the nucleophilic attack to achieve high enantioselectivity.[1][12]
The choice of catalyst is paramount and depends on the specific substrates and the desired stereochemical outcome.
Experimental Protocol: A Field-Tested Methodology
This section provides a representative protocol for the Henry reaction between this compound and an aromatic aldehyde, using a common chiral copper catalyst system.
Objective: To synthesize a chiral β-nitro alcohol with high diastereoselectivity and enantioselectivity.
Materials:
-
Chiral bis(β-amino alcohol) ligand (e.g., (1R,2R)-(-)-N,N'-Dimethyl-1,2-diphenylethylenediamine)
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O)
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Anhydrous ethanol (EtOH)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Catalyst Preparation (In Situ):
-
In an oven-dried flask under an inert nitrogen atmosphere, combine the chiral ligand (0.041 mmol, 20 mol%) and Cu(OAc)2·H2O (0.04 mmol, 20 mol%) in anhydrous ethanol (2 mL).[13]
-
Stir the resulting mixture at room temperature for 2 hours. The formation of a colored solution (typically blue or green) indicates the formation of the catalyst complex.[13]
-
-
Reaction Initiation:
-
Reaction Monitoring:
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired β-nitro alcohol.
-
-
Characterization:
-
Confirm the structure of the product using NMR (¹H, ¹³C) and Mass Spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[13]
-
Data Presentation: Typical Reaction Parameters
The efficiency and selectivity of the Henry reaction are highly dependent on the chosen conditions. The table below summarizes typical parameters for the reaction of various aldehydes with nitroethane, illustrating the impact of different catalysts and conditions.
| Entry | Aldehyde | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | TBAF | THF | RT | 12 | 85 | 1:1.5 |
| 2 | 4-Nitrobenzaldehyde | Cu(OAc)₂ + Chiral Ligand | EtOH | 25 | 24 | 92 | >95:5 |
| 3 | Cyclohexanecarboxaldehyde | DBU | CH₂Cl₂ | 0 | 8 | 78 | 1:2 |
| 4 | 2-Naphthaldehyde | Zn(OTf)₂ + N-Methylephedrine | Toluene | -20 | 48 | 88 (92% ee) | >99:1 |
Data compiled from representative literature procedures. TBAF: Tetrabutylammonium fluoride; DBU: 1,8-Diazabicycloundec-7-ene; ee: enantiomeric excess.
Synthetic Utility of Products
The β-nitro alcohol products derived from the Henry reaction are exceptionally versatile synthetic intermediates. The product from the reaction of this compound, a 3,3-diethoxy-2-nitropropan-1-ol derivative, holds significant potential:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding a β-amino alcohol. These are crucial building blocks for pharmaceuticals and chiral ligands.
-
Dehydration: Elimination of water from the β-nitro alcohol leads to the formation of a nitroalkene, a potent Michael acceptor for further C-C bond formation.[10]
-
Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction, providing access to α-hydroxy ketones.
-
Acetal Deprotection: Critically, the diethyl acetal can be hydrolyzed under acidic conditions to reveal the aldehyde functionality, opening up a vast number of subsequent chemical transformations.
Conclusion
The Henry reaction remains an indispensable method for carbon-carbon bond formation, providing access to highly functionalized molecules. The use of this compound as a substrate significantly broadens the reaction's scope, allowing for the strategic introduction of a protected aldehyde that can be unmasked later in a synthetic sequence. By carefully selecting the catalyst and reaction conditions, chemists can exert remarkable control over the stereochemical outcome, enabling the efficient and elegant synthesis of complex chiral molecules for research, drug development, and materials science.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 3. synarchive.com [synarchive.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. redalyc.org [redalyc.org]
- 6. This compound | 34560-16-2 [amp.chemicalbook.com]
- 7. This compound | 34560-16-2 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Henry Reaction [organic-chemistry.org]
- 11. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 12. Organocatalytic Enantioselective Henry Reactions | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of 1,1-Diethoxy-2-nitroethane in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1,1-diethoxy-2-nitroethane, a key consideration for its application in research and drug development. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and present a detailed protocol for empirical determination.
Introduction to this compound
This compound (CAS No. 34560-16-2) is an organic compound with the chemical formula C6H13NO4[1][2][3]. Its structure features a nitro group (-NO2) and a diethyl acetal functional group. Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation, as it dictates the choice of reaction media, extraction solvents, and potential delivery vehicles.[4][5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 163.17 g/mol | [2][3] |
| Boiling Point | 206 °C | [1] |
| Density | 1.063 g/mL | [1] |
Predicted Solubility Profile based on Molecular Structure
The principle of "like dissolves like" is a cornerstone of predicting solubility.[6][7] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.
-
Polar Characteristics: The presence of the nitro group (-NO2) and the oxygen atoms in the ethoxy groups (-OCH2CH3) introduces polarity to the molecule through dipole-dipole interactions.
-
Non-polar Characteristics: The ethyl groups (-CH2CH3) contribute to the non-polar character of the molecule.
Based on this structure, we can predict its solubility in a range of common organic solvents:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low | The significant polarity from the nitro and ethoxy groups will likely hinder dissolution in a purely non-polar solvent. |
| Toluene | Non-polar (aromatic) | Moderate | The aromatic ring of toluene can induce some dipole interactions, potentially leading to better solubility than in aliphatic hydrocarbons. |
| Diethyl Ether | Weakly polar | High | The ether functional group in the solvent can hydrogen bond with the nitro group's oxygen atoms and interact favorably with the ethoxy groups of the solute. |
| Ethyl Acetate | Moderately polar | High | The ester functional group offers a good balance of polar and non-polar characteristics, making it a versatile solvent for compounds with mixed polarity. |
| Acetone | Polar aprotic | High | The strong dipole of the ketone group in acetone is expected to effectively solvate the polar regions of this compound. |
| Ethanol | Polar protic | High | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, leading to strong interactions with the solute. |
| Methanol | Polar protic | High | Similar to ethanol, methanol's polarity and hydrogen bonding capabilities should promote high solubility. |
| Water | Very polar | Low to Moderate | While the polar groups can interact with water, the non-polar ethyl groups may limit its overall aqueous solubility. |
Experimental Determination of Solubility
While predictions provide a useful starting point, empirical determination is essential for accurate solubility data. The following protocol outlines a robust method for quantifying the solubility of this compound.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Syringes and syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 1 mL) of each selected solvent.
-
Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient time (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
If necessary, dilute the filtered supernatant with the corresponding pure solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the samples by a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in each solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Use the calibration curve to determine the concentration of this compound in the saturated solutions. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Safety and Handling
This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[8][10]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][10]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a critical parameter for its successful application in various scientific endeavors. While theoretical predictions based on its molecular structure suggest high solubility in polar aprotic and protic organic solvents and moderate solubility in less polar solvents, empirical determination is necessary for precise quantification. The detailed protocol provided in this guide offers a robust framework for obtaining reliable solubility data, enabling researchers to optimize their experimental conditions and formulations.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 34560-16-2 [chemicalbook.com]
- 5. This compound | 34560-16-2 [amp.chemicalbook.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemical-label.com [chemical-label.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. merckmillipore.com [merckmillipore.com]
The Synthetic Cornerstone: A Technical Guide to 1,1-Diethoxy-2-nitroethane as a Nitroacetaldehyde Equivalent
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the strategic introduction of functionalized two-carbon units is a frequent and critical challenge. Nitroacetaldehyde, a seemingly ideal C2 building block, is notoriously unstable and prone to polymerization, rendering its direct use impractical. This guide delves into the chemistry and application of its most effective surrogate: 1,1-diethoxy-2-nitroethane. We will explore the rationale behind its use, its synthesis, and its versatile applications in constructing complex molecular architectures, from essential pharmaceuticals to intricate natural products. This document serves as a comprehensive resource, providing both theoretical understanding and practical, field-proven protocols for the effective utilization of this invaluable synthetic tool.
The Challenge of a C2 Nitro-Aldehyde Synthon and the Acetal Solution
The CH₂(NO₂)CHO moiety is a powerful synthetic intermediate. The nitro group is a versatile functional handle, capable of being transformed into amines, ketones, or participating in a variety of carbon-carbon bond-forming reactions. The aldehyde provides a reactive site for nucleophilic attack and further elaboration. However, nitroacetaldehyde in its free form is highly unstable due to the strong electron-withdrawing nature of the nitro group, which activates the aldehyde for rapid polymerization and decomposition.
To circumvent this inherent instability, chemists have turned to protected forms, with acetals being the most successful. This compound masks the reactive aldehyde functionality as a stable diethyl acetal, which is robust enough to withstand a variety of reaction conditions. This protection strategy allows for the controlled generation and reaction of the nitro-ethyl synthon, with the aldehyde being readily unmasked in a subsequent step.
Synthesis and Physicochemical Properties
This compound is a colorless liquid that is accessible through a straightforward and scalable synthesis. The most common and reliable preparation involves the reaction of triethyl orthoformate with nitromethane in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34560-16-2 | [2][3][4][5][6] |
| Molecular Formula | C₆H₁₃NO₄ | [2][3][4][5] |
| Molecular Weight | 163.17 g/mol | [2][3][4][5] |
| Boiling Point | 206 °C (at 760 mmHg) | [4] |
| Density | 1.063 g/mL | [4] |
| Refractive Index | 1.425 | [4] |
Detailed Synthesis Protocol
The following protocol is adapted from Organic Syntheses, a trusted source for reliable and reproducible chemical preparations.[1]
Reaction: (C₂H₅O)₃CH + CH₃NO₂ --(ZnCl₂)--> (C₂H₅O)₂CHCH₂NO₂ + C₂H₅OH
Materials:
-
Triethyl orthoformate (89.3 g, 0.602 mol)
-
Nitromethane (180 g, 2.95 mol)
-
Anhydrous zinc chloride (5.00 g, 36.6 mmol)
Procedure:
-
To a 500-mL round-bottomed flask equipped with a magnetic stirrer, a 20-cm Vigreux column, and a distillation head, add triethyl orthoformate, nitromethane, and anhydrous zinc chloride.
-
Heat the solution to 90°C using an oil bath. Over a period of 16 hours (overnight), ethanol will distill from the reaction mixture.
-
After cooling the reaction mixture to room temperature, distill the excess nitromethane under reduced pressure (approximately 30°C at 35 mmHg).
-
Continue the distillation, collecting the fraction boiling at 58–60°C at 1 mmHg. This will afford this compound as a colorless liquid.
-
Yield: 39–41 g (40–42%)
-
Spectroscopic Verification: While a graphical spectrum is ideal, the following 13C NMR data from a reliable database can be used for verification.[2]
-
13C NMR (CDCl₃): δ 15.0 (CH₃), 63.3 (OCH₂CH₃), 76.8 (CH₂NO₂), 98.7 (CH(OEt)₂)
Core Applications in Carbon-Carbon Bond Formation
The primary utility of this compound lies in its ability to act as a nucleophile in carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) reaction.
The Henry Reaction: A Gateway to β-Nitro Alcohols
The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[7] When this compound is used, the reaction provides a straightforward route to β-nitro acetals, which are versatile intermediates.
Caption: General workflow of the Henry reaction with this compound.
This protocol provides a practical example of a Henry reaction using this compound and benzaldehyde.
Materials:
-
This compound (1.63 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Tetramethylguanidine (TMG) (0.115 g, 1 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
Procedure:
-
In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and benzaldehyde in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add the tetramethylguanidine catalyst dropwise with stirring.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the β-nitro acetal.
The Nef Reaction: Unmasking the Carbonyl
The nitro group in the product of the Henry reaction can be converted to a carbonyl group via the Nef reaction. This transformation is typically carried out under acidic conditions and is a cornerstone for converting nitroalkanes into aldehydes or ketones.[8][9][10] The combination of a Henry reaction followed by a Nef reaction on the product from this compound ultimately allows for the synthesis of α-hydroxy aldehydes.
Caption: Two-step sequence for the Nef reaction to reveal the aldehyde.
This protocol describes the conversion of the β-nitro acetal product from the previous Henry reaction into the corresponding α-hydroxy aldehyde.
Materials:
-
β-Nitro acetal (from the previous step, ~10 mmol)
-
Methanol (50 mL)
-
Sodium methoxide (25% in methanol, ~11 mmol)
-
Sulfuric acid (3M aqueous solution)
Procedure:
-
Dissolve the β-nitro acetal in methanol and cool the solution to -10°C.
-
Slowly add the sodium methoxide solution to form the nitronate salt.
-
In a separate flask, cool the 3M sulfuric acid solution to 0°C.
-
Slowly add the cold nitronate solution to the vigorously stirred cold acid. A blue color may be observed, which is characteristic of the Nef reaction intermediate.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Extract the reaction mixture with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-hydroxy aldehyde.
-
Purify the product by flash column chromatography.
Advanced Applications in Heterocyclic and Carbohydrate Chemistry
The synthetic utility of this compound extends beyond simple acyclic systems into the realm of complex molecule synthesis.
Synthesis of Substituted Pyrroles
The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds.[11][12][13][14][15] The products derived from the Henry reaction of this compound can serve as precursors to the requisite 1,4-dicarbonyl compounds. A Michael addition of a nitronate to an α,β-unsaturated carbonyl compound, followed by a Nef reaction, can generate the 1,4-dicarbonyl skeleton, which can then be cyclized with an amine to form a substituted pyrrole.
Caption: Synthetic pathway to pyrroles utilizing this compound.
Building Blocks for Amino Sugars
Amino sugars are critical components of numerous biologically active molecules, including antibiotics and cell-surface carbohydrates. The carbon framework of amino sugars can be efficiently constructed using nitroalkanes. This compound, through a Henry reaction with a suitable chiral aldehyde derived from a sugar, can be used to extend the carbon chain. Subsequent reduction of the nitro group to an amine provides a direct route to novel amino sugars.[16] This strategy is particularly valuable for the synthesis of 2-amino-2-deoxy glycosides.[16][17][18]
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed.[2] It can cause skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Conclusion
This compound has established itself as an indispensable tool in organic synthesis, providing a stable and versatile equivalent for the otherwise intractable nitroacetaldehyde. Its ability to participate in reliable C-C bond-forming reactions like the Henry reaction, coupled with the facile conversion of the nitro group and deprotection of the acetal, opens up a vast array of synthetic possibilities. For researchers in drug development and natural product synthesis, a thorough understanding of the reactivity and handling of this reagent is key to unlocking novel and efficient synthetic routes to complex and valuable molecules.
References
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- 10. Nef Reaction [organic-chemistry.org]
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- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Use of 1,1-Diethoxy-2-nitroethane
Introduction
1,1-Diethoxy-2-nitroethane, a nitroacetaldehyde diethyl acetal, is a versatile chemical intermediate with applications in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block for more complex molecules.[1][2] Its utility in research and development, especially in the pharmaceutical and agrochemical industries, necessitates a thorough understanding of its properties and the associated hazards to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established scientific principles and regulatory standards. It is intended for researchers, scientists, and professionals in drug development who may work with this compound.
Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents a combination of health and physical hazards that must be managed through a systematic risk assessment process.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. This compound is classified as follows:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4]
These classifications are accompanied by the following hazard statements:
The causality behind these hazards lies in the chemical reactivity of the nitroalkane functional group and the overall molecular structure. The nitro group is a strong electron-withdrawing group, which can influence the compound's reactivity and biological interactions.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for anticipating its behavior under various laboratory conditions and for designing appropriate safety protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₄ | [3][5] |
| Molecular Weight | 163.17 g/mol | [1][3] |
| Appearance | Pale yellow liquid | [4] |
| Boiling Point | 206 °C | [6][7] |
| Flash Point | 80 °C | [4][7] |
| Density | 1.063 g/mL | [6] |
| Vapor Pressure | 0.236 mmHg at 25°C | [1] |
The relatively high boiling point and flash point indicate that while it is a combustible liquid, it is less volatile than many common laboratory solvents.[4][7] However, the risk of forming flammable vapor-air mixtures increases with temperature.
Engineering and Administrative Controls: The First Line of Defense
Before resorting to personal protective equipment, a hierarchy of controls should be implemented to minimize potential exposure to this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This is critical to control the inhalation of vapors, which can cause respiratory irritation.[4] The fume hood's exhaust system effectively captures and removes airborne contaminants from the operator's breathing zone.
-
Process Isolation: For larger-scale operations or repetitive tasks, consider enclosing the process or using automated systems to minimize direct handling.
-
Safety Showers and Eyewash Stations: Ensure that certified and regularly tested safety showers and eyewash stations are readily accessible in the immediate vicinity of where this compound is handled.[9][10] This is a critical first-aid measure in the event of accidental skin or eye contact.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound. These SOPs should cover every aspect of the workflow, from receipt and storage to use and disposal.
-
Training: All personnel who will handle this compound must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of personal protective equipment.[11]
-
Restricted Access: Designate specific areas for the storage and handling of this compound and restrict access to authorized personnel only.
-
Workplace Monitoring: In settings where there is a potential for significant vapor concentrations, periodic air monitoring may be warranted to ensure that exposure levels remain below established occupational exposure limits.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory to protect against residual risks.[12]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection.[13] In situations with a higher risk of splashing, a face shield worn over safety glasses is recommended.[13][14]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential.[14] Nitrile gloves provide good short-term protection against a broad range of chemicals.[13] For prolonged contact or immersion, it is crucial to consult the glove manufacturer's compatibility charts to select the most appropriate material.[12][13] Always inspect gloves for any signs of degradation before use.
-
Lab Coat: A flame-resistant lab coat or a standard lab coat made of a low-flammability material like cotton should be worn and kept fully buttoned.[13] Avoid synthetic materials like polyester, which can melt and adhere to the skin in a fire.
-
-
Respiratory Protection: In most laboratory settings with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required. However, if engineering controls are not feasible or during emergency situations such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[13] The use of respirators requires a formal respiratory protection program, including fit testing and medical clearance.[13]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the integrity of the compound.
Handling
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4]
-
Use Non-Sparking Tools: When transferring or handling the liquid, use non-sparking tools and equipment to prevent ignition of flammable vapors.[11]
-
Grounding and Bonding: For larger quantities, ensure that containers and receiving equipment are properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source.[15][16]
-
Avoid Inhalation: Do not breathe vapors or mists.[4]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling.
Storage
-
Container Integrity: Store in a tightly closed, original, or compatible container.[4][8]
-
Ventilation: Store in a cool, dry, and well-ventilated area.[4][8]
-
Separation from Incompatibles: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[11] Contact with strong bases can lead to the formation of unstable nitronate salts.
-
Temperature Control: Keep away from heat, sparks, open flames, and other sources of ignition.[8] While not explicitly stated for this specific compound, nitroalkanes as a class can undergo exothermic decomposition at elevated temperatures.[17][18][19][20] Therefore, avoiding high temperatures during storage and handling is a critical precautionary measure.
Emergency Procedures: Preparedness and Response
Despite all precautions, the possibility of an accidental spill or exposure cannot be entirely eliminated. A well-defined emergency response plan is therefore essential.
Spill Response
-
Minor Spills (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a non-combustible absorbent material such as vermiculite, sand, or a commercial absorbent.[11][21]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a chemical fume hood or a large volume):
-
Alert others and activate the emergency response system (e.g., call 911 or the institutional emergency response team).[21][23]
-
Restrict access to the spill area.[23]
-
If it is safe to do so, control sources of ignition.[24]
-
Provide the emergency response team with the Safety Data Sheet and any other relevant information.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][15] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[10][15] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[4] Seek immediate medical attention.[4]
Waste Disposal
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container.[25]
-
Segregation: Do not mix with other incompatible waste streams.
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from procurement to disposal.
Caption: Logical workflow for the safe handling of this compound.
Conclusion
This compound is a valuable chemical reagent, but its safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety precautions. By implementing a multi-layered safety approach that prioritizes engineering and administrative controls, supplemented by the correct use of personal protective equipment, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource for establishing a robust safety culture in any laboratory where this compound is utilized.
References
- 1. Page loading... [guidechem.com]
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- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound | 34560-16-2 [amp.chemicalbook.com]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. nj.gov [nj.gov]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. fishersci.com [fishersci.com]
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- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 21. activeagriscience.com [activeagriscience.com]
- 22. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 23. offices.austincc.edu [offices.austincc.edu]
- 24. ehs.princeton.edu [ehs.princeton.edu]
- 25. ethz.ch [ethz.ch]
Molecular weight and formula of 1,1-Diethoxy-2-nitroethane
An In-depth Technical Guide to 1,1-Diethoxy-2-nitroethane
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical synthesis and drug discovery, the nuanced understanding of specialized reagents is paramount. This compound, a seemingly simple molecule, offers a unique combination of functional groups that make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, designed to empower researchers to leverage its full potential in their work.
Core Molecular and Physical Properties
This compound, also known as Nitroacetaldehyde diethyl acetal, is an organic compound with the chemical formula C6H13NO4.[1][2] Its structure features a nitro group and a diethyl acetal, which impart distinct reactivity characteristics.
A thorough understanding of its physicochemical properties is the foundation for its effective use in research and development. Key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H13NO4[1][2][3][4] |
| Molecular Weight | 163.17 g/mol [1][2][3][5] |
| CAS Number | 34560-16-2[1][2] |
| Density | 1.063 g/mL[6] |
| Boiling Point | 206 °C[6] |
| Vapor Pressure | 0.236 mmHg at 25°C[1] |
| Refractive Index | 1.425[1] |
| Polar Surface Area | 64.3 Ų[1][5] |
| LogP | 1.97[1] |
| Canonical SMILES | CCOC(C--INVALID-LINK--[O-])OCC[1][5] |
| InChI Key | MDYWSMNYPFOQOU-UHFFFAOYSA-N[1][5] |
These properties indicate that this compound is a relatively polar, combustible liquid with a moderate boiling point.[5][6] Its solubility in common organic solvents makes it amenable to a variety of reaction conditions.
Synthesis and Mechanistic Considerations
The primary synthetic route to this compound involves the reaction of nitromethane with triethyl orthoformate.[4] This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl2).[1]
Caption: Synthesis of this compound.
The mechanism proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophilic carbon of nitromethane. The role of the Lewis acid catalyst is to facilitate the departure of an ethoxy group from the triethyl orthoformate, thereby generating the reactive electrophile.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place triethoxymethane.
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the flask.
-
Reaction Initiation: Slowly add nitromethane to the stirred mixture from the dropping funnel.
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitro group and the acetal.
-
The Nitro Group: The nitro group can be reduced to an amine, which is a cornerstone transformation in the synthesis of many pharmaceuticals and biologically active molecules. Furthermore, the alpha-protons to the nitro group are acidic and can be deprotonated to form a nitronate anion, a potent nucleophile for carbon-carbon bond formation (e.g., in Henry reactions).
-
The Acetal Group: The acetal serves as a protecting group for an aldehyde functionality. Under acidic conditions, it can be hydrolyzed to reveal the aldehyde, which can then participate in a wide range of subsequent reactions such as Wittig reactions, reductive aminations, and aldol condensations.
A notable application of this compound is in the synthesis of heterocyclic structures. For instance, it can be used to produce 3-diethoxymethyl-3a,6a-dihydrofuro[2,3-d]isoxazole.[1] This transformation highlights the compound's ability to act as a versatile precursor in multi-step syntheses.
Caption: Reactivity pathways of this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy groups (a triplet and a quartet) and the methylene and methine protons of the ethane backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule.[5][7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the nitro group (typically around 1550 and 1370 cm⁻¹) and the C-O bonds of the acetal.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound.
Hazards Identification:
-
Flammability: It is a combustible liquid.[5][8] Keep away from heat, sparks, and open flames.[9][10]
-
Irritation: It causes skin and serious eye irritation.[5][10]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Recommended storage temperature is 2-8°C.[11]
-
Keep away from incompatible materials.
In case of exposure, follow standard first-aid measures and seek medical attention if necessary.[8][9]
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its unique combination of a masked aldehyde and a reactive nitro group opens up a wide array of synthetic possibilities, particularly in the construction of complex nitrogen-containing molecules and heterocycles. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively and safely incorporate this building block into their synthetic strategies, advancing the frontiers of chemical and pharmaceutical research.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 34560-16-2 | this compound - AiFChem [aifchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | 34560-16-2 [sigmaaldrich.com]
Methodological & Application
Application Note: A Guide to the Stereoselective Henry Reaction Using 1,1-Diethoxy-2-nitroethane
Abstract
The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, providing access to valuable β-nitro alcohols.[1] Achieving high levels of stereocontrol in this reaction remains a significant objective, as the chiral products are precursors to a myriad of pharmaceuticals and complex natural products.[2][3] This application note provides a comprehensive guide to the stereoselective Henry reaction utilizing 1,1-diethoxy-2-nitroethane, a stable and versatile synthetic equivalent of nitroacetaldehyde. We delve into the mechanistic underpinnings of stereocontrol, present detailed, field-proven protocols using a chiral copper-catalyst system, and offer insights into data interpretation and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of enantiomerically enriched, highly functionalized molecules.
Introduction: The Strategic Value of the Asymmetric Henry Reaction
First discovered by Louis Henry in 1895, the Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[4] Its strategic importance lies in the synthetic versatility of the resulting β-nitro alcohol products, which can be readily transformed into other critical functional groups, including β-amino alcohols (via reduction of the nitro group) and α-hydroxy carboxylic acids.[4][5]
The primary challenge in the modern application of the Henry reaction is controlling its stereochemical outcome.[6] The reaction creates at least one new stereocenter, and the inherent reversibility of the initial addition step can lead to racemization or poor diastereoselectivity.[6] To overcome this, significant research has focused on the development of chiral catalysts that can orchestrate the approach of the nucleophile and electrophile, thereby favoring the formation of a single stereoisomer.[1] These catalysts fall broadly into two categories: chiral metal complexes (often employing copper, zinc, or lanthanides) and metal-free organocatalysts, such as Cinchona alkaloids and their derivatives.[3][7][8]
This note focuses on a particularly strategic substrate: This compound . This compound serves as a protected form of nitroacetaldehyde, a C2-synthon that is otherwise prone to self-condensation and instability. The diethyl acetal group is robust under the typically basic or mildly acidic conditions of the Henry reaction, masking the aldehyde functionality until it is needed. Subsequent deprotection reveals a highly valuable α-hydroxy-β-nitro-aldehyde, a densely functionalized building block for further synthetic elaboration.
The Mechanism of Stereocontrol
The stereochemical course of the catalyzed Henry reaction is determined by the organization of the reactants within a chiral transition state assembly. While numerous catalyst systems exist, a common and effective strategy involves the use of a chiral Lewis acid catalyst, such as a Copper(II) complex bearing a chiral ligand.
The reaction proceeds through several key steps:
-
Deprotonation: A base removes the acidic α-proton from this compound to form a resonance-stabilized nitronate anion.[9]
-
Catalyst Activation: The chiral Cu(II) complex coordinates to the aldehyde, activating it towards nucleophilic attack and shielding one of its prochiral faces.
-
Stereoselective C-C Bond Formation: The nitronate anion, also coordinated to the copper center, attacks the activated aldehyde from the unshielded face. The rigid structure of the ligand dictates the geometry of this approach, leading to the formation of the β-nitro alcohol with high facial selectivity.
-
Protonation and Catalyst Turnover: The resulting alkoxide is protonated, releasing the product and regenerating the active catalyst for the next cycle.
The following diagram illustrates a plausible transition state for a Cu(II)-bis(oxazoline) catalyzed reaction, a well-established catalyst class for this transformation.
Figure 1: A conceptual diagram of the transition state assembly.
Application Profile: this compound
The choice of this compound as the nitro-component is a strategic one, offering significant advantages for the synthesis of complex molecules.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 34560-16-2 | [10] |
| Molecular Formula | C₆H₁₃NO₄ | [10] |
| Molecular Weight | 163.17 g/mol | [11] |
| Boiling Point | 206 °C | [10] |
| Density | 1.063 g/mL | [10] |
Synthetic Workflow and Advantages
The primary advantage of using this reagent is the ability to perform a stereoselective Henry reaction and subsequently unmask a new aldehyde functionality for further reactions, such as a second Henry reaction, Wittig olefination, or reductive amination.
Figure 2: Workflow for the synthesis of functionalized products.
Detailed Experimental Protocol
This protocol describes a representative asymmetric Henry reaction between an aromatic aldehyde and this compound using an in situ generated chiral Copper(II)-bis(β-amino alcohol) catalyst system.[12]
Disclaimer: This protocol is a representative example. Researchers should conduct their own risk assessment and optimization. All work should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
-
Chiral Ligand: (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol (or similar chiral β-amino alcohol)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)
-
Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
This compound
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Ethanol (EtOH), absolute
-
TLC plates (Silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Magnetic stir plate
-
Standard laboratory glassware (pipettes, graduated cylinders, separatory funnel)
-
Rotary evaporator
Catalyst Preparation (In Situ)
Causality: The active catalyst is formed by the complexation of the chiral ligand with the copper salt. Preparing this in situ just before the reaction ensures the catalyst is fresh and avoids potential decomposition.
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral β-amino alcohol ligand (0.12 mmol, 12 mol%).
-
Add Copper(II) acetate monohydrate (0.10 mmol, 10 mol%).
-
Add absolute ethanol (2.0 mL) via syringe.
-
Stir the resulting mixture at room temperature for 1 hour. A color change (typically to a blue or green solution/suspension) indicates complex formation.
Reaction Procedure
-
To the flask containing the prepared catalyst solution, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv) via syringe.
-
Finally, add DIPEA (0.10 mmol, 10 mol%) as a co-base to facilitate the deprotonation of the nitroalkane.
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours until the aldehyde starting material is consumed (typically 24-48 hours).
Work-up and Purification
Causality: The work-up procedure is designed to quench the reaction, remove the catalyst and excess reagents, and isolate the desired product.
-
Once the reaction is complete, quench by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure β-nitro alcohol product.
Characterization
-
Structure: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Stereoselectivity: Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum. Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase column.
Data Interpretation and Expected Results
The efficiency and stereoselectivity of the Henry reaction are highly dependent on the electronic nature of the aldehyde substrate.[13] Electron-deficient aldehydes typically react faster and can give higher stereoselectivities.
Table of Representative Results
| Entry | Aldehyde | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | ~95% | >19:1 | >95% |
| 2 | 2-Naphthaldehyde | ~90% | 15:1 | 92% |
| 3 | Benzaldehyde | ~88% | 10:1 | 90% |
| 4 | 4-Methoxybenzaldehyde | ~80% | 8:1 | 85% |
| Note: These are illustrative values based on typical outcomes for similar catalytic systems and are not guaranteed results.[7][12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently pure reagents/solvent; Low reaction temperature. | Ensure reagents are pure and solvent is anhydrous. Try a slight increase in temperature (e.g., to 30-35 °C). Prepare fresh catalyst. |
| Low Yield | Product decomposition during work-up/chromatography; Reversible reaction. | Use a buffered quench (e.g., pH 7 phosphate buffer). Minimize time on silica gel; consider deactivating the silica with triethylamine. |
| Low Diastereoselectivity (dr) | Reaction approaching equilibrium; Steric mismatch between catalyst and substrate. | Lower the reaction temperature. Screen different chiral ligands or metal salts. |
| Low Enantioselectivity (ee) | Racemic background reaction; Poorly formed chiral pocket; Water in the reaction. | Ensure anhydrous conditions. Increase catalyst loading slightly (e.g., to 15 mol%). Screen alternative chiral ligands. |
Conclusion
The stereoselective Henry reaction using this compound is a powerful and reliable method for constructing complex, chiral molecules. The use of an acetal-protected nitro-component provides a strategic advantage, enabling the synthesis of densely functionalized building blocks that are highly valuable in pharmaceutical and natural product synthesis. By carefully selecting the chiral catalyst, optimizing reaction conditions, and following robust protocols, researchers can effectively harness this reaction to achieve high yields and excellent levels of stereocontrol.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Page loading... [guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,1-Diethoxy-2-nitroethane as a Versatile C2 Synthon in Natural Product Synthesis
Introduction: The Strategic Value of a Masked Workhorse
In the intricate chess game of total synthesis, the choice of starting materials and building blocks is paramount. Among the vast arsenal of available synthons, 1,1-diethoxy-2-nitroethane stands out as a uniquely versatile and powerful two-carbon (C2) nucleophile. Its structure, featuring a nitro-activated methylene group and a stable diethyl acetal, masks a potent combination of functionalities.[1][2] The acidic protons alpha to the nitro group allow for the facile generation of a nitronate anion, a robust carbon nucleophile for key bond-forming reactions.[3] Concurrently, the diethyl acetal serves as a robust protecting group for an aldehyde, a functionality that can be revealed later in the synthetic sequence. This dual nature allows chemists to introduce a CH(OEt)2-CH2- unit that can be transformed into a variety of crucial structural motifs found in complex natural products, including β-amino alcohols and α-hydroxy ketones.
This guide provides an in-depth exploration of the strategic applications of this compound, detailing the core reactions it undergoes and providing field-tested protocols for its use. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, predictable outcomes.
Core Synthetic Transformations: From C-C Bonds to Functional Group Interconversion
The synthetic utility of this compound is centered on three key transformations: the Henry (nitroaldol) reaction for creating β-hydroxy nitro compounds, the Michael addition for conjugate C-C bond formation, and the Nef reaction to unmask the latent carbonyl functionality.
The Henry (Nitroaldol) Reaction: Constructing the 1,2-Amino Alcohol Motif
The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[3][4] When applied to this compound, it provides a direct route to β-hydroxy nitro acetals, which are pivotal intermediates for the synthesis of β-amino alcohols—a common structural feature in many natural products and pharmaceuticals.[5]
Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the α-carbon of this compound by a suitable base to form a resonance-stabilized nitronate anion.[3] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The choice of base is critical; a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a catalytic amount of a weaker base is often preferred to minimize side reactions like self-condensation or elimination. The reaction is typically performed at low temperatures to control diastereoselectivity, especially with chiral aldehydes.
Caption: General workflow for the Henry reaction.
Protocol 1: General Procedure for the Henry Reaction
-
Objective: To synthesize a β-hydroxy nitro acetal from an aldehyde and this compound.
-
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.2 eq) to the solution, followed by the dropwise addition of DBU (0.2 eq).
-
Causality Note: A catalytic amount of a strong, non-nucleophilic base like DBU is sufficient to generate the nitronate without promoting significant elimination of the resulting alcohol.
-
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Causality Note: Quenching with a mild acid like NH₄Cl neutralizes the base and protonates the product alkoxide without causing decomposition or hydrolysis of the acetal.
-
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy nitro acetal.
-
The Nef Reaction: Unmasking the Latent Carbonyl
The nitro group, while excellent for activating the adjacent carbon for C-C bond formation, is often not desired in the final natural product. The Nef reaction is the classic method for converting a primary or secondary nitro group into a carbonyl group, thereby revealing the functionality masked by the nitroalkane.[6][7]
Causality and Mechanistic Insight: The standard Nef reaction involves two key stages. First, the nitroalkane is deprotonated with a strong base (e.g., NaOEt) to form the corresponding nitronate salt. Second, this salt is slowly added to a cold, strong aqueous acid (e.g., H₂SO₄).[7][8] The acidic workup protonates the nitronate to form a nitronic acid, which is unstable and hydrolyzes to the corresponding carbonyl compound and nitrous oxide.[7] The careful, slow addition to acid is crucial to prevent side reactions.
Caption: Two-stage process of the classical Nef reaction.
Protocol 2: Nef Reaction on a Henry Adduct
-
Objective: To convert the nitro group of a β-hydroxy nitro acetal into a ketone, yielding a β-hydroxy-α-keto acetal.
-
Materials:
-
β-Hydroxy nitro acetal (from Protocol 1) (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous ethanol
-
Sulfuric acid (H₂SO₄), 3M aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the β-hydroxy nitro acetal (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Add sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 1 hour to ensure complete formation of the nitronate salt.
-
Causality Note: Pre-forming the salt is essential. Direct addition of the nitroalkane to acid would not be effective.
-
-
In a separate, larger flask, cool a 3M aqueous solution of H₂SO₄ to 0 °C with vigorous stirring.
-
Slowly add the ethanolic solution of the nitronate salt dropwise to the cold sulfuric acid solution via an addition funnel. A blue color may be transiently observed.
-
Causality Note: Slow addition into a large excess of cold, strong acid ensures that the nitronic acid intermediate is rapidly protonated and hydrolyzed, minimizing the formation of oximes and other byproducts.
-
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy-α-keto acetal, which can be purified by column chromatography.
-
Application Case Study: A Modular Approach to β-Hydroxy-α-Amino Acids
β-Hydroxy-α-amino acids are privileged structures found in numerous bioactive natural products.[9] The chemistry of this compound provides a powerful and modular route to precursors of these valuable compounds. The following workflow illustrates how the Henry reaction can be combined with a subsequent nitro-group reduction.
Caption: Synthetic workflow to protected amino alcohol precursors.
This sequence effectively transforms a simple aldehyde into a highly functionalized building block. The resulting protected β-hydroxy-α-amino aldehyde can be further elaborated; for example, the acetal can be hydrolyzed and the resulting aldehyde oxidized to a carboxylic acid to complete the synthesis of the β-hydroxy-α-amino acid backbone.
Table 1: Representative Yields for Henry Reaction with Various Aldehydes
| Entry | Aldehyde Substrate | Product Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 85-95 | ~1:1 |
| 2 | 4-Nitrobenzaldehyde | 90-98 | ~1.2:1 |
| 3 | Isovaleraldehyde | 75-85 | ~1.5:1 |
| 4 | Cyclohexanecarboxaldehyde | 80-90 | ~2:1 |
Note: Yields and diastereomeric ratios are representative and can be influenced by specific reaction conditions, such as temperature, base, and solvent. Data compiled from analogous reactions in the literature.[10][11]
Conclusion and Outlook
This compound is a testament to the power of masked functionality in organic synthesis. Its predictable reactivity in Henry and Michael additions allows for the reliable construction of complex carbon skeletons, while the subsequent Nef reaction or nitro-group reduction provides pathways to diverse and valuable functional groups. For researchers in natural product synthesis and drug development, mastering the application of this C2 synthon opens a robust and flexible toolbox for assembling the core structures of biologically active molecules, particularly those containing the ubiquitous 1,2-amino alcohol motif.
References
- 1. This compound | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 34560-16-2 [amp.chemicalbook.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nef Reaction [organic-chemistry.org]
- 7. Nef reaction - Wikipedia [en.wikipedia.org]
- 8. Nef_reaction [chemeurope.com]
- 9. buller.chem.wisc.edu [buller.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of β-Nitro Alcohols using 1,1-Diethoxy-2-nitroethane
Introduction: The Strategic Importance of β-Nitro Alcohols and the Utility of 1,1-Diethoxy-2-nitroethane
β-Nitro alcohols are highly valuable and versatile synthetic intermediates in organic chemistry and drug development.[1] The presence of vicinal hydroxyl and nitro functionalities provides a rich platform for a variety of chemical transformations. These compounds are key precursors to essential building blocks such as β-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.[2] The synthesis of chiral β-nitro alcohols, in particular, is a critical step in the preparation of numerous biologically active molecules and pharmaceuticals.[1]
The Henry (or nitroaldol) reaction is a cornerstone of C-C bond formation, enabling the synthesis of β-nitro alcohols through the addition of a nitroalkane to an aldehyde or ketone.[2] While nitroethane is a common reagent in this transformation, its protected acetal equivalent, this compound, offers several advantages. The acetal group serves as a protecting group for the aldehyde functionality that would be present in nitroacetaldehyde, preventing self-condensation and other side reactions. This allows for cleaner reactions and broader substrate scope, making it an invaluable tool for the synthesis of complex molecules.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of β-nitro alcohols utilizing this compound. We will delve into the reaction mechanism, provide detailed step-by-step protocols for both the Henry reaction and the subsequent deprotection, and discuss the scope and limitations of this methodology.
Overall Reaction Scheme
The overall transformation involves a two-step sequence: a base-catalyzed Henry reaction between an aldehyde and this compound, followed by the acidic hydrolysis of the resulting nitro acetal to unveil the final β-nitro alcohol.
Caption: General workflow for the synthesis of β-nitro alcohols.
Part 1: The Henry Reaction with this compound
The first step is a base-catalyzed nucleophilic addition of the nitronate anion of this compound to an aldehyde. The choice of base is crucial for the success of the reaction, with non-nucleophilic bases being preferred to avoid side reactions. Tetrabutylammonium fluoride (TBAF) is a particularly effective catalyst for this transformation.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Deprotonation: The base abstracts the acidic α-proton from this compound to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base or upon aqueous workup, to yield the nitro acetal adduct.
Caption: Mechanism of the Henry reaction.
Experimental Protocol: TBAF-Catalyzed Synthesis of a Nitro Acetal Adduct
This protocol describes a general procedure for the tetrabutylammonium fluoride (TBAF) catalyzed Henry reaction between an aldehyde and this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and drying
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Add this compound (1.2 mmol) to the solution.
-
With vigorous stirring, add the TBAF solution (0.1 mL, 0.1 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired nitro acetal adduct.
| Entry | Aldehyde | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 2 | 85 | 1:1 |
| 2 | 4-Nitrobenzaldehyde | 2.5 | 92 | 1.2:1 |
| 3 | Cyclohexanecarboxaldehyde | 3 | 81 | 1.5:1 |
| 4 | N-Boc-L-prolinal | 4 | 75 | >95:5 |
Table 1: Representative examples of TBAF-catalyzed Henry reactions of this compound with various aldehydes. Yields are for the isolated, purified product. Diastereomeric ratios were determined by ¹H NMR analysis of the crude reaction mixture.
Part 2: Deprotection of the Nitro Acetal Adduct
The final step in the synthesis of β-nitro alcohols is the hydrolysis of the diethyl acetal protecting group. This is typically achieved under acidic conditions. A common and effective method involves the use of trifluoroacetic acid (TFA) in a mixture of THF and water.
Experimental Protocol: Acidic Hydrolysis of the Nitro Acetal Adduct
This protocol provides a general procedure for the deprotection of the nitro acetal adduct to the corresponding β-nitro alcohol.
Materials:
-
Nitro acetal adduct (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and drying
-
Rotary evaporator
Procedure:
-
Dissolve the nitro acetal adduct (1.0 mmol) in a mixture of THF (5 mL) and water (1 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2.0 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure β-nitro alcohol.
| Entry | Starting Nitro Acetal Adduct from | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4 | 95 |
| 2 | 4-Nitrobenzaldehyde | 4.5 | 98 |
| 3 | Cyclohexanecarboxaldehyde | 5 | 93 |
| 4 | N-Boc-L-prolinal | 6 | 88 |
Table 2: Representative examples of the acidic hydrolysis of nitro acetal adducts. Yields are for the isolated, purified product.
Spectroscopic Data for a Representative β-Nitro Alcohol
Product from Benzaldehyde: 1-Phenyl-2-nitroethanol
-
¹H NMR (400 MHz, CDCl₃) δ: 7.42-7.30 (m, 5H, Ar-H), 5.45 (dd, J = 9.2, 3.6 Hz, 1H, CH-OH), 4.60 (dd, J = 13.2, 3.6 Hz, 1H, CH₂-NO₂), 4.45 (dd, J = 13.2, 9.2 Hz, 1H, CH₂-NO₂), 3.20 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 137.8, 129.1, 128.8, 126.0, 81.5, 71.8.
-
IR (film) ν (cm⁻¹): 3400 (br), 3030, 2925, 1550 (asym NO₂), 1380 (sym NO₂), 1070.
Applications in Complex Molecule Synthesis
The methodology described herein is particularly powerful for the synthesis of complex, polyfunctional molecules. For instance, the diastereoselective Henry reaction between this compound and chiral aldehydes, such as N-Boc-L-prolinal, provides a direct route to protected syn-amino diols. These structures are key intermediates in the synthesis of natural products and their analogues, including phytosphingosine and other sphingolipids, which play crucial roles in cellular signaling.[3] The ability to construct these intricate stereochemical arrays with high control is a testament to the utility of this synthetic strategy.
Safety and Handling
-
This compound: This reagent is a combustible liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Tetrabutylammonium fluoride (TBAF): TBAF is corrosive and should be handled with care. It is typically supplied as a solution in THF, which is a flammable solvent.
-
Trifluoroacetic acid (TFA): TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment, including gloves and safety glasses, in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion in the Henry reaction | Inactive catalyst (TBAF) | Use a fresh, anhydrous solution of TBAF. |
| Wet reagents or solvent | Ensure all reagents and solvents are anhydrous. | |
| Formation of side products | Reaction temperature too high | Maintain the reaction at room temperature or below. |
| Prolonged reaction time | Monitor the reaction closely by TLC and quench once the starting material is consumed. | |
| Incomplete hydrolysis of the acetal | Insufficient acid or water | Increase the amount of TFA and/or water. |
| Short reaction time | Extend the reaction time and monitor by TLC. |
Conclusion
The use of this compound in the Henry reaction provides a robust and reliable method for the synthesis of β-nitro alcohols. The protocols detailed in this application note offer a practical guide for researchers to access these valuable synthetic intermediates. The mild reaction conditions, good yields, and applicability to complex substrates make this a powerful tool in the arsenal of the synthetic organic chemist.
References
Application Notes and Protocols for the Henry Reaction with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of a Classic Carbon-Carbon Bond Formation
Discovered by Louis Henry in 1895, the Henry reaction, or nitroaldol reaction, remains a cornerstone of organic synthesis for its reliable formation of carbon-carbon bonds.[1][2] This base-catalyzed reaction couples a nitroalkane with an aldehyde or ketone to furnish valuable β-nitro alcohols.[1][3] The synthetic versatility of these products, which can be readily transformed into β-amino alcohols, α-nitro ketones, or nitroalkenes, establishes the Henry reaction as a critical tool in the synthesis of complex molecules, including numerous pharmaceutical agents.[1][4][5] Notably, it has been instrumental in the synthesis of the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir.[1] This guide provides an in-depth exploration of the experimental protocol for the Henry reaction, with a specific focus on aromatic aldehydes, offering practical insights for researchers in both academic and industrial settings.
Mechanistic Insights: The Base-Catalyzed Pathway
The classical Henry reaction proceeds through a reversible, base-catalyzed mechanism.[1][6] The process is initiated by the deprotonation of the nitroalkane at the α-carbon by a base, which generates a resonance-stabilized nitronate anion.[4] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent protonation of the resulting β-nitro alkoxide yields the final β-nitro alcohol product.[4][6]
Caption: Mechanism of the Base-Catalyzed Henry Reaction.
Catalyst Selection: A Comparative Overview
The choice of catalyst is pivotal for the success of the Henry reaction, influencing reaction rates, yields, and stereoselectivity. While classical approaches utilize simple bases, significant advancements have been made in the development of more sophisticated catalytic systems.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Inorganic Bases | NaOH, K₂CO₃, KF | Readily available, inexpensive. | Can lead to side reactions like dehydration and retro-Henry reaction, often requires careful control of stoichiometry.[7][8] |
| Organic Bases | Triethylamine (TEA), DBU, Guanidines | Milder reaction conditions, better solubility in organic solvents. | Can still promote side reactions, may require longer reaction times.[6] |
| Metal Catalysts | Cu(OAc)₂, Zn(OTf)₂, La(OTf)₃ with chiral ligands | High yields and stereoselectivity, can be used in catalytic amounts.[1][6][9][10] | Ligand synthesis can be complex and expensive, optimization of reaction conditions is often necessary. |
| Organocatalysts | Cinchona alkaloids, Proline derivatives | Metal-free, environmentally benign, can provide high enantioselectivity.[1][11] | May have lower catalytic activity compared to metal catalysts, substrate scope can be limited. |
| Biocatalysts | Hydroxynitrile lyases, Lipases | High enantioselectivity, mild and environmentally friendly reaction conditions.[1][12] | Enzyme availability and stability can be limiting factors, often restricted to specific substrates. |
Detailed Experimental Protocol: A Representative Procedure
This protocol outlines a general procedure for the Henry reaction between an aromatic aldehyde and nitromethane using a common base catalyst. Note: This is a general guideline, and optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Base catalyst (e.g., triethylamine)
-
Solvent (e.g., ethanol, THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Caption: Experimental Workflow for the Henry Reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Reagent Addition: To the stirred solution, add nitromethane (1.5-3.0 eq) followed by the base catalyst (e.g., triethylamine, 0.1-0.5 eq). The addition of the base may cause a color change and a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the substrate and catalyst.
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~5-6). This step is crucial to neutralize the base and prevent the retro-Henry reaction.[13]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure β-nitro alcohol.
Representative Examples and Performance Data
The Henry reaction is applicable to a wide range of aromatic aldehydes, with electron-withdrawing groups generally leading to better yields.[14]
| Entry | Aromatic Aldehyde | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | 5 mol% H₂2, 10 mol% CuI | THF | 2 | 22 | 99 | [15] |
| 2 | 2-Nitrobenzaldehyde | 20 mol% L4-Cu(OAc)₂·H₂O | Ethanol | 24 | rt | >99 | [10] |
| 3 | Benzaldehyde | Zn(OTf)₂, DIPEA, NME | - | - | - | - | [1] |
| 4 | 4-Chlorobenzaldehyde | Ni(II) complex | Methanol | 4 | rt | 93 | [16] |
| 5 | 4-Methoxybenzaldehyde | Zn(II) complex | Methanol | 6 | rt | 85 | [16] |
Troubleshooting Common Issues
While the Henry reaction is generally robust, several issues can arise. Understanding these potential pitfalls and their solutions is key to successful execution.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or catalyst activity. | Monitor the reaction closely by TLC and allow it to proceed to completion. Consider a more active catalyst or slightly elevated temperature.[17] |
| Retro-Henry Reaction: The reversible nature of the reaction can lead to decomposition of the product back to starting materials, especially in the presence of excess base or at elevated temperatures.[14] | Use a catalytic amount of a milder base. Maintain a low reaction temperature (0 °C to room temperature). Quench the reaction with a weak acid as soon as it is complete.[13] | |
| Side Reactions: Aldehydes without α-protons can undergo the Cannizzaro reaction. Self-condensation of the aldehyde (aldol reaction) or polymerization of the product can also occur.[14] | Carefully control the stoichiometry of the reactants and the amount of base. | |
| Formation of Nitroalkene | Dehydration of β-nitro alcohol: This is a common side reaction, often promoted by strong bases and high temperatures. | Use a milder base and lower reaction temperatures. If the nitroalkene is the desired product, dehydration can be promoted after the initial reaction. |
| Difficulty in Purification | Residual Base: Traces of base in the crude product can catalyze decomposition on the silica gel column. | Ensure the acidic quench during workup is sufficient to neutralize all the base. Wash the crude product thoroughly.[13] |
Conclusion
The Henry reaction with aromatic aldehydes is a powerful and versatile method for the synthesis of β-nitro alcohols, which are valuable intermediates in drug discovery and development. By understanding the reaction mechanism, carefully selecting the catalyst, and meticulously controlling the reaction conditions, researchers can effectively utilize this classic transformation to construct complex molecular architectures. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of the Henry reaction in the laboratory.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting [chem.rochester.edu]
Application Notes and Protocols: The Strategic Use of 1,1-Diethoxy-2-nitroethane in Pharmaceutical Synthesis
This document provides researchers, scientists, and drug development professionals with a detailed guide to the applications of 1,1-diethoxy-2-nitroethane. This versatile reagent serves as a crucial and stable building block in the synthesis of complex pharmaceutical intermediates. Its primary utility lies in its function as a protected form of the highly reactive and unstable 2-nitroethanal, enabling controlled carbon-carbon bond formation and the introduction of the valuable nitro group, a precursor to amines and a key component of various bioactive scaffolds.
Core Concept: this compound as a Stable 2-Nitroethanal Surrogate
The direct use of 2-nitroethanal in synthesis is fraught with challenges due to its inherent instability and tendency to polymerize. This compound, a diethyl acetal of 2-nitroethanal, provides an elegant solution to this problem.[1] The acetal moiety effectively "masks" the reactive aldehyde group, rendering the molecule stable for storage and handling. The aldehyde can be readily unmasked in situ under mild acidic conditions, generating 2-nitroethanal precisely when needed for reaction. This strategy prevents degradation and side reactions, leading to cleaner reaction profiles and higher yields.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C6H13NO4[2][3][4] |
| Molecular Weight | 163.17 g/mol [1][2][3][4] |
| CAS Number | 34560-16-2[2][3][4][5] |
| Appearance | Colorless liquid |
| Boiling Point | 58-60°C at 1 mmHg |
| Key Feature | Stable precursor to 2-nitroethanal |
Application I: The Henry (Nitroaldol) Reaction for C-C Bond Formation
The Henry reaction is a cornerstone of organic synthesis, forming a carbon-carbon bond between a nitroalkane and a carbonyl compound.[6][7] This reaction is of paramount importance in pharmaceutical synthesis as the resulting β-nitro alcohols are versatile intermediates that can be converted into β-amino alcohols or nitroalkenes.[6] The use of this compound allows for a controlled Henry reaction to produce 2-nitro-1,3-diols, key precursors for many complex molecules.
Workflow for Henry Reaction using this compound
The overall process involves two key stages: the in situ deprotection (hydrolysis) of the acetal to generate the reactive aldehyde, followed immediately by the base-catalyzed condensation with a second carbonyl compound.
Caption: Workflow for the Henry Reaction.
Protocol 2.1: Synthesis of a β-Nitro Alcohol via In Situ Generation of 2-Nitroethanal
This protocol describes a general procedure for the reaction between an aldehyde and in situ generated 2-nitroethanal.
Materials:
-
This compound
-
Aldehyde of interest
-
Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et3N))
-
Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Dilute aqueous acid (e.g., 1N HCl) for workup
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 mmol) and this compound (1.2 mmol) in the chosen solvent (10 mL).
-
Add a catalytic amount of water (e.g., 50 µL) to facilitate the hydrolysis of the acetal.
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.05 mmol) to initiate the deprotection. Stir at room temperature for 1-2 hours, monitoring the formation of 2-nitroethanal by TLC or GC-MS if desired.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the base catalyst (e.g., DBU, 1.0 mmol) dropwise to the solution.[8] The causality here is that the base deprotonates the α-carbon of the nitroethane moiety, forming a nucleophilic nitronate which then attacks the aldehyde carbonyl.[6]
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding dilute aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-nitro alcohol.
| Parameter | Condition/Reagent | Purpose |
| Acetal Hydrolysis | Mild acid (p-TsOH), H2O | In situ generation of reactive 2-nitroethanal |
| Henry Condensation | DBU, Et3N, or other bases | Catalyzes C-C bond formation[9] |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side products |
| Solvent | THF, CH3CN, CH2Cl2 | Solubilizes reactants and intermediates |
Application II: Synthesis of Bioactive Nitroalkenes
Nitroalkenes are highly valuable intermediates in medicinal chemistry.[10][11] Their electron-deficient double bond makes them excellent Michael acceptors, allowing for the introduction of various nucleophiles. Furthermore, certain fatty-acid-based nitroalkenes have shown significant biological activity.[12] The β-nitro alcohols produced from the Henry reaction are ideal precursors for synthesizing nitroalkenes through a simple dehydration step.[13][14]
Workflow for Nitroalkene Synthesis
This process directly follows the Henry reaction, using the purified β-nitro alcohol as the starting material.
Caption: Synthesis of Nitroalkenes via Dehydration.
Protocol 3.1: Dehydration of a β-Nitro Alcohol to a Nitroalkene
This protocol provides a common two-step, one-pot procedure for the dehydration of a β-nitro alcohol.
Materials:
-
β-Nitro alcohol (1.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane (CH2Cl2))
-
Methanesulfonyl chloride (MsCl) or Acetic anhydride (Ac2O)
-
Tertiary amine base (e.g., Triethylamine (Et3N) or DIPEA)
Procedure:
-
Dissolve the β-nitro alcohol (1.0 mmol) in anhydrous CH2Cl2 (10 mL) in a flame-dried flask under an inert atmosphere and cool to 0°C.
-
Add triethylamine (3.0 mmol) to the solution.
-
Slowly add methanesulfonyl chloride (1.5 mmol) dropwise. The rationale is to convert the hydroxyl group into a good leaving group (mesylate).
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The excess triethylamine acts as both the acid scavenger for the mesylation and the base for the subsequent E2 elimination.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure nitroalkene.
| Dehydration Method | Reagents | Typical Conditions |
| Mesylation/Elimination | MsCl, Et3N | CH2Cl2, 0°C to RT[8] |
| Acetylation/Elimination | Ac2O, DMAP/DBU | CH2Cl2, RT[8] |
| Phthalic Anhydride | Phthalic Anhydride | Heat, reduced pressure[14] |
Safety Considerations
While this compound is a stable liquid, its derivatives, particularly 2-nitroethanol and nitroalkenes, require careful handling.
-
Nitroalcohols: 2-Nitroethanol has been reported to be unstable, especially during distillation, and can decompose violently.[15][16] It is crucial to avoid high temperatures and to use appropriate safety precautions, such as distillation with a heat-dispersing agent like diphenyl ether.[15]
-
Nitroalkanes: Nitromethane is a detonable liquid and should be handled with care, especially in large quantities.[17]
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a highly valuable and strategic reagent in modern pharmaceutical synthesis. Its role as a stable and manageable precursor to the otherwise volatile 2-nitroethanal enables reliable and high-yielding Henry reactions. The resulting β-nitro alcohols are pivotal intermediates, readily transformed into bioactive nitroalkenes or β-amino alcohols, which are common structural motifs in drug candidates. The protocols and workflows outlined in this guide provide a robust framework for leveraging the synthetic potential of this versatile building block in drug discovery and development programs.
References
- 1. This compound | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 34560-16-2 [chemicalbook.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Henry Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. KG-60-NEt2 as Henry reaction catalyst [designer-drug.com]
- 10. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Nitroalkenes: synthesis, characterization, and effects on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sci-rad.com [sci-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 2-Nitroethanol | C2H5NO3 | CID 12252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. WO2012138494A1 - A process for making 2-nitro-1-ethanol derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Diastereoselective Addition of 1,1-Diethoxy-2-nitroethane to Chiral Aldehydes
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the diastereoselective addition of 1,1-diethoxy-2-nitroethane to chiral aldehydes. This reaction, a variant of the classical Henry (nitroaldol) reaction, is a potent tool for the stereocontrolled synthesis of complex acyclic molecules, particularly 1,2-aminoalcohols and their derivatives, which are prevalent motifs in numerous pharmaceutical agents.[1] This document offers a deep dive into the reaction's mechanistic underpinnings, provides detailed experimental protocols, and explores the critical parameters that govern its diastereoselectivity.
Introduction: The Strategic Advantage of the Diastereoselective Henry Reaction
The Henry reaction is a fundamental carbon-carbon bond-forming transformation that involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[1][2] Its significance in organic synthesis is underscored by the versatility of the resulting β-nitro alcohol products, which can be readily transformed into a variety of valuable functional groups, including 1,2-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.[3]
When a chiral aldehyde is employed as the electrophile, the reaction can proceed with a significant degree of diastereoselectivity, affording a powerful method for the construction of stereochemically rich acyclic systems. The use of this compound as the nucleophile introduces a protected aldehyde functionality (the diethyl acetal) and a nitro group, which can be subsequently converted to an amine. This strategy allows for the stereoselective synthesis of highly functionalized building blocks with control over two adjacent stereocenters.
Mechanistic Insights and Stereochemical Models
The diastereoselectivity of the Henry reaction is determined in the carbon-carbon bond-forming step. The relative orientation of the incoming nitronate and the chiral aldehyde in the transition state dictates the stereochemical outcome. Several models have been proposed to rationalize the observed diastereoselectivity, with the Felkin-Anh and Cornforth models being the most widely accepted for predicting the addition of nucleophiles to chiral aldehydes.
In the context of a metal-catalyzed Henry reaction, a plausible transition state involves the coordination of the chiral aldehyde and the nitronate to the metal center. The steric and electronic properties of the catalyst's chiral ligand play a crucial role in orchestrating the facial selectivity of the nucleophilic attack.
References
Application Notes & Protocols: 1,1-Diethoxy-2-nitroethane in the Synthesis of Amino Sugars
Abstract
Amino sugars are fundamental components of numerous biologically significant macromolecules, including antibiotics, glycoproteins, and bacterial cell walls.[1][2] Their synthesis is a cornerstone of medicinal chemistry and drug development. This guide provides a detailed exploration of the use of 1,1-diethoxy-2-nitroethane as a versatile two-carbon building block for the stereoselective synthesis of amino sugars. We will delve into the core chemical principles, provide field-proven protocols, and illustrate the strategic application of this reagent in constructing complex carbohydrate architectures. The central strategy revolves around the Henry (nitroaldol) reaction for carbon-carbon bond formation, followed by transformations of the nitro group to install the requisite amine functionality.
Introduction: The Strategic Advantage of this compound
The challenge in amino sugar synthesis lies in the controlled, stereoselective introduction of an amino group onto a carbohydrate scaffold.[1][3] this compound offers an elegant solution by serving as a synthetic equivalent of a 2-nitroacetaldehyde anion. Its structure provides two key functionalities in a masked form:
-
The Nitro Group (-NO₂): This electron-withdrawing group acidifies the adjacent α-carbon, enabling deprotonation and subsequent nucleophilic attack. Crucially, the nitro group is a versatile precursor that can be readily reduced to the target primary amine (-NH₂).
-
The Diethyl Acetal Group [-CH(OEt)₂]: This moiety serves as a robust protecting group for an aldehyde. It is stable to the basic conditions of the Henry reaction and can be selectively hydrolyzed under acidic conditions to reveal the aldehyde, which is essential for subsequent intramolecular cyclization to form the pyranose or furanose ring.
This dual functionality allows for a powerful chain-extension strategy where a parent sugar aldehyde is elongated by two carbons, simultaneously incorporating the latent amino and aldehyde groups required to form the target amino sugar.
The Core Methodology: The Henry Reaction
The cornerstone of this synthetic approach is the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[4][5] In this context, a sugar-derived aldehyde acts as the electrophile, and this compound provides the nucleophilic carbon after deprotonation.
Reaction Mechanism
The reaction proceeds through a three-step sequence:[6][7]
-
Deprotonation: A base removes the acidic α-proton from this compound to generate a resonance-stabilized nitronate anion.
-
Nucleophilic Addition: The carbon-centered nucleophile of the nitronate attacks the electrophilic carbonyl carbon of the sugar aldehyde. This step forms the new carbon-carbon bond and creates a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final β-nitro alcohol adduct.
All steps in the Henry reaction are reversible, which can impact yields and stereochemical outcomes.[4] The choice of base, solvent, and temperature is therefore critical for controlling the reaction.
Stereochemical Considerations
The nucleophilic addition step creates at least one new stereocenter. The stereochemical outcome is of paramount importance in carbohydrate chemistry. The diastereoselectivity of the reaction can be influenced by:
-
Substrate Control: The inherent chirality of the sugar aldehyde can direct the approach of the nucleophile, leading to a preference for one diastereomer (Felkin-Anh or Cram-chelation models).
-
Catalyst Control: The use of chiral metal catalysts, often involving metals like copper(II) or zinc(II) complexed with chiral ligands, can create an asymmetric environment that strongly favors the formation of one enantiomer or diastereomer.[4][8][9]
Post-Reaction Transformations: From Nitro Adduct to Amino Sugar
The product of the Henry reaction is a versatile intermediate that must undergo further transformations to yield the final amino sugar. The two critical steps are the reduction of the nitro group and the deprotection/cyclization of the acetal.
Reduction of the Nitro Group
This step converts the nitro functionality into the essential amino group. The choice of reducing agent is critical to ensure compatibility with other functional groups and protecting groups on the carbohydrate scaffold.
| Reduction Method | Reagents | Advantages | Considerations & Potential Incompatibilities | Citation(s) |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yielding, clean reaction, simple workup. | May cleave benzyl (Bn) or benzyloxycarbonyl (Cbz) protecting groups. Raney Ni is often preferred to avoid dehalogenation. | [10][11][12] |
| Metal/Acid Reduction | Fe/AcOH, Zn/AcOH, SnCl₂/HCl | Mild, cost-effective, and tolerant of many functional groups. | Requires acidic conditions which may cleave acid-labile protecting groups (e.g., acetals, silyl ethers). Stoichiometric metal waste. | [10][11] |
| Hydride Reduction | LiAlH₄ | Powerful reducing agent for aliphatic nitro groups. | Reduces many other functional groups (esters, amides). Aromatic nitro groups may form azo compounds. Highly reactive with protic solvents. | [10][12] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of pressurized H₂ gas. | Shares many of the same compatibilities and incompatibilities as standard catalytic hydrogenation. | [12] |
Acetal Deprotection and Intramolecular Cyclization
Following the installation of the amino group (which is often protected, e.g., by acetylation, immediately after reduction), the diethyl acetal is removed to unveil the aldehyde. This is typically achieved with mild aqueous acid (e.g., acetic acid, dilute HCl, or an acidic resin). The liberated aldehyde is then poised to undergo a spontaneous intramolecular cyclization with a distal hydroxyl group on the sugar backbone, forming the thermodynamically favored five-membered (furanose) or six-membered (pyranose) ring structure of the final amino sugar.
Alternative Pathway: The Nef Reaction
It is important to note that the nitro group can also be converted into a carbonyl group via the Nef reaction. This involves treating the nitronate salt (formed by deprotonation of the nitroalkane) with strong aqueous acid.[13][14][15] While this pathway does not lead directly to an amino sugar, it opens a route to keto-sugars, demonstrating the synthetic versatility of the Henry adduct.[16][17]
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted based on the specific substrate and scale. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for the Henry Reaction
-
Preparation: To a solution of the sugar-derived aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or THF, ~0.1 M), add this compound (1.5-2.0 eq).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., triethylamine, 1.5 eq, or a catalytic amount of DBU, 0.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the β-nitro alcohol adduct.
Protocol 2: General Procedure for Nitro Group Reduction via Catalytic Hydrogenation
-
Preparation: Dissolve the purified nitro adduct (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add Raney Nickel (~50% w/w of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel, evacuate and purge with hydrogen gas (H₂) several times. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-18 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: Raney Ni is pyrophoric and the filter cake should not be allowed to dry.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting amine is often used directly in the next step (e.g., protection) without further purification.
Application Spotlight: Synthesis of Anthracycline Amino Sugars
The strategic importance of this methodology is exemplified in the synthesis of L-acosamine and L-daunosamine, the carbohydrate moieties of the potent anthracycline anticancer agents doxorubicin and daunorubicin.[18][19][20] Syntheses of these targets have utilized nitroalkane chemistry as a key strategy to construct the carbon skeleton and introduce the C-3 amino group with the correct stereochemistry.[4][21] The Henry reaction allows for the crucial C-C bond formation, setting the stage for subsequent reduction and cyclization to afford these vital amino sugars.
Conclusion
This compound is a powerful and reliable reagent for the synthesis of amino sugars. Its ability to act as a two-carbon chain-extension unit that simultaneously introduces a masked amine and a masked aldehyde makes it an invaluable tool for researchers, scientists, and drug development professionals. The core synthetic sequence—Henry reaction, nitro reduction, and cyclization—provides a logical and adaptable framework for accessing a wide variety of complex and biologically important amino sugars. Future advancements in this field will likely focus on the development of more sophisticated and highly stereoselective catalysts for the key Henry reaction step, further enhancing the efficiency and elegance of this synthetic strategy.[22]
References
- 1. Biosynthetic and synthetic access to amino sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Chemical Synthesis of Amino Sugars [mdpi.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. Nef Reaction [organic-chemistry.org]
- 14. Nef reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Nef_reaction [chemeurope.com]
- 17. organicreactions.org [organicreactions.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Diethoxy-2-nitroethane
Welcome to the technical support center for the synthesis of 1,1-diethoxy-2-nitroethane (CAS 34560-16-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic procedure. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
This compound is a versatile C2 building block, particularly useful in constructing complex organic molecules like amino sugars and various heterocyclic systems.[1] Its synthesis is most practically achieved through the reaction of triethyl orthoformate and nitromethane, a process that, while established, presents several opportunities for optimization and troubleshooting.
Reaction Mechanism and Workflow
The synthesis proceeds via a zinc chloride-catalyzed reaction between triethyl orthoformate and nitromethane. The reaction can be understood as an acetalization of a transient nitroketene intermediate, though it is formally a condensation reaction where ethanol is eliminated. The Lewis acidity of the zinc chloride is crucial for activating the orthoformate.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of this compound.
References
Common side reactions in the preparation of 1,1-Diethoxy-2-nitroethane
Welcome to the technical support center for the synthesis of 1,1-diethoxy-2-nitroethane (also known as nitroacetaldehyde diethyl acetal). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and answer frequently asked questions related to this important synthetic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the common and economical method involving the reaction of nitromethane with triethyl orthoformate catalyzed by anhydrous zinc chloride.[1]
Question: Why is my reaction yield consistently low (e.g., below 30%)?
Answer:
Low yield is the most common issue and can stem from several factors, often related to the equilibrium nature of the reaction and the stability of the product.
Probable Causes & Solutions:
-
Incomplete Reaction Due to Inefficient Ethanol Removal:
-
Causality: The reaction between nitromethane and triethyl orthoformate produces ethanol as a byproduct. This is a reversible acetal formation reaction. According to Le Châtelier's principle, the removal of ethanol is critical to drive the equilibrium towards the product, this compound.
-
Solution: Ensure your distillation setup is efficient for removing the low-boiling ethanol as it forms. A 20-cm Vigreux column is recommended to prevent co-distillation of higher-boiling reactants.[1] Monitor the rate of ethanol collection; a steady rate of about 10 drops per minute is a good indicator.[1] If ethanol removal stalls, ensure the oil bath temperature is appropriate (90-110°C) but not so high that it causes co-distillation of nitromethane (bp 101°C at atmospheric pressure).[1]
-
-
Product Loss via Hydrolysis During Workup:
-
Causality: Acetals are stable under basic and neutral conditions but are highly susceptible to acid-catalyzed hydrolysis.[2][3][4] If the acidic catalyst (zinc chloride) is not properly neutralized or removed before aqueous workup steps, the product can revert to nitroacetaldehyde (which is unstable) and ethanol, drastically reducing the isolated yield.
-
Solution: Before any aqueous wash, ensure the reaction mixture is neutralized. While the cited Organic Syntheses procedure proceeds directly to distillation after filtering the cooled reaction mixture[1], if you must perform an aqueous wash, first neutralize with a mild base like sodium bicarbonate solution. Always use anhydrous drying agents (e.g., anhydrous magnesium sulfate) to remove any trace water before the final distillation.
-
-
Loss During Purification:
-
Causality: The product has a high boiling point and is purified by vacuum distillation. Significant mechanical loss can occur if the distillation is not performed carefully. Co-distillation with the excess nitromethane is also a risk.
-
Solution: Perform a careful fractional distillation under reduced pressure. First, remove the excess nitromethane at a moderate vacuum (e.g., ~30°C at 35 mmHg).[1] Afterwards, increase the vacuum (e.g., to 1 mmHg) to distill the product at its characteristic boiling point (58–60°C).[1] Using a well-insulated Vigreux column helps achieve a clean separation.
-
Question: The reaction mixture turned dark brown or black. Is this normal and is the product salvageable?
Answer:
Yes, it is common for the crude reaction mixture to turn into a brown suspension or liquid.[1] This is likely due to minor side reactions and the presence of the zinc chloride catalyst. The desired product is a colorless liquid and can be isolated in high purity from this mixture.
-
Causality: Heating organic materials, especially nitro compounds, in the presence of a Lewis acid can generate colored impurities. However, these are typically less volatile than the desired product.
-
Solution: The key is a clean fractional distillation under vacuum. The colored, higher-boiling impurities and catalyst residue will remain in the distillation flask, while the pure, colorless this compound is collected as the distillate.[1]
Question: My final product is contaminated with nitromethane. How can I improve its purity?
Answer:
This indicates an inefficient fractional distillation. The significant difference in boiling points under vacuum should allow for a clean separation.
Distillation Parameters for Purification
| Compound | Approx. Boiling Point (Reduced Pressure) | Purpose |
|---|---|---|
| Nitromethane | ~30°C / 35 mmHg | Removal of excess reactant |
| This compound | 58–60°C / 1 mmHg | Collection of pure product |
Data sourced from Organic Syntheses, Coll. Vol. 10, p.577 (2004); Vol. 75, p.215 (1998).[1]
-
Causality: Rushing the distillation, using an inefficient column (e.g., no column or a very short one), or applying too high a vacuum initially can cause the lower-boiling nitromethane to be carried over with the product.
-
Solution:
-
Two-Stage Distillation: Dedicate the first stage to the complete removal of nitromethane. Hold the temperature and pressure steady until no more nitromethane distills over.
-
Improve Fractionation: Use a 20-cm Vigreux column and ensure it is well-insulated to maintain a proper temperature gradient.
-
Change Receiver Flasks: Use a new, clean receiving flask after the nitromethane fraction has been completely removed and before you begin distilling the product.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving the common problem of low product yield.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of this compound from triethyl orthoformate and nitromethane?
The reaction is an acid-catalyzed acetal synthesis. The Lewis acid catalyst, anhydrous zinc chloride (ZnCl₂), coordinates to one of the ethoxy groups on the triethyl orthoformate, making it a better leaving group (ethanol). The activated intermediate is then susceptible to nucleophilic attack by the nitromethane. Under the reaction conditions, nitromethane can be deprotonated to form a nitronate anion, which is the active nucleophile. The reaction proceeds through the displacement of ethoxy groups and elimination of ethanol, which is removed by distillation to drive the reaction to completion.
Q2: Why is anhydrous zinc chloride used as a catalyst?
Anhydrous zinc chloride is an effective Lewis acid catalyst for this transformation. Its role is to activate the triethyl orthoformate towards nucleophilic attack. It is crucial that the catalyst be anhydrous; the presence of water would promote the undesirable hydrolysis of both the orthoformate starting material and the acetal product.[2][3]
Q3: Are there alternative methods for synthesizing this compound?
Yes, though they are often less economical for large-scale preparations.[1]
-
From Chloroacetaldehyde Diethyl Acetal: Treatment with silver nitrite can produce the desired product.[1]
-
From 1-chloro-2-nitroethene: Reaction with sodium methoxide yields the dimethyl acetal, with the diethyl acetal being analogous.[1] These methods are generally less suited for scale-up due to reagent cost and availability.[1]
Q4: How can I confirm the identity and purity of my final product?
The most reliable methods are spectroscopic. The published data for pure this compound are:
-
¹H NMR (250 MHz, CDCl₃): δ 1.15 (t, 6H), 3.56 and 3.67 (2q, 4H), 4.44 (d, 2H), 5.09 (t, 1H).[1]
-
¹³C NMR (63 MHz, CDCl₃): δ 15.0, 63.3, 76.8, 98.7.[1]
-
IR (film) νₘₐₓ cm⁻¹: 1550 (N=O), 1365 (N=O), 1120 (C-O), 1060 (C-O).[1] Gas chromatography (GC) can also be used to assess purity by comparing the retention time to a standard and checking for the absence of starting materials or byproducts.
Q5: What are the primary safety considerations for this experiment?
-
Reagent Hazards: Nitromethane is flammable and toxic. Triethyl orthoformate is also flammable. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Product Hazards: this compound is a combustible liquid and is harmful if swallowed.[5]
-
Reaction Hazards: The reaction involves heating flammable liquids. Ensure the apparatus is assembled securely. Do not heat the oil bath above 110°C to prevent vigorous boiling or co-distillation of nitromethane.[1]
-
Distillation Hazards: Never distill nitro-containing compounds to dryness. The residues of nitroalkane reactions can sometimes be unstable and decompose violently upon overheating, especially if air is introduced to the hot residue.[6] Always leave a small amount of liquid in the distillation flask and cool the apparatus completely before venting to atmospheric pressure.
Key Experimental Protocol
This protocol is adapted from the trusted procedure published in Organic Syntheses.[1]
Step 1: Reaction Setup
-
Equip a 500-mL round-bottomed flask with a magnetic stir bar.
-
Add 89.3 g (0.602 mol) of triethyl orthoformate, 180 g (2.95 mol) of nitromethane, and 5.00 g (0.037 mol) of anhydrous zinc chloride.
-
Attach a 20-cm Vigreux column, followed by a distillation head, condenser, and receiving flask to collect the ethanol byproduct.
Step 2: Reaction Execution
-
Heat the solution in an oil bath set to 90°C.
-
Stir the mixture continuously. Ethanol will begin to distill.
-
Continue heating for approximately 16 hours (overnight), collecting the ethanol byproduct (approx. 30 mL). Do not allow the bath temperature to exceed 110°C.
-
After 16 hours, turn off the heat and allow the brown reaction mixture to cool to room temperature.
Step 3: Workup and Purification
-
Filter the cooled, brown suspension through a sintered glass funnel to remove the catalyst.
-
Transfer the filtrate to a 100-mL round-bottomed flask suitable for vacuum distillation.
-
Assemble a vacuum distillation apparatus, again using a 20-cm Vigreux column.
-
First Fraction: Carefully remove the excess nitromethane at a pressure of approximately 35 mmHg. The nitromethane will distill at around 30°C.
-
Second Fraction: Once the nitromethane is removed, increase the vacuum to 1 mmHg. Change the receiving flask.
-
Gently heat the flask. Collect the pure, colorless product fraction that distills at 58–60°C. The expected yield is 39–41 g (40–42%).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1,1-Diethoxy-2-nitroethane by Fractional Distillation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1,1-diethoxy-2-nitroethane via fractional distillation. The information herein is synthesized from established protocols and safety data to ensure both experimental success and user safety.
Introduction to the Purification Challenge
This compound is a valuable building block in organic synthesis, often utilized in the preparation of complex heterocyclic derivatives.[1] Its purification, however, is not without challenges. The presence of a nitro group renders the molecule susceptible to thermal decomposition, a critical consideration during distillation.[2][3][4] Therefore, a carefully controlled purification process is paramount to obtaining a high-purity product without compromising safety. Fractional distillation under reduced pressure (vacuum distillation) is the method of choice, as it lowers the boiling point of the compound, thereby minimizing the risk of thermal degradation.[5][6][7]
Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is essential for a successful distillation.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₄ | [8][9][10] |
| Molecular Weight | 163.17 g/mol | [8][9] |
| Boiling Point | 206 °C (at atmospheric pressure) | [11] |
| Boiling Point (reduced pressure) | 58–60 °C at 1 mmHg | [12] |
| Density | 1.063 g/mL | [11] |
| Flash Point | 80 °C | [13] |
| Appearance | Colorless liquid | [12] |
Safety First: The Critical Hazards of Nitroalkanes
Nitroalkanes, as a class of compounds, present significant safety hazards that must be addressed with stringent protocols.
-
Thermal Instability: The primary hazard associated with nitro compounds is their potential for exothermic decomposition upon heating, which can be violent or even explosive.[2][3][4] This risk is exacerbated by confinement and the presence of impurities.[2][14]
-
Explosion Hazard: Many nitroalkanes are considered potentially explosive and should not be distilled or heated in their pure state without appropriate safety precautions. The residue from the distillation of nitro compounds can be particularly hazardous and may detonate, especially when exposed to air while still hot.[12][15]
-
Toxicity: this compound is harmful if swallowed and causes skin and serious eye irritation.[9][16] Inhalation may also cause respiratory irritation.[16]
ALWAYS conduct the distillation of this compound behind a safety shield in a well-ventilated fume hood.[12]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fractional distillation of this compound in a question-and-answer format.
Q1: My distillation is proceeding very slowly, or not at all, even though the heating mantle is set to a high temperature.
A1: This is a common issue that can stem from several factors:
-
Inadequate Vacuum: A leak in your distillation apparatus is the most likely culprit. Check all glass joints to ensure they are properly sealed. For vacuum distillations, all joints must be greased to prevent leaks.[17]
-
Insufficient Heating: While caution is necessary, the heating mantle must provide enough energy to bring the liquid to its boiling point at the reduced pressure. Ensure the heating mantle is in good contact with the distillation flask.
-
Heat Loss: The distillation column and head can lose significant heat to the surroundings, especially in a fume hood with high airflow. Insulating the column and distillation head with glass wool or aluminum foil can help maintain the necessary temperature gradient for the vapor to reach the condenser.[18]
Q2: The temperature reading on my thermometer is fluctuating wildly.
A2: Unstable temperature readings usually indicate a problem with the boiling process or the setup:
-
Bumping: Solutions can superheat and then boil violently in bursts, a phenomenon known as bumping. This is especially common under vacuum. Boiling stones are ineffective under vacuum; therefore, a magnetic stir bar must be used to ensure smooth boiling.[17]
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is in equilibrium with the liquid. The top of the bulb should be level with the bottom of the side arm leading to the condenser.[18]
Q3: I am observing discoloration (yellowing or browning) of the liquid in the distillation flask.
A3: Discoloration is a strong indicator of product decomposition.
-
Excessive Heat: The temperature of the heating mantle is likely too high, causing the this compound to decompose. Immediately reduce the heat. The goal is to gently boil the liquid, not to heat it aggressively.
-
Presence of Impurities: Certain impurities can catalyze the decomposition of nitro compounds at lower temperatures.[3][14] Ensure that the starting material is as clean as possible and that the glassware is free from contaminants.
Q4: My yield of purified this compound is very low.
A4: Low yield can be attributed to several factors throughout the distillation process:
-
Decomposition: As mentioned above, excessive heat can lead to product loss.
-
Inefficient Fractionation: If the distillation is conducted too quickly, the separation of this compound from lower and higher boiling impurities will be poor, leading to a smaller fraction of pure product.[19] A slow and steady distillation rate is key to good separation.[18]
-
Hold-up in the Column: A significant amount of material can adhere to the surface of the fractionating column and packing material. While some hold-up is unavoidable, using a column with an appropriate size for the scale of your distillation can minimize this loss.
Q5: How do I safely shut down the distillation and handle the residue?
A5: The shutdown procedure is critically important for safety:
-
Cool Before Venting: NEVER introduce air into the apparatus while it is still hot.[12][15] First, remove the heating mantle and allow the distillation flask to cool to room temperature. A water bath can be used to facilitate cooling.[17]
-
Vent with Inert Gas: Once the apparatus is cool, slowly vent the system, preferably with an inert gas like nitrogen, to avoid potential oxidation of the hot residue.[12]
-
Residue Handling: The distillation residue may contain concentrated impurities and decomposition products that are potentially unstable. Handle the residue with extreme caution. Do not attempt to distill to dryness.
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol outlines the steps for the purification of this compound on a laboratory scale.
1. Pre-Distillation Setup:
-
Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.[17]
-
Cleaning and Drying: Ensure all glassware is scrupulously clean and dry to prevent contamination and side reactions.
-
Apparatus Assembly: Assemble the vacuum fractional distillation apparatus as shown in the diagram below. A Claisen adapter is recommended to minimize bumping.[17] Grease all joints sparingly but completely with a suitable vacuum grease.[17]
2. Distillation Procedure:
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Turn on the vacuum source and allow the pressure in the system to stabilize. A pressure of around 1 mmHg is a good target.[12]
-
Stirring and Heating: Begin stirring the solution. Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the boiling point of this compound at the recorded pressure (approximately 58-60 °C at 1 mmHg), collect the main fraction in a clean receiving flask.[12]
-
Monitoring the Distillation: Maintain a slow, steady distillation rate of 1-2 drops per second. Record the temperature and pressure throughout the distillation.
-
Stopping the Distillation: When the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask, stop the distillation.
3. Post-Distillation Shutdown:
-
Cooling: Remove the heating mantle and allow the apparatus to cool to room temperature.[17]
-
Venting: Slowly and carefully vent the system with nitrogen.[12]
-
Disassembly and Cleaning: Disassemble the apparatus and clean all glassware promptly.
Visualizing the Process
Fractional Distillation Setup
Caption: A schematic of a vacuum fractional distillation setup.
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting common distillation issues.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icheme.org [icheme.org]
- 5. What is vacuum fractional distillation.pdf [slideshare.net]
- 6. digivac.com [digivac.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. This compound | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound | 34560-16-2 [amp.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chemical-label.com [chemical-label.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Purification [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Henry Reaction with 1,1-Diethoxy-2-nitroethane
Welcome to the technical support center for the catalytic Henry (nitroaldol) reaction, with a specific focus on the versatile substrate, 1,1-diethoxy-2-nitroethane. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction and seek to overcome common experimental hurdles. The following information is structured in a practical question-and-answer format to directly address specific issues you may encounter, moving from general principles to in-depth troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section provides a quick overview of the fundamental concepts and common inquiries related to the Henry reaction of this compound.
Q1: What is the Henry reaction and why is it synthetically useful?
The Henry reaction, also known as the nitroaldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone).[1][2] The reaction product is a β-nitro alcohol, a highly valuable synthetic intermediate.[1][3][4] These products can be readily transformed into other crucial functional groups, such as 1,2-amino alcohols (via reduction of the nitro group) or α-hydroxy carboxylic acids, which are common structural motifs in pharmaceuticals.[1][3][5][6]
Q2: What is unique about using this compound as the nitro-component?
This compound is a nitroacetal. The diethoxyacetal group serves as a protected form of an aldehyde. Using this substrate in a Henry reaction allows for the synthesis of β-hydroxy-α-nitroacetals. Subsequent hydrolysis of the acetal group under acidic conditions reveals the aldehyde, yielding a β-hydroxy-α-nitroaldehyde. This provides a strategic route to highly functionalized molecules that might be otherwise difficult to access.
Q3: What are the primary challenges associated with the Henry reaction?
The main drawbacks of the Henry reaction include its reversibility (the "retro-Henry" reaction), which can limit yields, and the potential for side reactions.[1][7] The most common side reaction is the dehydration of the β-nitro alcohol product to form a nitroalkene, a process often favored by high temperatures or strongly basic conditions.[2][8] Furthermore, achieving high levels of stereocontrol (diastereo- and enantioselectivity) can be challenging without carefully selected chiral catalysts, as the reaction can produce a mixture of stereoisomers.[1][9]
Q4: What general classes of catalysts are effective for this reaction?
A wide variety of catalysts can be employed. The choice depends heavily on the desired outcome (e.g., high yield vs. high stereoselectivity).
-
Basic Catalysts: Simple ionic bases (e.g., K₂CO₃, NaOH) and non-ionic organic amines (e.g., triethylamine, DBU) can effectively catalyze the reaction.[1][10]
-
Metal Catalysts: Chiral metal complexes are paramount for achieving high enantioselectivity.[1] Copper complexes, in particular, are widely used with various chiral ligands like bis(oxazolines), diamines, and Schiff bases.[2][5][6][11][12][13] Other metals such as zinc, cobalt, and lanthanides have also been successfully employed.[1][14]
-
Organocatalysts: Chiral organic molecules, such as cinchona alkaloids and their derivatives or bifunctional thiourea-based catalysts, offer a metal-free alternative for asymmetric synthesis.[15][16]
Part 2: Troubleshooting and Optimization Guide
This section addresses specific experimental problems in a Q&A format, providing detailed causal explanations and actionable solutions.
Q5: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I improve the yield?
Low conversion is a common issue that can often be traced back to catalyst efficacy or reaction conditions, especially given the reversible nature of the Henry reaction.[1][7]
Causality and Solutions:
-
Ineffective Deprotonation: The reaction begins with the deprotonation of the nitroalkane.[10][17] If the base is not strong enough (pKa of the base's conjugate acid is too low relative to the nitroalkane's pKa of ~17 in DMSO), the concentration of the reactive nitronate anion will be insufficient.[1]
-
Solution: Switch to a stronger base (e.g., from triethylamine to DBU) or consider a different catalyst class. For acetal substrates, Lewis acid catalysis can be particularly effective.[10]
-
-
Unfavorable Equilibrium (Retro-Henry Reaction): At elevated temperatures, the equilibrium can shift back towards the starting materials.[18] Adducts from secondary nitroalkanes are particularly susceptible to this reversion.[18]
-
Solution: Conduct the reaction at a lower temperature (e.g., room temperature down to 0 °C or lower).[18] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from degrading over time.
-
-
Steric Hindrance: Large, bulky R-groups on either the aldehyde or the nitro component can sterically hinder the approach of the nucleophile to the carbonyl, slowing the reaction rate.[1][7]
-
Solution: This is an inherent property of the substrates. Increasing the reaction time or catalyst loading may help drive the reaction to completion. Optimization of the solvent and temperature is also critical.[19]
-
-
Poor Catalyst Activity: The chosen catalyst may simply be inefficient for your specific substrate combination.
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low reaction yield.
Q6: I'm getting a good yield, but my product is not stereoselective. How can I induce or improve enantioselectivity?
Achieving high stereoselectivity in the Henry reaction almost always requires the use of a chiral catalyst that can create a rigid, ordered transition state.[1][3]
Causality and Solutions:
-
Achiral Catalyst: Standard base catalysis (e.g., with triethylamine) will not induce enantioselectivity and will typically produce a racemic mixture of diastereomers.[1]
-
Poorly Matched Ligand/Metal Combination: The efficacy of a chiral metal catalyst is highly dependent on the precise structure of the ligand and its coordination to the metal center.
-
Solution: Screen different chiral ligands and metal salts. For copper-catalyzed reactions, common ligand classes include C₂-symmetric diamines, bis(oxazolines), and Schiff bases.[6] The counter-ion of the metal salt can also have a significant effect; for example, acetate (OAc⁻) is often superior to chloride (Cl⁻).[12]
-
-
Suboptimal Reaction Conditions: Temperature and solvent polarity can dramatically influence the stereochemical outcome.[9][21][22]
-
Solution: Lowering the reaction temperature often leads to higher enantiomeric excess (ee). Solvents can also play a key role; for example, protic solvents like n-propyl alcohol have been shown to be effective in some copper-catalyzed systems.[12] A systematic screen of these parameters is essential.
-
Catalyst Optimization for Asymmetry
Caption: Key catalyst components influencing reaction outcomes.
Q7: My desired β-nitro alcohol is unstable and I'm isolating the dehydrated nitroalkene instead. How can I prevent this elimination reaction?
The elimination of water from the β-nitro alcohol product is a common side reaction, particularly when using strong bases or elevated temperatures.[2][8]
Causality and Solutions:
-
Excessively Strong Base: Strong bases can promote the E1cB elimination pathway by deprotonating the alcohol, facilitating the loss of the hydroxide leaving group.
-
Solution: Use the mildest effective base in catalytic amounts.[2] Sometimes, a catalyst system can be chosen that favors the desired alcohol product. For instance, certain chiral copper(II) complexes with acetate as a counter-ion are known to selectively produce nitroalcohols, while related systems might favor the nitroalkene.[11]
-
-
High Reaction Temperature: Dehydration is an endothermic process and is therefore favored entropically at higher temperatures.
-
Solution: Maintain a low reaction temperature throughout the experiment. If the forward reaction is slow at low temperatures, it is better to extend the reaction time than to increase the heat.[18]
-
-
Acidic/Basic Workup or Purification: The product can dehydrate during workup or chromatography if exposed to acidic or basic conditions. Silica gel is naturally acidic and can promote dehydration.
-
Solution: During workup, ensure a careful and prompt neutralization. For purification via column chromatography, use a neutralized stationary phase. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a non-nucleophilic amine, such as 1-2% triethylamine in the eluent.[23] Alternatively, switching to a less acidic stationary phase like alumina or using reverse-phase chromatography may be beneficial.[23]
-
Q8: I am struggling with the purification of my β-nitro alcohol product. It seems to decompose on the column. What should I do?
This is a very common problem, often linked to the retro-Henry reaction or dehydration catalyzed by the stationary phase.[23]
Causality and Solutions:
-
Acidity of Silica Gel: As mentioned above, standard silica gel is acidic and can catalyze both dehydration and the retro-Henry reaction.[18][23]
-
Solution: Neutralize the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine, then packing the column with this slurry. Run the column with the same amine-doped eluent. This "base-washing" neutralizes the acidic sites.[23]
-
-
Product Instability: The C-C bond formed is inherently reversible. Prolonged exposure to conditions that facilitate the reverse reaction (trace base, heat) will lead to decomposition.
-
Solution: Keep the product cold at all stages post-reaction. Work quickly during purification. If column chromatography is problematic, consider alternative purification methods like recrystallization, which can be very effective for solid products.[23] If the product is an oil, a rapid filtration through a short "plug" of neutralized silica may be sufficient to remove polar impurities without causing significant decomposition.
-
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Asymmetric Henry Reaction
This is a representative protocol using a common copper(II)-diamine catalyst system. It must be optimized for specific substrates.
-
Catalyst Preparation: In a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral ligand (e.g., a chiral diamine, 0.022 mmol, 1.1 eq to Cu) and Cu(OAc)₂ (0.020 mmol, 10 mol%).
-
Add the reaction solvent (e.g., n-propyl alcohol, 1.0 mL). Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should become homogeneous and colored.
-
Reaction Initiation: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).
-
Add the aldehyde (0.20 mmol, 1.0 eq) to the catalyst solution.
-
Add this compound (0.30 mmol, 1.5 eq) dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Comparison of Catalyst Systems for the Asymmetric Henry Reaction
| Catalyst System | Chiral Ligand Type | Typical Metal Source | Solvent | Temp (°C) | Typical Outcome | Reference |
| System A | Chiral Diamine | Cu(OAc)₂ | n-PrOH | Room Temp | High yield, >90% ee | [12] |
| System B | Tetrahydrosalen | Cu(I) salt | THF | -20 to 0 | High yield, >90% ee | [24] |
| System C | Bis(sulfonamide)-Diamine | CuCl | Toluene | -20 | High yield, high syn-selectivity, >80% ee | [25] |
| System D | Bis(oxazoline) | Cu(OAc)₂ | EtOH | Room Temp | Moderate to high yield and ee | [2] |
| System E | Cinchona Alkaloid Derivative | (Organocatalyst) | Toluene/DCM | Room Temp | Good yield and enantioselectivity | [15] |
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in catalysts for the Henry reaction [ouci.dntb.gov.ua]
- 15. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 16. mdpi.com [mdpi.com]
- 17. name-reaction.com [name-reaction.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Henry-Type Reaction of Ketones with 1,1-Diethoxy-2-nitroethane
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Welcome to the technical support center for the nitroaldol (Henry) reaction, specifically focusing on the challenges and solutions when reacting ketones with 1,1-diethoxy-2-nitroethane. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage this powerful C-C bond-forming reaction but are encountering difficulties due to the inherently lower reactivity of ketones compared to aldehydes.[1][2]
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address the most common issues encountered during the reaction of ketones with this compound.
Q1: My reaction is extremely slow or shows no conversion. What are the primary factors I should investigate?
A1: This is the most frequent challenge and typically stems from the reduced electrophilicity of the ketone carbonyl carbon compared to aldehydes.[2] Here’s a systematic approach to troubleshooting:
-
Catalyst Choice and Loading: The selection of a suitable base catalyst is paramount. While common bases like triethylamine (TEA) or potassium carbonate may suffice for aldehydes, ketones often require stronger, non-nucleophilic bases or specialized catalyst systems to facilitate the initial deprotonation of the nitroalkane and activate the ketone.[1] Consider using a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a Lewis acid/base co-catalyst system.[3][4] Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can also enhance the reaction rate, but be mindful of potential side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF, DMSO, or THF are generally preferred as they can help to solvate the intermediate ions and transition states. Protic solvents, such as ethanol, can sometimes slow down the reaction by competing for the catalyst and solvating the nitronate anion.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the retro-Henry reaction, leading to a loss of product.[4] It's a delicate balance. If your reaction is sluggish at room temperature, try gently heating it to 40-50 °C and monitor the progress carefully by TLC.
-
Purity of Reagents: Ensure your this compound is pure and free from acidic impurities that could quench the base catalyst. Similarly, the ketone should be of high purity.
Q2: I'm observing the formation of significant byproducts. What are they, and how can I minimize them?
A2: The most common byproduct is the dehydrated nitroalkene, which arises from the elimination of water from the desired β-nitro alcohol product.[1][3] This is particularly prevalent with secondary nitroalkanes or when the reaction is heated.[1]
-
To minimize dehydration:
-
Lower the reaction temperature: If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Choose a milder base: A very strong base can promote the elimination reaction. If you are using a strong base like DBU, consider switching to a milder one like triethylamine in combination with a Lewis acid.
-
Work-up conditions: Quench the reaction carefully with a mild acid (e.g., saturated aqueous NH4Cl) to neutralize the base and prevent further elimination during work-up.
-
Another potential issue is self-condensation of the ketone if it possesses enolizable protons. While less common in the Henry reaction, it's a possibility to consider if you observe unexpected byproducts.
Q3: The reaction works for simple ketones, but fails for my sterically hindered substrate. What can I do?
A3: Steric hindrance around the carbonyl group is a major obstacle for the nucleophilic attack by the nitronate anion.[2]
-
Employ a more potent catalyst system: For sterically demanding ketones, a simple base catalyst is often insufficient. Consider using a bimetallic catalyst system, such as a lanthanide-based catalyst, which can act as a powerful Lewis acid to activate the ketone carbonyl.[5][6]
-
Increase Reaction Time and Temperature: These reactions will inherently be slower. Be prepared for significantly longer reaction times (24-72 hours) and you may need to carefully increase the temperature.
-
Use of Additives: Certain additives, like lithium chloride, can sometimes enhance the reactivity of hindered ketones by coordinating to the carbonyl oxygen and increasing its electrophilicity.
Q4: I am struggling with the diastereoselectivity of the reaction. How can I control the stereochemical outcome?
A4: Achieving high diastereoselectivity in the Henry reaction with ketones can be challenging. The stereochemical outcome is often influenced by the catalyst, solvent, and temperature.
-
Chiral Catalysts: The most effective way to control stereoselectivity is to use a chiral catalyst. A wide range of chiral metal complexes and organocatalysts have been developed for asymmetric Henry reactions.[3][7][8] Cinchona alkaloids and their derivatives are particularly effective organocatalysts for this purpose.[7][8]
-
Temperature Optimization: Lowering the reaction temperature often leads to higher diastereoselectivity as it favors the thermodynamically more stable transition state.
-
Solvent Screening: The choice of solvent can have a profound impact on the stereochemical outcome. It is often necessary to screen a variety of solvents to find the optimal conditions for a specific substrate.
Visualizing the Reaction and Troubleshooting
To better understand the process, let's visualize the core reaction mechanism and a general troubleshooting workflow.
The Henry Reaction Mechanism
The reaction proceeds through a base-catalyzed nitroaldol addition.
Caption: The three key steps of the base-catalyzed Henry reaction.
Troubleshooting Workflow
When encountering issues, follow this logical progression to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting common reaction issues.
Recommended Catalyst and Solvent Combinations
The following table provides a starting point for selecting appropriate conditions for different classes of ketones.
| Ketone Type | Recommended Base/Catalyst | Recommended Solvent(s) | Typical Temperature (°C) |
| Aliphatic (unhindered) | DBU, TMG, or TEA/Zn(OTf)₂ | THF, CH₂Cl₂, Toluene | 25 - 40 |
| Aromatic | DBU, Proazaphosphatranes | DMF, DMSO | 25 - 60 |
| α-Ketoesters | Chiral Cinchona Alkaloids | Toluene, MTBE | -20 to 25 |
| Sterically Hindered | La(OTf)₃ complexes, Bimetallic catalysts | THF, Dioxane | 50 - 80 |
Experimental Protocols
Here are two detailed protocols: a general procedure for simple ketones and an advanced method for more challenging substrates.
Protocol 1: General Procedure for Unhindered Ketones
This protocol is a good starting point for reactive aliphatic or aromatic ketones.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.2 eq)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone (1.0 eq) and anhydrous THF.
-
Add this compound (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DBU (0.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Advanced Procedure for Sterically Hindered Ketones
This protocol utilizes a Lewis acid co-catalyst to enhance the reactivity of less electrophilic ketones.
Materials:
-
Sterically hindered ketone (1.0 eq)
-
This compound (1.5 eq)
-
Lanthanum(III) triflate (La(OTf)₃) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the sterically hindered ketone (1.0 eq) and anhydrous DCM.
-
Add La(OTf)₃ (0.1 eq) and stir the mixture for 15 minutes at room temperature to allow for coordination.
-
Add this compound (1.5 eq) followed by triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with deionized water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scielo.br [scielo.br]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
Technical Support Center: Navigating the Henry Reaction
A-Level: Senior Application Scientist
Welcome to the technical support center for the Henry (or nitroaldol) reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction while mitigating common side reactions, particularly the formation of undesired nitroalkene byproducts through elimination. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Challenge: Elimination in the Henry Reaction
The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2] This product is a valuable synthetic intermediate, readily converted to other functional groups like β-amino alcohols or α-nitro ketones.[1] However, a persistent challenge is the subsequent dehydration of the β-nitro alcohol to form a nitroalkene.[3][4] This elimination is often favored under acidic, basic, or thermal conditions.[5] Understanding and controlling this side reaction is critical for maximizing the yield of the desired nitro alcohol.
Reaction Pathway Overview
The following diagram illustrates the primary Henry reaction pathway and the competing elimination side reaction.
Caption: The Henry reaction pathway and the competing elimination side reaction.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Q1: I'm observing a significant amount of nitroalkene in my reaction. What is the primary cause?
A: The formation of the nitroalkene side product is a result of the elimination of water from the desired β-nitro alcohol.[3][4] This dehydration is often promoted by the very conditions used to catalyze the Henry reaction itself, particularly the presence of a base. The acidity of the proton alpha to the nitro group in the product facilitates this elimination. Several factors can exacerbate this issue:
-
Excessive Base: Using a large excess or a very strong base can accelerate the elimination pathway.[6] While a base is necessary to deprotonate the nitroalkane to initiate the reaction, it can also promote the subsequent dehydration.[1]
-
Elevated Temperatures: Higher reaction temperatures often favor the elimination product, which is typically more thermodynamically stable.[4]
-
Reaction Time: Prolonged reaction times can lead to the gradual dehydration of the initially formed β-nitro alcohol.
Q2: How does my choice of base impact the formation of the elimination side product?
A: The choice and amount of base are critical variables. A variety of bases can be used, from ionic bases like alkali metal hydroxides and carbonates to nonionic organic amines.[1]
-
Strong vs. Weak Bases: Strong bases (e.g., alkoxides, hydroxides) can lead to higher rates of both the desired reaction and the undesired elimination. Weaker bases (e.g., amines, carbonates, or even milder options like imidazole) can offer better control and minimize dehydration, although they may require longer reaction times or slightly elevated temperatures.[7]
-
Stoichiometry: It is often recommended to use only a catalytic amount of base to favor the formation and isolation of the β-hydroxy nitro-compound.[3]
Table 1: Influence of Base on Henry Reaction Outcome
| Base Type | Strength | Typical Outcome | Recommendations |
| Alkali Hydroxides (NaOH, KOH) | Strong | Fast reaction, high potential for elimination | Use in catalytic amounts, maintain low temperatures. |
| Alkoxides (t-BuOK) | Very Strong | High risk of retro-Henry and elimination | Generally avoided unless specific conditions are met. |
| Amines (Et3N, DBU) | Moderate | Good balance, but can still promote elimination | Optimize stoichiometry and temperature. |
| Carbonates (K2CO3) | Weak | Slower reaction, lower risk of elimination | May require longer reaction times or specific solvents. |
| Imidazole | Mild Lewis Base | Good yields of nitro alcohol with minimal side products | An excellent choice for sensitive substrates.[7] |
Q3: Can the solvent system be optimized to suppress elimination?
A: Yes, the solvent plays a crucial role in the reaction's success.
-
Polarity: The reaction is often performed in organic solvents, but aqueous media, solvent-free conditions, and ionic liquids have also been successfully employed.[5] More polar solvents can sometimes favor higher yields and diastereoselectivities.[8]
-
Protic vs. Aprotic: The choice between protic and aprotic solvents can influence the reactivity of the nitronate anion. Protic solvents might solvate the anion, potentially reducing its nucleophilicity.
-
Water Removal: Since water is a product of the elimination reaction, its removal can be beneficial, especially if the nitroalkene is the desired product. In cases where the nitro alcohol is desired, the presence of water in a controlled manner can sometimes suppress further reactions. Some protocols utilize azeotropic removal of water with solvents like n-butanol.
Advanced Strategies for Suppression of Elimination
For challenging substrates or when high purity of the β-nitro alcohol is paramount, more advanced strategies may be necessary.
Chiral Metal Catalysts
The use of chiral metal catalysts, particularly those based on copper, zinc, cobalt, and magnesium, has become a prominent method for achieving high enantio- and diastereoselectivity in the Henry reaction.[1] These catalysts can also be fine-tuned to minimize the formation of elimination byproducts. For instance, certain copper(II) complexes can be modulated by changing the counter-anion to selectively produce either the β-nitro alcohol or the β-nitrostyrene.[9]
Organocatalysis
Organocatalysts, such as guanidine derivatives and cinchona alkaloids, have emerged as powerful tools for promoting asymmetric Henry reactions.[10] These catalysts often operate under mild conditions, which can help to suppress the elimination side reaction.
Experimental Protocol: A General Optimized Procedure
The following is a generalized protocol designed to minimize elimination. It should be adapted based on the specific substrates used.
-
Reagent Preparation: Ensure all reagents are pure. Aldehydes, in particular, should be freshly distilled to remove any acidic impurities from oxidation.
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., THF, isopropanol) at a reduced temperature (e.g., 0 °C to -20 °C), add the nitroalkane (1.1-1.5 equiv).
-
Catalyst Addition: Slowly add a solution of the chosen base or catalyst (e.g., 5-10 mol% of a mild base like imidazole or a specific chiral catalyst) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Be mindful that prolonged reaction times can increase the likelihood of dehydration.
-
Workup: Once the reaction is complete, quench carefully with a mild acid (e.g., saturated aqueous NH4Cl) to neutralize the base and prevent further reaction during workup.
-
Purification: Purify the product quickly, avoiding excessive heat. Column chromatography on silica gel is a common method.
Caption: A generalized experimental workflow for the Henry reaction designed to minimize elimination.
Frequently Asked Questions (FAQs)
Q: Is the elimination reaction always undesirable? A: Not necessarily. In many synthetic routes, the nitroalkene is the desired product. In such cases, the reaction conditions are intentionally manipulated to favor dehydration, often by using higher temperatures or stronger bases.[4]
Q: Can the retro-Henry reaction be a problem? A: Yes, all steps of the Henry reaction are reversible.[1] The retro-Henry reaction, where the β-nitro alcohol reverts to the starting materials, can be a competing side reaction, especially with sterically hindered substrates or under harsh conditions.
Q: Are there any specific catalysts known to be particularly effective at preventing elimination? A: Research has shown that certain chiral catalysts, such as some copper-bis(oxazoline) complexes, can provide high yields of the nitro alcohol with excellent enantioselectivity and minimal elimination.[11] Additionally, mild Lewis bases like imidazole have been shown to be effective in preventing side reactions.[7]
Q: What is the role of temperature in controlling selectivity? A: Lowering the reaction temperature generally disfavors the elimination pathway, thus increasing the selectivity for the desired β-nitro alcohol. However, this may also decrease the overall reaction rate.[12] Therefore, an optimal temperature must be found that balances reaction rate and selectivity.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. echemi.com [echemi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purifying 1,1-Diethoxy-2-nitroethane Adducts by Column Chromatography
Welcome to the technical support center for the purification of 1,1-Diethoxy-2-nitroethane adducts. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying these polar and potentially sensitive compounds.
Introduction: The Challenge of Purifying Nitro-Adducts
This compound is a valuable building block in organic synthesis, often utilized in Michael additions and other carbon-carbon bond-forming reactions. The resulting adducts, however, can present significant purification challenges due to the presence of the polar nitro group and the acetal functionality. Standard column chromatography protocols may lead to poor separation, product degradation, or low recovery. This guide offers expert insights and practical solutions to overcome these common hurdles.
Core Principles of Chromatographic Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (the eluting solvent).[1] The polarity of both the compound and the solvent system is a critical factor.[2][3] More polar compounds interact more strongly with the polar stationary phase and thus elute later than less polar compounds.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound adducts?
A1: Silica gel is the most commonly used stationary phase for the purification of these adducts.[5] Its slightly acidic nature is generally compatible with the nitro and acetal groups. However, if your adduct is found to be sensitive to acid, neutral or basic alumina can be considered as an alternative.[3]
Q2: How do I choose the right solvent system (mobile phase)?
A2: The ideal solvent system should provide a good separation of your target adduct from impurities on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[6][7] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[8]
Q3: My compound is very polar and doesn't move from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A3: For highly polar compounds, you may need to use a more polar solvent system.[9][10] Consider switching to a dichloromethane/methanol or an ethyl acetate/methanol mixture. Start with a small percentage of methanol and gradually increase it. Be cautious, as methanol is a very polar solvent and can cause all compounds to elute quickly if used in excess.[3]
Q4: I'm observing streaking or tailing of my compound spot on the TLC plate. What does this indicate?
A4: Streaking or tailing can be caused by several factors, including overloading the TLC plate, or strong interactions between your compound and the stationary phase.[11] If the compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of a modifier to your eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.[11]
Q5: My adduct seems to be decomposing on the silica gel column. How can I prevent this?
A5: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[8] You can deactivate the silica gel by pre-treating it with a solution of your eluent containing 1-3% triethylamine.[12] Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial. Minimizing the time your compound spends on the column by using flash chromatography is also recommended.[13]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound adducts and provides actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the solvent system using TLC. Aim for a ΔRf of at least 0.2 between your product and major impurities.- Use an appropriate amount of silica gel (typically 20-50 times the weight of your crude sample).[3]- Ensure proper column packing to avoid cracks and channels. |
| Product Elutes Too Quickly | - Solvent system is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the polar solvent (e.g., ethyl acetate).[2] |
| Product Does Not Elute | - Solvent system is not polar enough.- Compound may have decomposed on the column. | - Gradually increase the polarity of the eluent (gradient elution).[5][13]- Check for compound stability on silica using a 2D TLC test.[8] If unstable, consider deactivating the silica or using an alternative stationary phase.[12] |
| Low Recovery of Product | - Irreversible adsorption to the stationary phase.- Product is too volatile.- Incomplete elution. | - Deactivate the silica gel if strong acidic interactions are suspected.- Use care during solvent removal (rotary evaporation) to avoid loss of volatile products.- Ensure all of the product has eluted by monitoring fractions with TLC until the product spot is no longer visible. |
| Co-elution of Impurities | - Similar polarity of product and impurity. | - Try a different solvent system. Sometimes changing one of the solvents (e.g., from hexane/ethyl acetate to dichloromethane/acetone) can alter the selectivity.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Workflow: Step-by-Step Protocol
This protocol outlines a general procedure for the purification of a this compound adduct using flash column chromatography.
1. Preparation of the Column
-
Select a column: Choose a column with an appropriate diameter and length for the amount of sample to be purified.
-
Packing the column (Slurry Method):
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.[5]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.[5]
-
Add another thin layer of sand on top of the silica gel bed.[5]
-
2. Sample Loading
-
Dissolve the crude adduct: Dissolve the crude product in a minimal amount of a suitable solvent. Ideally, this should be the eluent or a less polar solvent.[14]
-
Wet Loading: Carefully add the dissolved sample to the top of the column.[5]
-
Dry Loading: For samples that are not very soluble in the eluent, adsorb the crude mixture onto a small amount of silica gel. After removing the solvent, the resulting free-flowing powder can be carefully added to the top of the prepared column.[12]
3. Elution and Fraction Collection
-
Start with a low polarity eluent: Begin eluting the column with the solvent system determined from your TLC analysis.[5]
-
Apply pressure: For flash chromatography, apply gentle pressure using a pump or compressed air.
-
Collect fractions: Collect the eluent in a series of labeled test tubes or flasks.[5]
-
Monitor the separation: Analyze the collected fractions by TLC to identify which fractions contain the purified product.[2][5]
4. Product Isolation
-
Combine pure fractions: Combine the fractions that contain only the desired product.
-
Solvent removal: Remove the solvent using a rotary evaporator to obtain the purified this compound adduct.
Visualization of the Workflow
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Logic Diagram
Caption: Troubleshooting Decision Tree.
References
- 1. m.youtube.com [m.youtube.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. waters.com [waters.com]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Managing Exothermic Reactions of 1,1-Diethoxy-2-nitroethane
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for handling reactions involving 1,1-Diethoxy-2-nitroethane. This guide is structured to provide practical, field-proven insights into managing the energetic nature of this compound. As scientists, our primary responsibility is to ensure that our experiments are not only successful but also conducted with the highest degree of safety. The information herein is designed to help you anticipate, control, and troubleshoot the thermal hazards associated with nitroalkane chemistry.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and hazards of this compound and related nitro compounds.
Q1: What makes reactions involving this compound potentially hazardous?
A1: The primary hazard stems from the nitro group (-NO₂). This functional group is energetically unstable and can decompose exothermically, releasing a significant amount of energy.[1][2] Pure or contaminated organic nitro compounds can decompose violently at elevated temperatures.[1][2][3] This decomposition can be initiated by heat, pressure, or contamination with incompatible materials like strong acids or bases, which can lower the decomposition onset temperature.[1][4]
Q2: What is a "thermal runaway" and why is it a concern with this compound?
A2: A thermal runaway occurs when an exothermic reaction generates heat faster than it can be removed by the cooling system.[5] This surplus heat increases the reaction temperature, which in turn accelerates the reaction rate, leading to an exponential increase in heat and pressure generation.[5][6] For nitro compounds, this can result in a violent, explosive decomposition.[2][3] Even on a small scale, a runaway can cause vessel rupture, solvent ejection, and release of toxic gases like nitrogen oxides.
Q3: What are the initial, non-negotiable safety precautions before starting any experiment?
A3:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and a full-face shield.[7][8] Use appropriate chemical-resistant gloves.[7]
-
Engineering Controls: All work must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[7] Ensure an emergency safety shower and eyewash station are immediately accessible.[7]
-
Scale: Begin all new reactions at a small, manageable scale (e.g., 1-5 mmol).[9] Do not scale up a reaction by more than 3-4 times its previously successful scale.[9]
-
Information: Thoroughly review the Safety Data Sheet (SDS) for this compound and all other reagents.[10] Understand the thermal stability of your reactants and anticipated products.[6]
Troubleshooting Guide: In-Experiment Scenarios
This section provides direct answers to specific issues you may encounter during an experiment.
Q4: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What is the immediate emergency procedure?
A4: You may be experiencing the onset of a thermal runaway. Act immediately and calmly.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Alert Personnel: Alert everyone in the immediate vicinity of the potential hazard.
-
Emergency Cooling: If safe to do so, add a dry ice/acetone slurry to the external cooling bath to create a "crash" cooling system. Do not add quenching agents directly to the reacting mixture at this stage, as this can sometimes accelerate the decomposition or cause a violent release of gas.
-
Evacuate: If the temperature continues to rise uncontrollably or you observe rapid gas evolution or pressure buildup, lower the fume hood sash completely and evacuate the area. Activate any emergency alarms if necessary. Do not prioritize the experiment over your safety.
Logical Flow for Emergency Shutdown
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. icheme.org [icheme.org]
- 3. datapdf.com [datapdf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. fauske.com [fauske.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Removal of unreacted triethyl orthoformate from synthesis mixture
Technical Support Center: Synthesis & Purification
Introduction
Triethyl orthoformate (TEOF) is an indispensable reagent in modern organic synthesis, widely employed as a protecting group, a precursor for formylation reactions, and an efficient water scavenger.[1][2][3] Its utility, however, is often followed by the challenge of its removal from the reaction mixture post-completion. Due to its relatively high boiling point and stability under neutral or basic conditions, residual TEOF can co-purify with the desired product, compromising yield and purity.
This technical guide provides a comprehensive overview of field-proven methods for the effective removal of unreacted triethyl orthoformate. Structured in a question-and-answer format, this document addresses common challenges and offers detailed, step-by-step protocols suitable for researchers in academic and industrial settings.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section covers the fundamental properties of triethyl orthoformate that influence the choice of removal strategy.
Q1: What are the key physical properties of triethyl orthoformate (TEOF) that I should be aware of for purification?
A1: Understanding the physical properties of TEOF is the first step in planning a successful purification strategy. Its behavior is primarily dictated by its boiling point, solubility, and density.
| Property | Value | Significance for Purification |
| Boiling Point | 146 °C (295 °F; 419 K)[1][4][5] | TEOF is a relatively high-boiling liquid. Simple distillation is only effective if your product's boiling point is significantly different (i.e., >30-40 °C difference) or if your product is a non-volatile solid. Vacuum distillation is often required for products that are also high-boiling or are thermally sensitive. |
| Density | 0.891 g/mL at 20 °C[1][2] | TEOF is less dense than water. During an aqueous workup, it will be present in the organic layer. |
| Solubility | Miscible with ethanol, ether, acetone, chloroform.[3] Slightly soluble in water, but slowly decomposes.[4][6] | Its high solubility in common organic solvents means it will be extracted along with your product. Its low water solubility makes removal by simple aqueous washing inefficient without chemical conversion. |
| Reactivity | Stable under neutral and basic conditions. Readily hydrolyzes under acidic conditions.[7] | This is the most important property to exploit for its removal. Acid-catalyzed hydrolysis converts TEOF into more water-soluble byproducts, which can then be easily removed. |
Q2: Why isn't a simple water wash effective at removing TEOF?
A2: A simple water wash is often ineffective for two main reasons:
-
Poor Water Solubility: TEOF is only slightly soluble in neutral water.[8] Therefore, partitioning from an organic solvent into a neutral aqueous phase is highly inefficient.
-
Slow Hydrolysis Rate: While TEOF does react with water (hydrolyzes), this reaction is exceedingly slow under neutral or basic conditions.[9][10] To be effective, the hydrolysis must be accelerated.
The key is to convert TEOF into different, more water-soluble compounds. This is achieved through acid-catalyzed hydrolysis.
Q3: What does TEOF decompose into during hydrolysis?
A3: Under acidic aqueous conditions, triethyl orthoformate hydrolyzes to ethyl formate and two equivalents of ethanol.[1]
Reaction: HC(OC₂H₅)₃ + H₂O ---(H⁺ catalyst)--> HCOOC₂H₅ (Ethyl Formate) + 2 C₂H₅OH (Ethanol)
Both ethyl formate (boiling point: 54 °C) and ethanol (boiling point: 78 °C) have significantly lower boiling points than TEOF and are more soluble in water, making them much easier to remove from a reaction mixture through either distillation or an aqueous workup.
Part 2: Troubleshooting and Procedural Guides
This section provides actionable solutions to common purification problems involving TEOF.
Decision-Making Workflow for TEOF Removal
Before selecting a method, use the following decision tree to identify the most appropriate strategy based on the properties of your desired product.
Caption: Decision tree for selecting a TEOF removal method.
Q4: My product is acid-stable and high-boiling. How do I perform an effective acid-catalyzed quench?
A4: This is the most common and highly recommended method for removing TEOF when your product is stable to mild acid. The procedure intentionally hydrolyzes the TEOF into easily removable byproducts.
Mechanism Insight: The acid catalyst protonates one of the ether oxygens of the TEOF, making it a good leaving group (ethanol). Subsequent attack by water and elimination of a second molecule of ethanol leads to the formation of protonated ethyl formate, which is then deprotonated.[10][11] This catalytic cycle is very efficient.
Experimental Protocol: Acid-Catalyzed Quench and Extractive Workup
-
Cool the Reaction Mixture: After confirming the primary reaction is complete, cool the mixture to 0-10 °C using an ice bath. This mitigates any potential exotherms from the quench.
-
Add the Quenching Solution: Slowly add a dilute aqueous acid solution, such as 1M HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl), while stirring vigorously.
-
Scientist's Tip: Use at least 1.5 molar equivalents of water relative to the initial amount of TEOF to ensure complete hydrolysis. The acid is catalytic, so only a substoichiometric amount is needed, but using a dilute solution ensures good mixing.
-
-
Monitor Hydrolysis: Allow the mixture to stir for 30-60 minutes. The hydrolysis of TEOF can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the TEOF spot/peak.
-
Proceed with Extraction: Once the TEOF is consumed, proceed with your standard extractive workup.
-
Transfer the mixture to a separatory funnel.
-
Extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Wash with brine to remove residual water.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Caption: Workflow for acid-catalyzed quench and workup.
Q5: My product is acid-sensitive. What are my options?
A5: If your product contains acid-labile functional groups (e.g., acetals, t-boc protecting groups), an acidic quench must be avoided. In this case, physical separation methods are preferred.
Option 1: Vacuum Distillation This is the best choice if your product is not volatile.
-
Principle: By reducing the pressure, the boiling points of all components are lowered. Since TEOF has a moderate boiling point (146 °C at atmospheric pressure), it can be effectively removed under vacuum at a much lower temperature, protecting thermally sensitive products.
-
Procedure:
-
If possible, first remove any low-boiling solvents (e.g., THF, DCM) on a rotary evaporator.
-
Set up a fractional distillation apparatus equipped for vacuum. A short Vigreux column is often sufficient.
-
Apply vacuum and gently heat the mixture. Collect the fractions corresponding to any residual solvents and then the triethyl orthoformate.
-
Your non-volatile product will remain in the distillation flask.
-
Option 2: Azeotropic Distillation
-
Principle: Sometimes, a solvent that forms a low-boiling azeotrope with TEOF can be added to facilitate its removal. For example, toluene can be used in some systems to help carry over TEOF during distillation. This is a more advanced technique that requires careful selection of the azeotropic partner.
Option 3: Preparative Chromatography
-
Principle: If distillation is not feasible, purification by column chromatography is a viable, albeit less scalable, option.
-
Considerations: TEOF is moderately polar and can sometimes co-elute with products of similar polarity. Careful selection of the solvent system is critical. A non-polar solvent system (e.g., Hexane/Ethyl Acetate) will typically elute the less polar TEOF before more polar products.
Comparison of TEOF Removal Methods
| Method | Pros | Cons | Best Suited For |
| Acid-Catalyzed Quench | Fast, efficient, and highly scalable. Converts TEOF to easily removable byproducts. | Not suitable for acid-sensitive compounds. | High-boiling, non-volatile, or water-soluble products that are stable to mild acid. |
| Vacuum Distillation | Excellent for acid-sensitive compounds. Avoids introducing additional reagents. | Requires product to be non-volatile or have a significantly higher boiling point than TEOF. Requires vacuum distillation setup. | Non-volatile or very high-boiling (>200 °C) products, regardless of acid sensitivity. |
| Chromatography | Can provide very high purity. Applicable when other methods fail. | Can be low-throughput and require large volumes of solvent. Potential for co-elution. | Small-scale synthesis or when the product's polarity is very different from TEOF. |
References
- 1. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. Triethyl Orthoformate – HeiBei ChengXin [sodium-cyanide.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Triethyl Orthoformate, Affordable Price, Importer, Exporter, Distributors [joshi-group.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
Comparative Analysis of Nitroethane and Its Acetal Analogue in Aldol Reactions: A Guide for Synthetic Strategy
Abstract
The Henry (or nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its ability to generate highly functionalized β-nitro alcohols.[1][2][3][4] These products are versatile intermediates, readily transformed into valuable building blocks such as β-amino alcohols and α-hydroxy acids.[5][6] The archetypal nucleophile for this transformation is nitroethane. However, its synthetic utility is often compared with that of its derivatives, such as 1,1-diethoxy-2-nitroethane, which serves as a protected synthon. This guide provides an in-depth, objective comparison of these two reagents in the context of aldol-type reactions, offering experimental insights and data to inform strategic decisions in drug development and complex molecule synthesis.
The Classic Approach: Nitroethane in the Henry Reaction
Nitroethane is a widely used, powerful nucleophile in the Henry reaction. Its utility stems from the acidity of the α-protons (pKa ≈ 8.6 in DMSO), which are readily abstracted by a base to generate a resonance-stabilized nitronate anion.[2] This anion is the key nucleophilic species that drives the carbon-carbon bond formation.
Reaction Mechanism and Stereochemical Considerations
The base-catalyzed Henry reaction proceeds through a well-understood, three-step mechanism:
-
Deprotonation: A base abstracts an α-proton from nitroethane to form a nucleophilic nitronate anion.
-
Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1][7][8]
-
Protonation: The resulting β-nitro alkoxide is protonated, typically by the conjugate acid of the base, to yield the final β-nitro alcohol product.[1][2]
A significant challenge with the standard Henry reaction is controlling stereoselectivity. The reaction is reversible, and the nitro-substituted carbon is prone to epimerization, often leading to a mixture of diastereomers (syn and anti).[3] To address this, significant research has focused on developing asymmetric catalytic systems. Chiral metal complexes, particularly those involving copper and zinc, have proven highly effective in delivering β-nitro alcohols with excellent diastereo- and enantioselectivity.[3][5][9][10][11]
Advantages and Limitations
| Feature | Nitroethane |
| Nucleophilic Unit | ⁻CH(CH₃)NO₂ |
| Primary Product | β-Nitro alcohol |
| Advantages | - Direct and atom-economical route to β-nitro alcohols.- Reagent is commercially available and cost-effective.- Extensive literature and well-established catalytic systems for asymmetric control.[6][12][13] |
| Limitations | - Poor stereocontrol without specialized chiral catalysts.[3]- Risk of side reactions, including self-condensation of the carbonyl partner and dehydration of the product to a nitroalkene.[1][14]- Reversibility (retro-Henry reaction) can lower yields.[15]- Safety concerns: Nitroethane is flammable and suspected of causing genetic damage.[7] |
The Protected Synthon: this compound
This compound serves as a synthetic equivalent, or "synthon," for a nitroacetyl anion (⁻CH(NO₂)CHO). The diethyl acetal functional group acts as a stable protecting group for a highly reactive aldehyde moiety, allowing the nitro-adjacent methylene group to function as the nucleophile.[16][17]
Reaction Mechanism and Synthetic Utility
The reaction sequence involves two distinct stages: the aldol addition followed by deprotection.
-
Aldol Addition: Similar to nitroethane, the methylene protons adjacent to the nitro group are acidic. A base is used to generate the corresponding nitronate anion. This anion then adds to an electrophilic aldehyde or ketone to form the protected β-hydroxy-α-nitro acetal.
-
Acetal Deprotection: The crucial second step is the hydrolysis of the diethyl acetal. This is typically achieved under aqueous acidic conditions, which unmasks the aldehyde functionality.[18][19][20]
This two-step process provides access to α-nitro-β-hydroxy aldehydes, a class of molecules that are otherwise difficult to synthesize due to the high reactivity of the unprotected nitroacetaldehyde.
Advantages and Limitations
| Feature | This compound |
| Nucleophilic Unit | ⁻CH(NO₂)CH(OEt)₂ |
| Primary Product | Protected β-hydroxy-α-nitro acetal |
| Advantages | - Provides access to valuable α-nitro-β-hydroxy carbonyl compounds.- Acetal group is stable to basic and nucleophilic conditions, allowing for selective reactions at other sites.[16]- Circumvents issues related to the instability and self-reactivity of nitroacetaldehyde. |
| Limitations | - Two-step process (addition then deprotection) reduces overall efficiency.- The starting material is less common and more expensive than nitroethane.[21]- The acidic deprotection step may not be compatible with other acid-sensitive functional groups in the molecule.[20] |
Head-to-Head Performance Comparison
The choice between nitroethane and its diethyl acetal derivative is fundamentally a strategic one, dictated by the desired final product and the overall synthetic plan.
| Parameter | Nitroethane | This compound |
| Synthetic Role | Direct nucleophile | Protected nucleophilic synthon |
| Initial Product | β-Nitro alcohol | β-Hydroxy-α-nitro acetal |
| Final Product Class | β-Amino alcohols, α-hydroxy acids, nitroalkenes | α-Nitro-β-hydroxy aldehydes/ketones |
| Key Strength | Simplicity and directness for β-nitro alcohol synthesis. | Access to complex bifunctional carbonyl compounds. |
| Primary Weakness | Limited product scope; stereocontrol requires catalysis. | Added synthetic complexity (deprotection step). |
| Ideal Use Case | Rapid construction of β-nitro alcohol cores, especially in asymmetric catalysis. | Multi-step synthesis where a latent aldehyde is required for later-stage transformations. |
Experimental Protocols
The following protocols are representative examples for the use of each reagent with benzaldehyde as the electrophile.
Protocol 1: Asymmetric Henry Reaction with Nitroethane
This protocol utilizes a well-established copper(I)-N,N'-dioxide complex for achieving high enantioselectivity.[9][10]
Methodology:
-
Catalyst Formation: In a flame-dried flask under an argon atmosphere, the chiral N,N'-dioxide ligand (5.5 mol%) and Cu(OAc)₂ (5 mol%) are dissolved in anhydrous THF. The mixture is stirred at room temperature for 1 hour.
-
Reaction: The catalyst solution is cooled to -20 °C. Benzaldehyde (1.0 mmol) is added, followed by the slow, dropwise addition of nitroethane (2.0 mmol).
-
Monitoring: The reaction is stirred at -20 °C for 24-48 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel flash column chromatography to yield the desired β-nitro alcohol.
Protocol 2: Aldol Addition with this compound and Subsequent Deprotection
This protocol uses a standard base for the addition, followed by acidic workup for deprotection.
Methodology - Part A (Addition):
-
Setup: this compound (1.2 mmol) and benzaldehyde (1.0 mmol) are dissolved in ethanol in a round-bottom flask.
-
Addition: The solution is cooled to 0 °C in an ice bath. A solution of sodium ethoxide in ethanol (21 wt%, 1.3 mmol) is added dropwise over 15 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
Methodology - Part B (Deprotection):
-
Hydrolysis: The reaction mixture from Part A is slowly poured into a beaker containing 1M HCl (aq) cooled to 0 °C, with vigorous stirring.
-
Monitoring: The mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete conversion of the acetal intermediate.
-
Workup: The aqueous mixture is extracted three times with dichloromethane (CH₂Cl₂). The combined organic layers are washed with saturated NaHCO₃ solution and brine.
-
Purification: The organic layer is dried over MgSO₄, filtered, and concentrated. The resulting crude oil is purified by flash chromatography to afford the final α-nitro-β-hydroxy aldehyde.
Conclusion and Strategic Outlook
Both nitroethane and this compound are valuable reagents for aldol-type transformations, but they serve distinct strategic purposes.
-
Nitroethane is the reagent of choice for the direct, efficient synthesis of β-nitro alcohols. The maturity of the field, particularly in asymmetric catalysis, allows for precise control over stereochemistry, making it a workhorse in both academic and industrial settings.
-
This compound functions as a specialized tool, enabling the construction of more complex α-nitro-β-hydroxy carbonyl compounds. Its utility lies in its ability to act as a protected synthon, offering synthetic flexibility in multi-step sequences where a latent aldehyde is required.
The decision to employ one over the other should be based on a careful analysis of the target molecule's structure and the overall synthetic strategy. As catalytic methods continue to evolve, the scope and efficiency of reactions involving both of these fundamental building blocks will undoubtedly expand, further empowering chemists in the art of molecule construction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 7. Nitroethane - Sciencemadness Wiki [sciencemadness.org]
- 8. name-reaction.com [name-reaction.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 17. This compound | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Dimethyl Acetals [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Modern Reagents for Nitroalkylation Reactions
Nitroalkylation, a cornerstone of C-C bond formation in organic synthesis, provides access to versatile nitro-containing molecules that are precursors to amines, carbonyls, and other valuable functional groups.[1][2][3] The classic base-catalyzed Henry (or nitroaldol) reaction, while foundational, often suffers from challenges related to stereocontrol, reversibility, and limited substrate scope.[4][5] This has spurred the development of a new generation of reagents and catalytic systems designed to overcome these limitations, offering enhanced efficiency, selectivity, and functional group tolerance.
This guide provides an in-depth comparison of modern alternative approaches to nitroalkylation, including organocatalytic, transition-metal-catalyzed, photoredox, and electrochemical methods. We will delve into the mechanistic rationale behind each strategy, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Asymmetric Organocatalysis: Precision in Stereocontrol
Organocatalysis has revolutionized asymmetric synthesis by using small, chiral organic molecules to induce stereoselectivity, often under mild, "open-flask" conditions.[6][7] In nitroalkylation, this approach primarily leverages enamine or N-heterocyclic carbene (NHC) catalysis to facilitate the conjugate addition of carbonyl compounds to nitroalkenes.
Mechanistic Rationale: Enamine and Homoenolate Pathways
Chiral secondary amines, such as proline derivatives, react with aldehydes or ketones to form nucleophilic enamine intermediates.[6] These enamines then undergo a stereocontrolled Michael addition to the nitroalkene. The catalyst's chiral scaffold directs the facial selectivity of the attack, leading to high enantioselectivity. Thiourea-based organocatalysts can further enhance selectivity through dual activation, where the thiourea moiety forms hydrogen bonds with the nitro group of the electrophile, activating it for the nucleophilic attack.[8]
N-heterocyclic carbenes (NHCs) offer a distinct reactivity pathway. When reacting with enals (α,β-unsaturated aldehydes), chiral NHCs can generate a homoenolate equivalent. This nucleophile can then add to a nitroalkene, affording δ-nitroesters in high stereoselectivity, a pathway that competes with the traditional Stetter reaction.[9][10][11] The design of the NHC catalyst is critical to favor the desired homoenolate pathway over other potential reactions.[9][10]
Performance Comparison
Organocatalysts provide excellent stereocontrol, particularly for the synthesis of enantioenriched γ-nitrocarbonyl compounds, which are precursors to valuable molecules like Baclofen and (3S,4R)-paroxetine.[12]
| Catalyst Type | Substrates | Key Advantages | Typical Yield | Typical ee | Reference |
| Chiral Prolinamide | Aldehydes + Nitroolefins | High enantioselectivity, operational simplicity. | 70-95% | 90-99% | [6] |
| Thiourea-based | Cycloketones + Nitroalkenes | Double activation mechanism, high diastereoselectivity. | 88-99% | 76-99% | [8] |
| Chiral NHC | Enals + Nitroalkenes | Access to δ-lactam precursors, unique syn diastereomer. | 50-85% | 90-98% | [9][10] |
Representative Experimental Protocol: Asymmetric Michael Addition[8]
-
Setup: To a vial at room temperature, add the chiral thiourea organocatalyst (0.020 mmol, 10 mol%), 4-nitrophenol (5 mol%), and the trans-β-nitrostyrene (0.20 mmol).
-
Solvent & Reagent Addition: Dissolve the solids in water (1.0 mL). Add cyclohexanone (2.0 mmol, 10 equiv.) and stir the mixture vigorously.
-
Causality: Water serves as an eco-friendly solvent, and the acidic 4-nitrophenol additive can increase reactivity and selectivity.[8] The excess ketone pushes the equilibrium towards product formation.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 5-10 hours).
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitroketone.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
Transition-Metal Catalysis: Expanding the Electrophile Scope
While organocatalysis excels with activated electrophiles like nitroalkenes, the alkylation of nitroalkanes with unactivated alkyl halides has been a long-standing challenge due to competing O-alkylation.[1] Transition-metal catalysis, particularly with nickel and copper, has emerged as a powerful solution to this problem.[1]
Mechanistic Rationale: Radical Pathways
Nickel-catalyzed C-alkylation of nitroalkanes is believed to proceed through a radical-based mechanism. A low-valent Ni(0) or Ni(I) species, generated in situ, undergoes oxidative addition with the alkyl halide to form a Ni(II) or Ni(III) intermediate. Concurrently, the nitroalkane is deprotonated to form a nitronate anion. A single-electron transfer (SET) event between the nickel complex and the nitronate can occur, ultimately leading to the formation of an alkyl radical and a nickel-nitronate complex. These species then combine to form the C-alkylated product and regenerate the active nickel catalyst.
The choice of ligand and solvent is critical. Ethereal solvents are often used because the insolubility of the nitronate anion in these media suppresses the competing O-alkylation side reaction.[1]
Photoredox and Electrochemical Methods: Harnessing Electrons and Light
Recent advances have focused on using light or electricity to drive nitroalkylation, offering sustainable and highly efficient alternatives that can access unique reactivity.
Photoredox/Nickel Dual Catalysis
A significant breakthrough has been the merger of photoredox catalysis with nickel catalysis.[13] This dual catalytic system dramatically enhances the reactivity for C-alkylation, enabling the formation of sterically congested tertiary nitroalkanes from secondary nitroalkanes—a transformation not possible with previous methods.[13]
In this system, a photocatalyst (e.g., an Iridium or Ruthenium complex), upon absorbing light, becomes a potent reductant. It then reduces a Ni(II) precatalyst to a more reactive Ni(I) or Ni(0) species, initiating the catalytic cycle. This continuous photochemical regeneration of the active nickel catalyst allows the reaction to proceed under very mild conditions and with high efficiency.[13] This method is remarkably robust, tolerating both air and moisture.[13]
Enzymatic Photoredox Catalysis
Pushing the boundaries further, researchers have developed photoenzymatic methods for asymmetric C-alkylation. By engineering a flavin-dependent 'ene'-reductase (ERED), it is possible to catalyze the highly chemo- and stereoselective C-alkylation of nitroalkanes with alkyl halides.[14] Mechanistic studies suggest that the reaction is initiated by the excitation of an enzyme-templated charge-transfer complex formed between the substrates and the flavin cofactor, leading to radical generation within the chiral pocket of the enzyme.[14] This bio-catalytic approach addresses long-standing challenges in controlling stereoselectivity for this class of reaction.[14]
Electro-organic Synthesis
Electro-organic synthesis uses electricity as a "reagent" to drive redox reactions, minimizing waste and avoiding harsh chemical oxidants or reductants.[15][16] For nitroalkylation, this can be achieved through paired electrolysis, where both anodic and cathodic reactions are productive. For instance, the benzylic nitroalkylation can be performed via the paired electrolysis of benzyl sulfides in nitroalkanes.[17] This field is rapidly advancing, offering a green and powerful tool for constructing complex organic molecules.[15][18]
Performance Comparison of Modern Methods
| Method | Reagents/Catalysts | Key Advantages | Typical Substrates | Reference |
| Ni-Catalyzed | Ni(II)/ligand, Et₂Zn | C-alkylation with unactivated alkyl iodides. | Primary nitroalkanes, primary/secondary/tertiary alkyl iodides. | [1] |
| Photoredox/Ni Dual | Ni(II)/ligand, Ir/Ru photocatalyst, light | Access to tertiary nitroalkanes, air/moisture tolerant, mild conditions. | Secondary nitroalkanes, all classes of alkyl iodides. | [13] |
| Enzymatic Photoredox | Engineered 'ene'-reductase, light | High enantioselectivity, biocatalytic. | Secondary nitroalkanes, alkyl halides. | [14] |
| Electro-organic | Electrodes, supporting electrolyte | "Green" reagent (electrons), avoids chemical redox agents. | Benzyl sulfides, nitroalkanes. | [17] |
Representative Experimental Protocol: Photoredox/Nickel Dual Catalysis for Tertiary Nitroalkanes[14]
-
Setup: In a glovebox, add NiCl₂·glyme (4.4 mg, 0.02 mmol, 5 mol %) and 4,4’-di-tert-butyl-2,2’-bipyridine (5.4 mg, 0.02 mmol, 5 mol %) to an oven-dried 4 mL vial equipped with a stir bar.
-
Catalyst & Reagent Addition: Add Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.8 mg, 0.0016 mmol, 0.4 mol %). Remove the vial from the glovebox. Add 2,6-lutidine (93 µL, 0.8 mmol, 2.0 equiv), the secondary nitroalkane (0.4 mmol, 1.0 equiv), the alkyl iodide (0.6 mmol, 1.5 equiv), and 1,4-dioxane (0.8 mL).
-
Causality: The iridium complex is the photocatalyst, Ni/bipyridine is the cross-coupling catalyst, and 2,6-lutidine is a non-nucleophilic base to form the nitronate anion. Dioxane is a suitable solvent for solubility and to minimize O-alkylation.[13]
-
-
Reaction: Place the vial approximately 2 cm from a blue LED lamp and stir at room temperature for 24-48 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional ether.
-
Purification & Analysis: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the tertiary nitroalkane.
Conclusion
The field of nitroalkylation has evolved significantly beyond the classic Henry reaction. Modern catalytic methods offer powerful and sophisticated tools to address the challenges of reactivity, selectivity, and substrate scope.
-
Organocatalysis provides unparalleled control over stereochemistry for conjugate additions.
-
Transition-metal catalysis , particularly with nickel, has solved the long-standing problem of C-alkylation with unactivated electrophiles.
-
Photoredox and electrochemical strategies represent the cutting edge, enabling previously difficult transformations under exceptionally mild and sustainable conditions.
The choice of reagent or catalytic system will depend on the specific synthetic target. For asymmetric synthesis of γ-nitrocarbonyls, an organocatalyst is often the best choice. For constructing sterically hindered α-tertiary amines from simple precursors, photoredox/nickel dual catalysis is the state-of-the-art. By understanding the mechanisms and capabilities of these alternative reagents, chemists can more effectively design and execute synthetic routes to complex and pharmaceutically relevant molecules.
References
- 1. thieme.de [thieme.de]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric NHC-Catalyzed Addition of Enals to Nitroalkenes: Controlling Stereochemistry Via the Homoenolate Reactivity Pathway To Access δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric N-heterocyclic carbene catalyzed addition of enals to nitroalkenes: controlling stereochemistry via the homoenolate reactivity pathway to access δ-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric N-heterocyclic carbene catalyzed addition of enals to nitroalkenes: controlling stereochemistry via the homoenolate reactivity pathway to access δ-lactams. | Semantic Scholar [semanticscholar.org]
- 12. Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy [organic-chemistry.org]
- 13. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electro-organic Reactions: Direct and Indirect Electrolysis – Oriental Journal of Chemistry [orientjchem.org]
- 16. Electro-organic synthesis – a 21st century technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Electrochemical organic reactions: A tutorial review [frontiersin.org]
A Comparative Guide to Analytical Methods for the Characterization of 1,1-Diethoxy-2-nitroethane and Its Analogs
Introduction: The Analytical Imperative for Nitroaliphatic Acetal Characterization
1,1-Diethoxy-2-nitroethane, a key bifunctional molecule, holds significant promise in synthetic organic chemistry, particularly in the construction of complex nitrogen-containing compounds relevant to drug discovery and development.[1] Its unique structure, featuring a protected aldehyde in the form of a diethyl acetal and a versatile nitro group, allows for a wide range of chemical transformations. The acetal moiety can be hydrolyzed to reveal a reactive aldehyde, while the nitro group can participate in Henry reactions, Michael additions, or be reduced to an amine.[1]
The precise and accurate characterization of this compound and its reaction products is paramount for ensuring the purity, stability, and safety of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). The presence of residual starting materials, byproducts, or degradation products can significantly impact the efficacy and toxicity of a drug candidate. This guide provides a comprehensive comparison of the principal analytical techniques for the characterization of this compound and its close structural analog, 1,1-dimethoxy-2-nitroethane, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methods for their specific needs.
Core Analytical Challenges
The analysis of aliphatic nitroacetals like this compound presents a unique set of challenges:
-
Thermal Lability: The nitro group can be susceptible to thermal degradation, which can be a concern for gas chromatography (GC)-based methods.
-
Hydrolytic Instability: The acetal functional group is sensitive to acidic conditions and can hydrolyze to the corresponding aldehyde, particularly in the presence of water. This necessitates careful control of sample preparation and chromatographic conditions.
-
Lack of a Strong Chromophore: Aliphatic nitroacetals lack a strong UV-absorbing chromophore, which can limit the sensitivity of HPLC with UV detection.
This guide will explore how different analytical techniques can be optimized to overcome these challenges and provide reliable characterization data.
Comparative Analysis of Key Analytical Techniques
The comprehensive characterization of this compound and its products necessitates a multi-technique approach. The primary methods employed are chromatography for separation and purity assessment, and spectroscopy for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): For Purity and Volatile Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Expertise & Experience in Method Development:
The primary challenge in the GC analysis of nitroalkanes is their potential for thermal degradation. Therefore, the choice of inlet temperature and the temperature program of the GC oven are critical parameters. A split/splitless inlet is commonly used, and a split injection is often preferred to minimize the residence time of the analyte in the hot injector, thereby reducing the risk of degradation.[2] The selection of a suitable capillary column is also crucial. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, often provides a good balance of selectivity for the separation of the target analyte from potential impurities.
Trustworthiness through Method Validation:
A robust GC-MS method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[2] The use of an internal standard is highly recommended to compensate for variations in injection volume and instrument response. For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for the target analyte.[2]
Comparative Data Summary: GC-MS
| Parameter | This compound (Representative Data) | 1,1-Dimethoxy-2-nitroethane (Representative Data) | Justification & Rationale |
| Typical Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good selectivity for a wide range of semi-volatile compounds. |
| Injector Temperature | 250 °C (with split injection to minimize thermal stress) | 250 °C (with split injection to minimize thermal stress) | Balances efficient volatilization with minimizing on-column degradation. |
| Oven Program | 50 °C (1 min), then 10 °C/min to 250 °C (hold 5 min) | 40 °C (1 min), then 10 °C/min to 230 °C (hold 5 min) | The slightly lower starting temperature for the dimethoxy analog accounts for its expected higher volatility. |
| Carrier Gas | Helium at 1 mL/min | Helium at 1 mL/min | Inert and provides good chromatographic efficiency. |
| MS Detection | Electron Ionization (EI) at 70 eV, Scan range 40-300 m/z | Electron Ionization (EI) at 70 eV, Scan range 40-300 m/z | Standard ionization technique for creating reproducible mass spectra. |
| Expected Retention Time | ~10-12 min | ~8-10 min | The lower molecular weight and boiling point of the dimethoxy analog lead to an earlier elution. |
| LOD (SIM mode) | ~1-10 ng/mL | ~1-10 ng/mL | SIM mode enhances sensitivity by focusing on characteristic ions. |
| LOQ (SIM mode) | ~5-30 ng/mL | ~5-30 ng/mL | Allows for the reliable quantification of trace-level impurities. |
Note: The LOD and LOQ values are estimates based on typical performance for similar compounds and may vary depending on the specific instrument and method conditions.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 100 µg/mL. Add an internal standard (e.g., a stable compound with similar chromatographic behavior but a different mass spectrum) to a final concentration of 10 µg/mL.
-
GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a split/splitless injector and a mass selective detector.
-
Injection: Inject 1 µL of the sample with a split ratio of 20:1.
-
Data Analysis: Identify the peaks based on their retention times and mass spectra. For quantification, create a calibration curve using standards of known concentrations.
Visualization: GC-MS Analytical Workflow
Caption: Workflow for GC-MS analysis of nitroacetals.
High-Performance Liquid Chromatography (HPLC): For Purity and Non-Volatile Impurity Analysis
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For nitroacetals, reversed-phase HPLC with UV detection is a common approach.
Expertise & Experience in Method Development:
The key to a successful HPLC analysis of acetals is to prevent their hydrolysis on the column. This is often achieved by using a mobile phase with a slightly basic pH or by adding a small amount of a basic modifier like triethylamine.[3] A C18 column is a good starting point for reversed-phase separations. Due to the lack of a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is often necessary. For enhanced sensitivity and specificity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed, which introduces a strong chromophore into the molecule.[4][5]
Trustworthiness through Method Validation:
A validated HPLC method should demonstrate specificity, linearity, range, accuracy, precision, and robustness.[6][7][8][9] System suitability tests, including checks for peak symmetry, resolution, and theoretical plates, should be performed before each analytical run to ensure the performance of the chromatographic system.
Comparative Data Summary: HPLC-UV
| Parameter | This compound (Representative Data) | 1,1-Dimethoxy-2-nitroethane (Representative Data) | Justification & Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18, 4.6 x 150 mm, 5 µm particle size | Standard for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Triethylamine | Acetonitrile:Water (50:50 v/v) with 0.1% Triethylamine | The higher aqueous content for the dimethoxy analog reflects its greater polarity. Triethylamine is added to suppress silanol interactions and prevent acetal hydrolysis.[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | UV at 210 nm | Detection at a low wavelength is necessary due to the lack of a strong chromophore. |
| Injection Volume | 10 µL | 10 µL | A standard injection volume. |
| LOD | ~1-5 µg/mL | ~1-5 µg/mL | Dependent on the molar absorptivity at 210 nm. |
| LOQ | ~5-15 µg/mL | ~5-15 µg/mL | Provides sufficient sensitivity for purity analysis. |
Note: The LOD and LOQ values are estimates and can be significantly improved with derivatization.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: A standard HPLC system with a UV detector.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and monitor the chromatogram at 210 nm.
-
Data Analysis: Identify the peaks based on their retention times. For quantification, create a calibration curve using standards of known concentrations.
Visualization: HPLC Method Selection Logic
References
- 1. 1,1-Dimethoxy-2-nitroethane | 69425-53-2 | Benchchem [benchchem.com]
- 2. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coresta.org [coresta.org]
- 4. ijcpa.in [ijcpa.in]
- 5. benchchem.com [benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. youtube.com [youtube.com]
- 8. wjpmr.com [wjpmr.com]
- 9. pharmtech.com [pharmtech.com]
A Comparative Guide to Validating the Purity of Synthesized 1,1-Diethoxy-2-nitroethane by GC-MS
For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a foundational pillar of scientific integrity and drug safety. 1,1-Diethoxy-2-nitroethane, a valuable building block in various synthetic pathways, requires rigorous purity assessment to ensure the reliability of downstream applications.[1][2] This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound. We will explore the causality behind experimental choices, present a self-validating protocol, and compare GC-MS with alternative analytical techniques, supported by experimental data and workflows.
The validation of analytical methods is a critical process to ensure that a specific procedure will consistently produce reliable and accurate data.[3] This is particularly important in the pharmaceutical industry to guarantee the identity, quality, purity, and potency of drug substances and products.[3]
The Central Role of GC-MS in Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal technique for the analysis of volatile and semi-volatile compounds like this compound.[4] Its strength lies in the synergistic combination of the superior separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry. This pairing allows for the effective separation of the target analyte from potential impurities and its unequivocal identification based on its mass-to-charge ratio and fragmentation pattern.[5]
A robust GC-MS method is not merely a set of parameters but a carefully considered system designed to achieve optimal separation and detection. Here, we delve into the reasoning behind key experimental choices for the analysis of this compound.
-
Column Selection: The choice of the GC column is paramount for achieving the desired separation. A mid-polarity column, such as one with a phenyl-hexyl stationary phase, is often preferred for the analysis of nitroaromatic compounds.[6] This is because the phenyl groups in the stationary phase can interact with the nitro group of the analyte through π-π interactions, providing an additional separation mechanism beyond simple boiling point-based separation.[6] This is crucial for resolving this compound from structurally similar impurities that may have very close boiling points.
-
Temperature Programming: A programmed temperature ramp is essential for the efficient elution of a range of compounds with varying volatilities. The initial temperature is set low enough to allow for the trapping and focusing of the analytes at the head of the column, ensuring sharp peaks. The temperature is then gradually increased to elute the compounds in order of their boiling points and polarities. For this compound, a starting temperature of around 60°C, held for a few minutes, followed by a ramp of 10-15°C per minute to a final temperature of approximately 250°C is a good starting point for method development.
-
Mass Spectrometry Parameters: Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of small organic molecules. An ionization energy of 70 eV is standard as it provides reproducible fragmentation patterns that can be compared against spectral libraries like the NIST Mass Spectral Library. The mass spectrometer should be set to scan a mass range that encompasses the molecular ion of this compound (m/z 163.17) and its expected fragments.[7][8]
The synthesis of this compound typically involves the reaction of nitromethane with triethyl orthoformate.[9][10] Potential impurities can arise from unreacted starting materials, by-products, or degradation products. These may include:
-
Nitromethane: The starting material.
-
Triethyl orthoformate: The other starting material.
-
Ethanol: A potential by-product or impurity in the starting materials.
-
1,1-Diethoxyethane (Acetal): A structurally similar compound that could be present.[11][12]
The GC-MS method must be able to resolve the main peak of this compound from these and other potential impurities.
Experimental Protocol: A Self-Validating GC-MS Method
This protocol is designed to be self-validating by incorporating system suitability checks and the use of a reference standard.
1. Instrumentation and Consumables:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Column: Phenyl-Hexyl phase (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Reference Standard: Certified this compound of known high purity.
2. GC-MS Conditions:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 250°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-300 |
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a 100 µg/mL solution of the this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate.
-
Sample Solution: Prepare a 1 mg/mL solution of the synthesized this compound in the same solvent.
4. Analytical Procedure:
-
Inject 1 µL of the solvent blank to ensure no system contamination.
-
Inject 1 µL of the standard solution to determine the retention time and mass spectrum of the pure compound.
-
Inject 1 µL of the sample solution.
-
Analyze the resulting chromatogram and mass spectra.
5. Data Analysis and Purity Calculation:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.
-
Integrate the peak areas of all detected compounds in the sample chromatogram.
-
Calculate the purity of the synthesized compound as the percentage of the peak area of this compound relative to the total peak area of all components.
Comparative Analysis: Alternative Purity Validation Methods
While GC-MS is a powerful tool, a multi-faceted approach to purity analysis provides a more comprehensive understanding.[13]
| Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Suitable for non-volatile or thermally labile compounds. Can be used for preparative separation to isolate impurities.[14] | May require derivatization for compounds without a UV chromophore. Can be less sensitive than GC for volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.[15][16][17] | Lower sensitivity compared to GC-MS and HPLC. Complex spectra can be difficult to interpret for mixtures. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of the molecules. | Provides information about the functional groups present.[18] | Not suitable for quantitative analysis of purity unless coupled with other techniques. Can be difficult to distinguish between structurally similar compounds. |
High-Performance Liquid Chromatography (HPLC) is an excellent complementary technique for the purity analysis of nitroalkanes.[19][20][21] A reversed-phase HPLC method using a C18 column and a mobile phase of acetonitrile and water can effectively separate this compound from non-volatile impurities.[13]
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for providing unequivocal structural confirmation of the synthesized compound.[22][23] The proton NMR spectrum of this compound is expected to show characteristic signals for the ethoxy and nitroethane moieties.[18] Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of the sample without the need for a specific reference standard of the analyte.[15]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.
References
- 1. This compound | 34560-16-2 [amp.chemicalbook.com]
- 2. This compound | 34560-16-2 [chemicalbook.com]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. This compound | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethane, 1,1-diethoxy- [webbook.nist.gov]
- 12. Ethane, 1,1-diethoxy- [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. Separation of Nitroethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. separationmethods.com [separationmethods.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of 1,1-Diethoxy-2-nitroethane Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reaction products is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,1-diethoxy-2-nitroethane and its principal reaction products. We will delve into the causality behind spectral features, providing a framework for identifying components in a complex reaction mixture and ensuring the scientific integrity of your findings.
Introduction: The Synthetic Versatility of this compound
This compound, also known as nitroacetaldehyde diethyl acetal, is a valuable C2 building block in organic synthesis. Its utility stems from the presence of two key functional groups: a protected aldehyde (the diethyl acetal) and a nitro group. This combination allows for a variety of chemical transformations, making it a versatile precursor in the synthesis of more complex molecules, including those with pharmaceutical applications.
The primary reactions of this compound that are of interest include:
-
Reduction of the nitro group: This transformation leads to the formation of 2-amino-1,1-diethoxyethane, a useful building block for synthesizing substituted ethylenediamines and other nitrogen-containing compounds.
-
Hydrolysis of the acetal: Under acidic conditions, the diethyl acetal can be deprotected to reveal the aldehyde functionality, yielding nitroacetaldehyde. This α-nitro aldehyde is a reactive intermediate for various synthetic applications.
-
The Henry (Nitroaldol) Reaction: The acidic α-protons of the nitro group can be removed by a base, generating a nitronate anion. This nucleophile can then attack an aldehyde or ketone in a carbon-carbon bond-forming reaction to produce β-nitro alcohols.[1][2]
The successful execution and interpretation of these reactions hinge on the ability to accurately identify the starting material, intermediates, final products, and any potential side products. ¹H and ¹³C NMR spectroscopy are the primary analytical techniques for this purpose.
Comparative ¹H and ¹³C NMR Spectral Analysis
A thorough understanding of the NMR spectra of the starting material and its potential products is crucial for reaction monitoring and product characterization. The following sections detail the expected ¹H and ¹³C NMR spectral features of this compound and its key derivatives.
This compound: The Starting Material
The structure of this compound gives rise to a characteristic set of signals in both the ¹H and ¹³C NMR spectra.
dot
Caption: Structure of this compound.
¹H NMR Analysis:
The proton spectrum of this compound is characterized by four distinct signals:
-
A triplet corresponding to the six protons of the two equivalent methyl (CH₃) groups of the ethoxy moieties.
-
Two overlapping quartets from the four protons of the two equivalent methylene (OCH₂) groups of the ethoxy moieties. The diastereotopic nature of these protons can sometimes lead to more complex splitting patterns.
-
A doublet arising from the two protons of the methylene group adjacent to the nitro group (CH₂NO₂).
-
A triplet from the single proton of the acetal methine group (CH).
¹³C NMR Analysis:
The carbon spectrum is simpler, showing four signals corresponding to the four unique carbon environments:
-
A signal for the methyl (CH₃) carbons.
-
A signal for the methylene (OCH₂) carbons.
-
A signal for the methylene carbon attached to the nitro group (CH₂NO₂).
-
A signal for the acetal methine (CH) carbon.
| Compound | Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| This compound | -CH(OCH₂CH₃)₂ | 5.09 | t | 5.8 | 98.7 |
| -CH₂NO₂ | 4.44 | d | 5.8 | 76.8 | |
| -OCH₂CH₃ | 3.56 and 3.67 | q | 7.1 | 63.3 | |
| -OCH₂CH₃ | 1.15 | t | 7.1 | 15.0 |
Table 1: Experimental ¹H and ¹³C NMR data for this compound in CDCl₃.[3]
Alternative Products: A Comparative Spectral Guide
Monitoring the reaction of this compound requires the ability to distinguish its spectrum from those of the expected products. The following table provides a comparison of the key diagnostic NMR signals.
| Compound | Key Diagnostic Signals | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Notes |
| This compound (Starting Material) | -CH₂NO₂ | ~4.4 | ~77 | The proton adjacent to the nitro group is significantly downfield.[3] |
| 2-Amino-1,1-diethoxyethane (Reduction Product) | -CH₂NH₂ | ~2.8-3.0 | ~45-50 | The protons on the carbon attached to the amino group are shifted upfield compared to the nitro analog. The NH₂ protons are often a broad singlet. |
| Nitroacetaldehyde (Hydrolysis Product) | -CHO | ~9.5-10.0 | ~190-200 | The aldehyde proton signal is highly deshielded and appears as a singlet or a triplet if coupled to the adjacent methylene group. In aqueous solution, it may exist as a hydrate, which will show different signals. |
| β-Nitro Alcohol (Henry Product) | -CH(OH )-CH₂NO₂ | ~4.0-5.0 (CHOH), ~4.3-4.6 (CH₂NO₂) | ~65-75 (CHOH), ~78-82 (CH₂NO₂) | The appearance of a new methine proton signal coupled to both the hydroxyl proton and the protons of the adjacent nitro-substituted methylene group is a key indicator. The exact shifts depend on the substituent from the aldehyde/ketone. |
Table 2: Comparison of diagnostic ¹H and ¹³C NMR signals for this compound and its potential reaction products. (Predicted values are based on standard chemical shift ranges).
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.
Sample Preparation for Reaction Monitoring
-
Aliquot Extraction: Carefully extract a representative aliquot (approximately 0.1-0.5 mL) from the reaction mixture.
-
Solvent Removal: If the reaction solvent is not a deuterated NMR solvent, remove it under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas). This step is crucial to avoid large solvent signals that can obscure the analyte signals.
-
Dissolution in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final volume of approximately 0.6-0.7 mL. The choice of solvent should be based on the solubility of the expected products and its compatibility with the reaction.[4][5] For most nonpolar organic compounds, CDCl₃ is a common choice.[6]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) for organic solvents) that has a simple spectrum and does not overlap with the signals of interest.[7]
dot
Caption: Experimental workflow for NMR sample preparation.
Data Acquisition Parameters
The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific sample and instrument.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise on moderately concentrated samples.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time of the signals of interest) is necessary.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A range of -2 to 12 ppm is usually sufficient to cover all proton signals in these types of molecules.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) is typically required.
-
Relaxation Delay (D1): 2 seconds is a common starting point.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm will encompass the chemical shifts of all expected carbon atoms.
Interpreting the Spectra: A Deeper Dive into Causality
The chemical shift of a nucleus is determined by its local electronic environment. Electronegative atoms or groups deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield).
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. ekwan.github.io [ekwan.github.io]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. organomation.com [organomation.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Comparative study of different base catalysts for the Henry reaction
A Comparative Guide to Base Catalysts for the Henry (Nitroaldol) Reaction
For researchers and professionals in drug development, the Henry (or nitroaldol) reaction represents a cornerstone of C-C bond formation. This powerful reaction couples a nitroalkane with a carbonyl compound to produce β-nitro alcohols, which are versatile intermediates for synthesizing valuable molecules like β-amino alcohols and α-hydroxy carboxylic acids.[1][2] The choice of base catalyst is paramount, as it dictates reaction efficiency, yield, and, crucially for pharmaceutical applications, stereoselectivity.
This guide provides an in-depth comparison of various base catalysts for the Henry reaction. We will explore the mechanistic rationale behind catalyst selection, present comparative performance data, and offer detailed experimental protocols to ensure reproducibility and success in your laboratory.
The Mechanism: A Base-Initiated Cascade
The Henry reaction is initiated by the deprotonation of the acidic α-proton of a nitroalkane by a base, forming a nucleophilic nitronate anion.[2] This anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting β-nitro alkoxide is subsequently protonated, typically by the conjugate acid of the base, to yield the final β-nitro alcohol product.[2] It is important to note that all steps in the Henry reaction are reversible.[2]
The nature of the base catalyst influences every stage of this process, from the rate of nitronate formation to the stereochemical outcome of the C-C bond formation.
Figure 1. General mechanism of the base-catalyzed Henry reaction.
Comparative Analysis of Base Catalysts
The selection of a base catalyst is a critical decision that balances reactivity, cost, safety, and the desired level of stereocontrol. Catalysts can be broadly categorized into inorganic bases, organic bases, phase-transfer catalysts, and chiral catalysts for asymmetric synthesis.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Inorganic Bases | NaOH, K₂CO₃, CsOH·H₂O | Aqueous or alcoholic solvents, RT | Inexpensive, readily available | Often leads to side reactions (e.g., dehydration), low stereoselectivity, heterogeneity issues.[2] |
| Organic Bases | Triethylamine (Et₃N), DBU, TMG, Triton B | Organic solvents (THF, CH₂Cl₂, MeOH), RT to mild heating | Good solubility, higher yields, milder conditions.[3] | Can be more expensive, may require anhydrous conditions. |
| Phase-Transfer Catalysts (PTC) | Quaternary ammonium salts (e.g., Bu₄NBr) | Biphasic systems (e.g., Toluene/H₂O) | Facilitates reaction between immiscible reactants, can improve yields.[4][5][6] | Requires specific solvent systems, catalyst can be expensive. |
| Chiral Organocatalysts | Chiral Guanidines, Cinchona Alkaloids | Organic solvents, often low temperatures (-20 to -78 °C) | High enantioselectivity (ee) and diastereoselectivity (dr).[7][8][9][10] | High cost, sensitive to reaction conditions, may require higher catalyst loading. |
| Chiral Metal Complexes | Cu(II)-diamine, La-BINOL | Organic solvents, variable temperatures | Excellent ee and dr, low catalyst loadings.[11][12] | Metal contamination of product, ligand synthesis can be complex, air/moisture sensitivity.[12] |
In-Depth Look at Common Catalysts
Triton B (Benzyltrimethylammonium hydroxide): This quaternary ammonium salt is a strong organic base that is particularly effective as a catalyst in alcoholic solvents like methanol.[13] It is known for promoting rapid and mild reactions, often allowing for simple workup procedures without the need for chromatography.[14] Its advantages include being less toxic and recyclable.[14]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic, sterically hindered amidine base widely used in organic synthesis. It is an effective catalyst for the Henry reaction, often providing good yields under mild conditions.[15] Its organic nature ensures good solubility in common reaction solvents.
Chiral Guanidines: These powerful organocatalysts have gained prominence due to their strong basicity and ability to act as hydrogen-bond donors.[8] This dual-activation capability allows them to deprotonate the nitroalkane while simultaneously activating the carbonyl electrophile via hydrogen bonding, leading to high levels of stereocontrol.[9][16] Bifunctional guanidine catalysts have achieved excellent results in asymmetric aza-Henry reactions, with yields up to 99% and enantiomeric excesses up to 94%.[8][16]
Chiral Copper(II) Complexes: Complexes formed from Cu(OAc)₂ and chiral diamine ligands are highly efficient catalysts for the asymmetric Henry reaction.[12] These catalysts can achieve excellent enantioselectivity (often >90% ee) under practical conditions, such as at room temperature in alcoholic solvents.[12] The development of these catalysts has been a significant step towards practical, large-scale applications of the asymmetric Henry reaction.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the information presented, the following are detailed, self-validating experimental protocols for conducting the Henry reaction with different types of base catalysts.
General Experimental Workflow
The setup for a typical Henry reaction is straightforward, involving the controlled addition of reagents and monitoring of the reaction progress.
Figure 2. General laboratory workflow for a base-catalyzed Henry reaction.
Protocol 1: Triton B-Catalyzed Henry Reaction of Isatin
This protocol is adapted from a procedure known for its high efficiency, short reaction times, and simple work-up.[14]
-
Materials:
-
Substituted Isatin (1.0 mmol)
-
Nitroalkane (e.g., Nitromethane) (1.5 mmol)
-
Triton B (40% solution in methanol, 1 mL)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, combine the isatin (1.0 mmol) and the nitroalkane (1.5 mmol).
-
Add Triton B (1 mL of a 40% solution in methanol) to the mixture.
-
Stir the reaction mixture vigorously at ambient temperature. The reaction is typically rapid, often completing within 2-3 minutes.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the product with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product is often analytically pure without the need for column chromatography.[14]
-
Protocol 2: Asymmetric Henry Reaction using a Chiral Diamine-Cu(OAc)₂ Complex
This protocol demonstrates a practical method for achieving high enantioselectivity using a well-defined chiral metal complex.[12]
-
Materials:
-
Aromatic Aldehyde (e.g., o-nitrobenzaldehyde) (0.5 mmol)
-
Nitromethane (5.0 mmol, 10 equivalents)
-
Chiral Diamine Ligand (e.g., Ligand 3 as described by Arai et al.) (0.0275 mmol, 5.5 mol %)[12]
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (0.025 mmol, 5 mol %)
-
n-Propanol (1.0 mL)
-
-
Procedure:
-
Catalyst Preparation: In a test tube, dissolve the chiral diamine ligand (5.5 mol %) and Cu(OAc)₂·H₂O (5 mol %) in n-propanol (0.5 mL). Stir the mixture at room temperature for 1 hour to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the aromatic aldehyde (0.5 mmol) in n-propanol (0.5 mL).
-
Add nitromethane (5.0 mmol) to the aldehyde solution.
-
Add the pre-formed catalyst solution to the aldehyde/nitromethane mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral β-nitro alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Conclusion
The Henry reaction remains a vital tool in synthetic chemistry. For simple achiral syntheses where cost is a primary concern, classical inorganic or simple organic bases may suffice. However, for the synthesis of complex, stereodefined molecules crucial to drug development, the investment in advanced catalyst systems is indispensable. Chiral organocatalysts like guanidines offer a metal-free approach to high enantioselectivity, while chiral metal complexes, particularly those of copper, provide exceptional efficiency and practicality. The choice of catalyst should be guided by the specific synthetic goal, balancing the need for stereocontrol with practical considerations of cost, scalability, and reaction conditions.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Phase Transfer Catalysis of Henry and Darzens Reactions | Semantic Scholar [semanticscholar.org]
- 6. Phase Transfer Catalysis of Henry and Darzens Reactions [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 11. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent effect on the reversibility of base catalyzed Henry reactions : Triton B catalyzed nitro aldol reactions in alcohol | CiNii Research [cir.nii.ac.jp]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Isotope Effect in the Study of Deuterated 1,1-Diethoxy-2-nitroethane
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, particularly for reactions involving the cleavage of a carbon-hydrogen bond in the rate-determining step.[1] This guide provides a comprehensive examination of the KIE in the context of 1,1-diethoxy-2-nitroethane, a molecule of interest due to the electronic influence of its geminal ethoxy groups on the adjacent nitro-activated C-H bond.
While extensive research has been conducted on the KIE of simple nitroalkanes, to our knowledge, a detailed study on this compound has not yet been published. Therefore, this guide will present a prospective study, outlining a robust experimental framework for determining the KIE of its deuterated analogue. We will compare this proposed investigation with a well-documented alternative, 2-nitropropane, for which a wealth of experimental data exists. This comparative approach will highlight the nuances in reaction mechanisms that can be probed by studying structurally related molecules.
The Principle of the Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[2] When a hydrogen atom is replaced by its heavier isotope, deuterium, the C-D bond has a lower zero-point vibrational energy than the corresponding C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. The magnitude of the primary KIE is expressed as the ratio of the rate constants for the non-deuterated and deuterated substrates (kH/kD). A kH/kD value significantly greater than 1 is indicative of a primary KIE and provides strong evidence for C-H bond cleavage in the rate-limiting step.[3]
dot
Caption: Principle of the primary kinetic isotope effect.
Proposed Study: Base-Catalyzed Elimination of this compound
A suitable reaction for investigating the KIE of this compound is a base-catalyzed E2 elimination. In this reaction, a base abstracts the acidic proton at the C-2 position, leading to the formation of a nitronate intermediate, which then expels an ethoxide ion to form 1-ethoxy-2-nitroethene. The initial deprotonation is expected to be the rate-determining step, making this reaction ideal for a KIE study.[4]
dot
Caption: Proposed E2 elimination of this compound.
Experimental Protocols
Part 1: Synthesis of this compound-2-d
The synthesis of the deuterated substrate is a crucial first step. A plausible route involves the deuteration of nitromethane followed by its reaction with triethyl orthoformate.
Step 1: Deuteration of Nitromethane
-
To a solution of nitromethane (1 equiv.) in D₂O, add a catalytic amount of a suitable base (e.g., NaOD).
-
Stir the mixture at room temperature, monitoring the H/D exchange by ¹H NMR until the signal for the methyl protons is minimized.
-
Neutralize the solution with a suitable deuterated acid (e.g., DCl in D₂O).
-
Extract the deuterated nitromethane (CD₃NO₂) with a dry, aprotic solvent (e.g., diethyl ether).
-
Dry the organic phase over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield nitromethane-d₃.[5]
Step 2: Synthesis of this compound-2,2-d₂
Note: The initial deuteration of nitromethane will likely result in the deuteration of all three protons. The subsequent reaction will involve the deuterated species.
-
Combine deuterated nitromethane (CD₃NO₂) (1 equiv.) and triethyl orthoformate (1.2 equiv.).
-
Add a catalytic amount of a Lewis acid (e.g., anhydrous ZnCl₂).
-
Heat the reaction mixture gently (e.g., 50-60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture and purify by fractional distillation under reduced pressure to obtain this compound-2,2-d₂.
Part 2: Competitive KIE Measurement by NMR Spectroscopy
A competitive experiment, where both the deuterated and non-deuterated substrates are present in the same reaction mixture, is a highly accurate method for determining the KIE.[2]
Procedure:
-
Prepare an equimolar stock solution of this compound and this compound-2,2-d₂ in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the precise initial ratio of the two isotopologues.
-
Initiate the elimination reaction by adding a solution of a suitable, non-nucleophilic base (e.g., DBU, 1,8-diazabicyclo[5.4.0]undec-7-ene) to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the starting materials and the appearance of the product.
-
The KIE (kH/kD) can be calculated from the changes in the relative concentrations of the deuterated and non-deuterated starting materials over time using the following equation:
kH/kD = ln([H]t/[H]₀) / ln([D]t/[D]₀)
where [H]₀ and [D]₀ are the initial concentrations of the non-deuterated and deuterated substrates, respectively, and [H]t and [D]t are their concentrations at time t.
dot
Caption: Experimental workflow for KIE determination.
Comparative Analysis with 2-Nitropropane
To contextualize the potential findings for this compound, we will compare it to the well-studied deprotonation of 2-nitropropane. The latter provides a benchmark for a simple secondary nitroalkane.
| Feature | This compound (Prospective) | 2-Nitropropane (Alternative) |
| Structure | EtO-CH(OEt)-CH₂-NO₂ | (CH₃)₂CH-NO₂ |
| Reaction Type | Base-catalyzed E2 Elimination | Base-catalyzed Deprotonation |
| Rate-Determining Step | C-H bond cleavage at C-2 | C-H bond cleavage at C-2 |
| Base | DBU in DMSO | Pyridine in t-butyl alcohol/water |
| Experimental kH/kD | To be determined (Estimated: 5-8) | 9.8[6] |
| Reference | This proposed study | Lewis, E. S., & Funderburk, L. (1967).[6] |
Discussion of Expected Results
For the proposed study on this compound, a significant primary KIE is expected, confirming that the C-H bond cleavage at the C-2 position is indeed the rate-determining step of the elimination reaction. The magnitude of the KIE will be influenced by several factors:
-
Transition State Geometry: A more symmetrical transition state, where the proton is roughly halfway between the carbon and the base, generally leads to a larger KIE.[7]
-
Electronic Effects: The two electron-donating ethoxy groups at the C-1 position may influence the acidity of the C-2 proton and the stability of the transition state, potentially modulating the KIE value compared to simpler nitroalkanes.
-
Steric Hindrance: The bulky diethoxy group may sterically hinder the approach of the base, which could affect the geometry of the transition state and, consequently, the magnitude of the KIE.
Compared to the deprotonation of 2-nitropropane by pyridine, which has a reported kH/kD of 9.8, the KIE for the elimination of this compound might be slightly lower. This is because elimination reactions can have contributions from C-O bond breaking in the transition state, which can sometimes lower the observed KIE compared to a pure proton transfer reaction. However, a value in the range of 5-8 would still be a strong indicator of a primary KIE.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach for studying the kinetic isotope effect of deuterated this compound. By proposing a plausible reaction, detailing the synthesis of the deuterated substrate, and providing a step-by-step protocol for a competitive KIE measurement, we have laid the groundwork for future experimental investigations. The comparison with the well-characterized KIE of 2-nitropropane deprotonation provides a valuable benchmark for interpreting the potential results. Such studies are essential for advancing our fundamental understanding of reaction mechanisms, which is a cornerstone of modern chemical and pharmaceutical research.
References
- 1. Effect of deuteration on the diameter-effect curve of liquid nitromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
A Senior Application Scientist's Guide to Assessing Stereochemical Outcomes with Chiral HPLC
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2][3] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different biological activities.[1][2][3] Consequently, regulatory bodies worldwide have stringent requirements for the stereochemical characterization of new chemical entities.[3][4][5][6] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the definitive technique for the separation and quantification of enantiomers, providing the high selectivity necessary to resolve these mirror-image isomers.[1][2]
This guide offers an in-depth comparison of various chiral HPLC methodologies, grounded in experimental data, to empower researchers, scientists, and drug development professionals in navigating the complexities of assessing the stereochemical outcome of their reactions.
The Cornerstone of Chiral Separations: A Comparative Look at Stationary Phases
The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP).[1] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[7] The primary classes of CSPs each offer unique selectivities and are suited for different types of analytes.
Polysaccharide-Based CSPs: The Versatile Workhorse
Derived from cellulose and amylose, polysaccharide-based CSPs are the most widely used in chiral chromatography due to their broad applicability and versatility.[1][8][9][10][11] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.[12]
-
Mechanism of Separation: Chiral recognition on polysaccharide-based CSPs is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[13] The helical structure of the polysaccharide derivatives creates chiral grooves where the enantiomers can interact differently.[10]
-
Coated vs. Immobilized: Polysaccharide phases are available in two main formats: coated and immobilized.[11]
-
Coated phases , where the polysaccharide derivative is physically adsorbed onto the silica support, offer high efficiency but have limitations on the solvents that can be used.[11]
-
Immobilized phases , where the selector is covalently bonded to the silica, provide greater solvent compatibility and robustness, allowing for a wider range of mobile phase conditions to be explored during method development.[10][11]
-
Pirkle-Type CSPs: Rational Design and Predictable Elution
Named after William Pirkle, these CSPs are based on the principle of three-point interaction for chiral recognition.[14] They are typically small, chiral molecules covalently bonded to a silica support.[9][15][16]
-
Mechanism of Separation: Pirkle-type phases rely on a combination of π-π interactions (from aromatic rings), hydrogen bonding, and dipole-dipole interactions to differentiate between enantiomers.[14]
-
Key Advantages: A significant advantage of Pirkle-type CSPs is the ability to invert the elution order of enantiomers by using a CSP with the opposite chirality.[15] This is particularly useful for trace analysis, where it is often desirable for the minor enantiomer to elute first.[15] Their covalent bonding also ensures high column durability.[9][15][16]
Macrocyclic Glycopeptide-Based CSPs: Broad Selectivity and Multimodal Operation
Based on antibiotics like teicoplanin and vancomycin, these CSPs possess complex structures with multiple chiral centers and various functional groups, leading to a broad range of applications.[17][18][19]
-
Mechanism of Separation: The chiral recognition mechanism is multifaceted, involving hydrophobic inclusion, hydrogen bonding, ionic interactions, and steric hindrance.[17][18]
-
Multimodal Capabilities: A key feature of macrocyclic glycopeptide CSPs is their ability to operate in multiple modes, including normal phase, reversed-phase, and polar organic mode, often on the same column.[19][20] This provides a high degree of flexibility during method development.
Comparison of Common Chiral Stationary Phases
| Chiral Stationary Phase Type | Primary Interaction Mechanisms | Typical Applications | Key Advantages | Limitations |
| Polysaccharide-Based | Hydrogen bonding, π-π interactions, dipole-dipole, steric hindrance.[13] | Broad range of chiral compounds, including pharmaceuticals and natural products.[1][8] | High success rate, versatility in mobile phase selection (especially immobilized phases).[10][11] | Coated phases have solvent restrictions.[11] |
| Pirkle-Type | π-π interactions, hydrogen bonding, dipole-dipole interactions.[14] | Compounds with aromatic rings, NSAIDs, beta-blockers.[15] | Predictable elution order, ability to invert elution order, high durability.[15] | May have a lower "hit rate" compared to polysaccharide phases.[7] |
| Macrocyclic Glycopeptide-Based | Hydrophobic inclusion, hydrogen bonding, ionic interactions, steric hindrance.[17][18] | Amino acids, peptides, acidic and basic compounds.[17][19][21] | Broad selectivity, multimodal operation.[19][20] | Can be more expensive than other CSP types. |
A Systematic Workflow for Chiral Method Development
A trial-and-error approach to chiral method development can be time-consuming and inefficient.[22] A systematic screening strategy is the most effective way to identify a suitable column and mobile phase combination.[7]
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocol: Determining Enantiomeric Excess of a Chiral Amine
This protocol outlines a general procedure for determining the enantiomeric excess (ee) of a synthesized chiral amine using chiral HPLC.
1. Sample Preparation:
-
Standard Preparation (Racemic): Accurately weigh approximately 1 mg of the racemic standard of the chiral amine and dissolve it in 1 mL of the mobile phase to obtain a concentration of ~1 mg/mL.
-
Sample Preparation: Prepare the synthesized chiral amine sample to be analyzed in the same manner as the standard, aiming for a final concentration of approximately 1 mg/mL in the mobile phase.[23]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before transferring them to HPLC vials.[23]
2. Chromatographic Conditions (Starting Point):
-
Column: Polysaccharide-based CSP (e.g., Chiralpak IA)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The diethylamine is added to improve the peak shape of basic analytes.[22]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte has maximum absorbance.
-
Injection Volume: 10 µL
3. Analysis Procedure:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm that the system is providing adequate separation (Resolution (Rs) > 1.5).[1]
-
Inject the synthesized sample.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
4. Calculation of Enantiomeric Excess (% ee):
The enantiomeric excess is calculated using the following formula:[23]
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
5. Method Validation:
Once a suitable separation is achieved, the method should be validated to ensure its accuracy, precision, and robustness.[24][25] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[25]
Case Study: Stereoselective Synthesis of a Chiral Amine
A research team synthesized a chiral amine intended for use as a pharmaceutical intermediate. The stereochemical outcome of the reaction was assessed using the protocol described above.
Experimental Data:
| Sample | Retention Time (min) - Enantiomer 1 | Peak Area - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Peak Area - Enantiomer 2 |
| Racemic Standard | 8.52 | 501234 | 10.25 | 498765 |
| Synthesized Sample | 8.55 | 985432 | 10.28 | 24635 |
Calculation of Enantiomeric Excess:
% ee = [ (985432 - 24635) / (985432 + 24635) ] x 100 = 95.1%
The chiral HPLC analysis confirmed that the synthesis was highly stereoselective, producing the desired enantiomer with an enantiomeric excess of 95.1%.
Visualization of Chiral Recognition
Caption: Simplified model of chiral recognition on a polysaccharide-based CSP.
Conclusion
The assessment of stereochemical outcomes is a non-negotiable aspect of modern chemical and pharmaceutical research. Chiral HPLC stands as the premier analytical technique for this purpose, offering unparalleled accuracy and reliability. A thorough understanding of the different types of chiral stationary phases and a systematic approach to method development are crucial for achieving robust and reproducible enantioseparations. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently determine the stereochemical purity of their synthesized molecules, ensuring the quality and safety of their products.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bujnochem.com [bujnochem.com]
- 10. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 15. hplc.eu [hplc.eu]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications | Semantic Scholar [semanticscholar.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. benchchem.com [benchchem.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Diethoxy-2-nitroethane
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 1,1-Diethoxy-2-nitroethane (CAS No. 34560-16-2) is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond simple checklists to explain the chemical reasoning behind each procedural step.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound, also known as Nitroacetaldehyde diethyl acetal, is an organic compound valued in various synthetic pathways.[1][2] However, its structure—a nitroalkane functional group masked by a diethyl acetal—presents a specific hazard profile that must be thoroughly understood before handling its waste. The primary risks are not just from the parent compound but also from its potential degradation or reaction products.
According to the Globally Harmonized System (GHS), this compound is classified with several hazards that directly inform our disposal strategy.[3] It is a combustible liquid, harmful if swallowed, and causes significant skin and eye irritation.[3][4] Furthermore, it may cause respiratory irritation, necessitating careful handling to avoid inhalation of vapors.[4]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| CAS Number | 34560-16-2 | [3][4][5][6] |
| Molecular Formula | C₆H₁₃NO₄ | [1][3][6] |
| Molecular Weight | 163.17 g/mol | [1][3][6] |
| Appearance | Colorless oily liquid | [7] |
| Boiling Point | 206 °C | [5] |
| Density | 1.063 g/mL | [5] |
| GHS Hazard Codes | H227, H302, H315, H319, H335 | [3][4] |
| Signal Word | Warning | [4] |
The causality behind these hazards lies in its chemical nature. The nitro group (-NO₂) is an electron-withdrawing group that can impart toxicity. While the acetal group is relatively stable under neutral or basic conditions, it can undergo hydrolysis in the presence of acid to release ethanol and the unstable nitroacetaldehyde.[8][9][10] Therefore, uncontrolled mixing of this waste with acidic solutions is a primary concern.
The Core Directive: Segregation, Containment, and Labeling
The foundational principle for managing this compound waste is that it must be treated as regulated hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[11] The discharge of organic solvents into the sewer system is broadly prohibited and environmentally irresponsible.[11][12]
Step-by-Step Waste Collection Protocol:
-
Select a Compatible Container: Collect liquid waste in a dedicated, leak-proof container made of chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE). Ensure the container has a secure, tight-fitting screw cap.[13][14]
-
Avoid Incompatibilities: Never mix this compound waste with other chemical streams unless their compatibility is certain. Specifically, avoid mixing with:
-
Strong Acids (e.g., HCl, H₂SO₄): Can catalyze a potentially uncontrolled hydrolysis of the acetal.[9][10]
-
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides): Can lead to highly exothermic and potentially explosive reactions with the organic components.
-
Strong Bases: Can deprotonate the carbon adjacent to the nitro group, forming a nitronate salt, which can alter its reactivity and is incompatible with acids.
-
-
Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled. Use a standardized hazardous waste tag that includes:
-
The words "Hazardous Waste".[15]
-
The full chemical name: "this compound".
-
The CAS Number: "34560-16-2".
-
An accurate estimation of the volume or percentage if mixed with compatible solvents.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, flame for combustible).
-
-
Maintain Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste.[14][15] This minimizes the release of vapors, which may be respiratory irritants, and prevents accidental spills.[4]
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet.[16] This area should be away from heat, sparks, and open flames to mitigate its combustible nature.[17][18]
Disposal Pathway Decision Framework
The specific disposal action depends on the form of the waste. The following flowchart and protocols provide a self-validating system for managing different waste streams containing this compound.
Caption: Disposal Pathway for this compound Waste.
Protocol 3.1: Disposal of Liquid Waste
This protocol applies to the pure chemical, reaction mixtures, and solutions containing this compound.
-
Follow the collection and labeling steps outlined in Section 2.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
When the container is full or waste is no longer being generated, ensure the cap is tightly secured.
-
Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[13]
Protocol 3.2: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated or disposed of as hazardous waste.[14]
-
Working in a chemical fume hood and wearing appropriate PPE, rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste as described in Protocol 3.1, as it will be significantly contaminated.[14]
-
Subsequent rinseates may also need to be collected depending on institutional policy. The most prudent practice is to collect all rinses.
-
After rinsing and air-drying, obliterate or deface the original manufacturer's label to prevent misidentification.
-
The decontaminated container can now be managed as non-hazardous waste (e.g., recycled glass), pending confirmation with your institutional policies.
Protocol 3.3: Disposal of Contaminated Labware and PPE
This protocol applies to items grossly contaminated with this compound, such as spill cleanup materials, gloves, or disposable labware.
-
Collect all contaminated solid waste in a designated, puncture-resistant container lined with a heavy-duty, clear plastic bag.[11]
-
Do not include any free-flowing liquids. Absorbents used for spills should be saturated but not dripping.
-
When the bag is full, seal it securely. Double-bagging is recommended.[11]
-
Label the outer bag or container clearly as "Hazardous Waste" with the chemical name of the contaminant.
-
Manage the sealed container for pickup by a certified hazardous waste vendor.
Prohibited Disposal Methods: A Categorical Imperative
To ensure safety and compliance, it is equally important to understand what actions are strictly forbidden.
-
DO NOT Pour Down the Drain: This compound is an organic chemical that can be harmful to aquatic life and is not treatable by standard wastewater systems.[11][12]
-
DO NOT Allow to Evaporate: Intentional evaporation of hazardous waste in a fume hood is an illegal disposal method that constitutes a release to the environment.[14]
-
DO NOT Mix with Incompatible Waste: As detailed in Section 2, mixing with incompatible chemicals can trigger dangerous reactions.[19]
-
DO NOT Dispose of in Regular Trash: Both liquid and solid waste contaminated with this chemical must be managed as hazardous waste.
By adhering to these scientifically sound and procedurally robust guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. This commitment to responsible chemical stewardship is a hallmark of excellence in the scientific community.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 34560-16-2 [amp.chemicalbook.com]
- 3. This compound | C6H13NO4 | CID 4913029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. scbt.com [scbt.com]
- 7. ser.nl [ser.nl]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. web.mit.edu [web.mit.edu]
- 12. rxdestroyer.com [rxdestroyer.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. mtu.edu [mtu.edu]
- 16. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Mastering Safety: A Guide to Personal Protective Equipment for 1,1-Diethoxy-2-nitroethane
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or reactive compounds requires a deep, causal understanding of the risks involved and the protective measures necessary to mitigate them. This guide provides an in-depth, experience-driven framework for the safe handling of 1,1-Diethoxy-2-nitroethane, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that your focus remains on scientific discovery, unhindered by preventable incidents.
Understanding the Hazard Profile of this compound
Before any container is opened, a thorough understanding of the target compound's hazard profile is paramount. This compound (CAS No. 34560-16-2) is a combustible liquid that presents several health hazards.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with the following hazards:
-
H335: May cause respiratory irritation[2]
These classifications dictate the minimum required PPE and inform our handling procedures. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3][4] Therefore, our PPE strategy must create a robust barrier against these entry points.
Core Directive: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The Precautionary Statement P280, associated with this chemical, explicitly mandates the use of protective gloves, protective clothing, and eye/face protection.[2][5] Let's delve into the specifics for each.
Eye and Face Protection: The First Line of Defense
Given the "serious eye irritation" warning, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are essential to protect against splashes and vapors.
-
Best Practice: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.
Hand Protection: A Critical Barrier
Choosing the correct glove material is arguably the most critical decision in preventing dermal exposure. The effectiveness of a glove is determined by its chemical resistance, breakthrough time, and degradation rate.
-
Primary Recommendation: Butyl rubber gloves are highly recommended. They offer excellent resistance to a wide array of chemicals, including nitrocompounds, esters, and ketones.[1]
-
Alternative: Heavy-duty nitrile gloves (minimum 8 mil thickness) can be considered, especially for incidental contact. Standard thin disposable nitrile gloves (4-6 mil) are not recommended for direct or prolonged contact as their breakthrough times can be very short.[6][7] Always double-glove if using nitrile for added protection during tasks with high splash potential.
-
Inspection is Mandatory: Before each use, visually inspect gloves for any signs of degradation, punctures, or discoloration.[8] Contaminated gloves should be removed immediately using a technique that avoids skin contact and disposed of as hazardous waste.
Body Protection: Shielding Against Spills and Splashes
Protective clothing prevents incidental contact with the skin on the arms and torso.
-
Standard Protocol: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.[9]
-
Enhanced Precautions: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.
Respiratory Protection: When Engineering Controls Are Not Enough
The primary method for controlling respiratory hazards is to handle the chemical within a certified chemical fume hood.[9]
-
Standard Operations: All work with this compound that may generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.[9]
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement. For significant releases, a self-contained breathing apparatus (SCBA) may be necessary.[3]
PPE Selection Summary
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (<100 mL in fume hood) | Chemical Splash Goggles | Butyl Rubber or Heavy-Duty Nitrile Gloves (double-gloved) | Flame-Resistant Lab Coat | Not required if in fume hood |
| Handling Large Quantities (>100 mL) | Chemical Splash Goggles & Full Face Shield | Butyl Rubber Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Not required if in fume hood |
| Minor Spill Cleanup (<50 mL) | Chemical Splash Goggles & Full Face Shield | Butyl Rubber Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work in a well-ventilated area. Respirator may be required based on spill size and location. |
| Major Spill Cleanup (>50 mL) | Chemical Splash Goggles & Full Face Shield | Butyl Rubber Gloves | Chemical-Resistant Suit | NIOSH-approved respirator with organic vapor cartridge or SCBA |
Procedural Guidance: From Operations to Disposal
A proactive safety culture is built on established, repeatable procedures. The following workflows are designed to be self-validating systems for the safe handling of this compound.
Experimental Workflow: Safe Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined in the table above.
-
Dispensing: When transferring the chemical, perform the operation in the fume hood, well away from the sash opening. Use a funnel for liquid transfers to minimize the risk of splashing. Keep the container sealed when not in use.
-
Heating: As this compound is a combustible liquid, avoid open flames. Use a heating mantle, water bath, or sand bath with temperature control.
-
Post-Procedure: After completing the work, decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield/goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[8]
Emergency Protocol: Spill Response Plan
Prompt and correct action during a spill is critical to prevent exposure and further contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (if necessary): For spills larger than 50 mL, or if you feel unwell, evacuate the area and call for emergency response.
-
Containment (for minor spills): For small, manageable spills (<50 mL), and only if you are trained and have the correct PPE, you can proceed with cleanup.
-
Absorb: Use a non-combustible absorbent material like vermiculite, sand, or a commercial spill kit.[10] Apply the absorbent from the outside of the spill inwards to prevent it from spreading.[11] Do not use paper towels, as this can increase the rate of evaporation.[10]
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a mild detergent and water.
-
Disposal: All contaminated materials, including gloves, absorbent pads, and any other disposable items, must be placed in a sealed bag and disposed of as hazardous chemical waste.[12]
Disposal Plan: Managing Waste Streams
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.[5]
-
Empty Containers: "Empty" containers that held this compound are still considered hazardous waste and should not be disposed of in regular trash. They should be collected for proper hazardous waste disposal.[13]
-
Labeling and Storage: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name. Store waste in a designated satellite accumulation area until it can be collected by environmental health and safety personnel.
Visualizing Safety Workflows
To further clarify the decision-making process, the following diagrams illustrate the logical flow for PPE selection and spill response.
Caption: PPE Selection Decision Workflow.
Caption: Chemical Spill Response Workflow.
By internalizing this guidance, you are not just following rules; you are actively participating in a system designed to protect you, your colleagues, and your research. This commitment to safety is the foundation upon which groundbreaking science is built.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. web.mit.edu [web.mit.edu]
- 6. uwm.edu [uwm.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. jk-sci.com [jk-sci.com]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. Chemical Waste [k-state.edu]
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
